1-Stearoyl-sn-glycerol
描述
This compound has been reported in Ibervillea sonorae and Hyoscyamus niger with data available.
属性
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309576 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22610-61-3 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to 1-Stearoyl-sn-glycerol: Structure, Properties, and Biological Context
Introduction
1-Stearoyl-sn-glycerol, also known as 1-monostearin or L-(+)-1-Monostearin, is a monoacylglycerol comprising a glycerol (B35011) backbone with a stearic acid (octadecanoic acid) molecule esterified at the sn-1 position.[1][2] The "sn" designation refers to the stereospecific numbering of the glycerol carbon backbone, which is crucial for distinguishing between stereoisomers and understanding its specific roles in biological systems. As a monoglyceride, it serves as a key metabolite in lipid metabolism and has been identified in various organisms, including plants.[1] This document provides a detailed overview of the structure, physicochemical properties, biological significance, and relevant experimental methodologies for this compound, tailored for researchers and professionals in drug development and life sciences.
Chemical Structure and Identification
This compound is structurally defined as [(2S)-2,3-dihydroxypropyl] octadecanoate.[1] Its structure consists of:
-
A glycerol molecule, which is a three-carbon alcohol with a hydroxyl group on each carbon.
-
A stearic acid molecule, which is a saturated fatty acid with an 18-carbon chain.
-
An ester bond linking the carboxyl group of stearic acid to the primary hydroxyl group at the C1 (or sn-1) position of the glycerol backbone. The hydroxyl groups at the sn-2 and sn-3 positions remain free.
It is the enantiomer of 3-stearoyl-sn-glycerol.[1]
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | [(2S)-2,3-dihydroxypropyl] octadecanoate[1] |
| Synonyms | This compound; (2S)-2,3-dihydroxypropyl octadecanoate; L-(+)-1-Monostearin; MG(18:0/0:0/0:0)[1][2][3] |
| Molecular Formula | C₂₁H₄₂O₄[1][2] |
| CAS Number | 22610-61-3[1][2][3] |
| ChEBI ID | CHEBI:75550[1] |
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value |
| Molecular Weight | 358.6 g/mol [1][2] |
| Physical Description | Solid[1] |
| Solubility | Soluble in Ethanol and Methanol[2] |
| XLogP3 | 7.4[1] |
| InChI Key | VBICKXHEKHSIBG-FQEVSTJZSA-N[2] |
Biological Role and Signaling Context
This compound is a naturally occurring monoacylglycerol that functions as a metabolite in various biological systems. It has been identified as a plant metabolite and is also found in human plasma.[1][3] Research in metabolomics has highlighted its potential clinical relevance. For instance, a metabolomic profiling study found that 1-stearoylglycerol was statistically significantly inversely associated with the risk of overall prostate cancer, an association that persisted for cases diagnosed more than five years after blood collection.[4]
While this compound is a monoacylglycerol, the closely related diacylglycerols (DAGs), such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), are well-known second messengers in critical signaling pathways.[5][6] These DAGs are potent activators of Protein Kinase C (PKC), a key enzyme in signal transduction that regulates numerous cellular processes.[6][7] The pathway diagram below illustrates this contextual signaling cascade, which is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).
Figure 1: Contextual Diacylglycerol (DAG) Signaling Pathway.
Experimental Protocols
The synthesis and analysis of this compound and related lipids require specific chemical and analytical procedures. Below are representative protocols.
This protocol is adapted from a general method for the synthesis of behenoyl-1-stearoyl-glycerol and illustrates the acylation of 1-monostearin, a common reaction for producing diacylglycerols.[8]
Materials:
-
1-Monostearin (this compound)
-
Anhydrous Chloroform (B151607) (washed and dried)
-
Anhydrous Pyridine (B92270)
-
Fatty Acyl Chloride (e.g., Behenoyl chloride)
-
Acetone/Ethanol (50:50 v/v)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 100 g of 1-monostearin in 750 ml of warm, anhydrous chloroform in a suitable reaction vessel.
-
Base Addition: Add 24.8 ml of anhydrous pyridine to the solution.
-
Acylation: In a separate flask, dissolve 110 g of the desired fatty acyl chloride in 250 ml of anhydrous chloroform. Add this solution dropwise to the well-stirred monostearin (B1671896) solution.
-
Reaction: Gently warm the reaction mixture with a heating mantle and stir overnight (approx. 16 hours).
-
Solvent Removal: After the reaction is complete, remove the chloroform under reduced pressure using a rotary evaporator.
-
Purification:
-
Transfer the resulting solid/oil to a 2-liter beaker and add 1 liter of a 50:50 acetone/ethanol solution.
-
Heat the mixture to boiling and filter off any remaining solids.
-
Cool the filtrate to room temperature to allow the diacylglyceride (B12379688) product to crystallize.
-
Collect the purified solid product by suction filtration.
-
Figure 2: General Workflow for Acylation of 1-Monostearin.
This outlines a typical workflow for identifying and quantifying metabolites like this compound from biological samples, based on methods used in clinical research.[4]
Procedure:
-
Sample Collection & Preparation: Collect biological samples (e.g., serum, plasma) and store them appropriately (e.g., at -80°C). For analysis, perform a protein precipitation and metabolite extraction, often using a cold organic solvent like methanol.
-
Analytical Platform: Analyze the extracted metabolites using a high-resolution analytical technique, typically Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Run the samples through the instrument to generate raw data, including retention times, mass-to-charge ratios (m/z), and peak intensities. Include quality control (QC) samples throughout the run to monitor instrument performance.
-
Data Processing: Use specialized software to perform peak identification, alignment, and normalization. Compare the acquired spectral data against known metabolite libraries for compound identification.
-
Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, multivariate analysis) to identify metabolites that are significantly different between experimental groups. Apply corrections for multiple comparisons (e.g., Bonferroni correction) to reduce false positives.
References
- 1. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. prepchem.com [prepchem.com]
The Biological Role of 1-Stearoyl-sn-glycerol in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Stearoyl-sn-glycerol (1-SG) is a monoacylglycerol that, while traditionally viewed as a simple metabolic intermediate in lipid metabolism, is emerging as a molecule of significant biological relevance. As a product of lipolysis and a precursor for bioactive lipids, its cellular concentration and fate are intricately linked to cellular energy homeostasis, signaling cascades, and pathogenesis. This technical guide provides a comprehensive overview of the current understanding of 1-SG's biological role, detailing its metabolic pathways, its function as a signaling precursor, and its implications in disease, particularly cancer. Furthermore, this document outlines detailed experimental protocols for the study of 1-SG and presents available quantitative data to serve as a valuable resource for researchers in the fields of lipid biology and drug development.
Introduction
Monoacylglycerols (MAGs) are esters of glycerol (B35011) and a single fatty acid. Based on the position of the fatty acid on the glycerol backbone, they exist as 1-monoacylglycerols or 2-monoacylglycerols. This compound is a 1-monoacylglycerol containing stearic acid (18:0) at the sn-1 position[1][2]. Historically, MAGs were primarily considered intermediates in the breakdown and synthesis of triglycerides (TGs) and phospholipids (B1166683). However, it is now evident that specific MAG species, including 1-SG, have distinct biological functions and are not merely passive metabolic byproducts[3]. This guide focuses specifically on the biological roles of this compound, distinguishing it from the more extensively studied diacylglycerols (DAGs).
Metabolism of this compound
The cellular levels of 1-SG are tightly regulated by a series of enzymatic reactions governing its synthesis and degradation.
Synthesis of this compound
1-SG is primarily generated through the catabolism of larger glycerolipids. The key pathways include:
-
Hydrolysis of Triglycerides and Diacylglycerols: The sequential hydrolysis of triglycerides stored in lipid droplets is a major source of monoacylglycerols. Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) hydrolyze triglycerides to diacylglycerols, and HSL can further hydrolyze diacylglycerols to monoacylglycerols[4]. Monoacylglycerol lipase (MGL) then acts on the monoacylglycerols[4]. Specifically, HSL has been shown to hydrolyze triacylglycerols, diacylglycerols, and monoacylglycerols[5][6].
-
Action of Diacylglycerol Lipase (DAGL): Diacylglycerol lipases can hydrolyze diacylglycerols to produce monoacylglycerols. There are sn-1 specific DAG lipases that, when acting on a diacylglycerol containing a stearoyl group at the sn-1 position, would yield a 2-monoacylglycerol, not 1-SG[7][8][9]. The generation of 1-SG from DAGs would require the action of a different lipase or an isomerization step.
Caption: Simplified pathway for the synthesis of this compound from triglycerides.
Degradation of this compound
The primary enzyme responsible for the degradation of monoacylglycerols is Monoacylglycerol Lipase (MGL) . MGL is a serine hydrolase that catalyzes the hydrolysis of monoacylglycerols into a free fatty acid and glycerol[3][10]. In the case of 1-SG, this reaction releases stearic acid and glycerol.
-
Monoacylglycerol Lipase (MGL): This enzyme plays a crucial role in terminating the signaling of endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and is also responsible for the breakdown of other monoacylglycerols[10][11]. While MGL has a broad substrate range, its specific activity towards 1-SG in comparison to other MAGs is an area of ongoing research. Some lipases exhibit specificity towards unsaturated acyl chains over saturated ones[12].
Caption: Degradation of this compound by Monoacylglycerol Lipase (MGL).
Biological Functions of this compound
Role as a Metabolic Intermediate
1-SG is a key intermediate in lipid metabolism. The stearic acid released from its hydrolysis can be utilized for various cellular processes:
-
Energy Production: Stearic acid can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.
-
Synthesis of Other Lipids: Stearic acid can be re-esterified into other lipids, such as triglycerides for energy storage or phospholipids for membrane synthesis.
-
Desaturation: Stearoyl-CoA desaturase-1 (SCD1) can convert stearic acid into oleic acid, a monounsaturated fatty acid, which has profound effects on membrane fluidity and cellular signaling.
The glycerol backbone is transported to the liver, where it can be phosphorylated to glycerol-3-phosphate and enter glycolysis or gluconeogenesis[13][14].
Precursor to Bioactive Lipids: Lysophosphatidic Acid (LPA)
A crucial role of 1-SG is its function as a precursor for the synthesis of lysophosphatidic acid (LPA). 1-acyl-sn-glycerol-3-phosphate, a form of LPA, can be generated from 1-acyl-sn-glycerols. This compound can be phosphorylated by an acylglycerol kinase to form This compound-3-phosphate (18:0 LPA) .
18:0 LPA is a potent signaling molecule that interacts with a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6)[15][16]. Activation of these receptors initiates a wide range of cellular responses, including:
-
Cell proliferation and survival[15]
-
Cell migration and invasion[15]
-
Cytoskeletal reorganization[15]
-
Inflammation[17]
The signaling pathways activated by LPA are diverse and receptor-specific, often involving the activation of Rho/Rac, PI3K/Akt, and MAPK pathways[18][19].
Caption: this compound as a precursor to the signaling molecule LPA.
Role in Cancer
Recent metabolomic studies have highlighted a significant association between circulating levels of 1-SG and cancer risk. Specifically, a prospective study found that higher serum levels of 1-stearoylglycerol were statistically significantly associated with a reduced risk of prostate cancer[2][8][20][21][22]. This inverse association suggests a potential role for dysregulated lipid metabolism in the development of prostate cancer[2][8][20][21][22]. The mechanisms underlying this observation are still under investigation but may involve alterations in lipolysis, fatty acid metabolism, or the production of downstream signaling molecules within the tumor microenvironment.
Physical Role of this compound in Membranes
The incorporation of lipids into cellular membranes can significantly alter their physical properties, such as fluidity and curvature. While direct studies on the effect of 1-SG on membrane properties are limited, inferences can be drawn from the properties of its components and related molecules.
-
Stearic Acid: As a saturated fatty acid, stearic acid tends to increase the packing order and decrease the fluidity of membranes.
-
Monoacylglycerols: The conical shape of monoacylglycerols, with a small headgroup and a single acyl chain, can influence membrane curvature.
The presence of 1-SG in a lipid bilayer would likely have localized effects on membrane packing and fluidity, potentially influencing the function of membrane-associated proteins. However, more research is needed to fully elucidate these effects.
Quantitative Data
Quantitative data on this compound is currently sparse in the literature. The following table summarizes the available information.
| Parameter | Value | Organism/System | Reference |
| Association with Prostate Cancer Risk (Odds Ratio per SD increase) | 0.34 (95% CI: 0.20–0.58) | Human serum (male smokers) | [2][8][20][21][22] |
Further research is required to determine the cellular and tissue concentrations of this compound under various physiological and pathological conditions, as well as the kinetic parameters of the enzymes involved in its metabolism.
Experimental Protocols
The accurate study of this compound requires robust methods for its extraction, separation, and quantification.
Lipid Extraction
A common method for extracting total lipids, including monoacylglycerols, from biological samples is a modified Bligh-Dyer or Folch method[20].
Protocol: Modified Folch Extraction
-
Homogenize the tissue or cell sample in an appropriate buffer.
-
To 100 µL of the homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Add an appropriate internal standard (e.g., a deuterated or odd-chain monoacylglycerol not present in the sample) at a known concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add 125 µL of deionized water and vortex for another minute to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., methanol:chloroform 9:1, v/v for LC-MS).
Caption: General workflow for the extraction of monoacylglycerols for LC-MS/MS analysis.
Analytical Methods
6.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of 1-SG.
-
Chromatography: Reversed-phase HPLC is commonly used to separate different monoacylglycerol species[4].
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-product ion transitions. An internal standard is essential for accurate quantification.
6.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of lipids, including the differentiation of monoacylglycerol isomers[16][18][23]. While less sensitive than MS, NMR can provide detailed information about the position of the acyl chain on the glycerol backbone.
Conclusion and Future Directions
This compound is more than just a metabolic intermediate; it is a molecule at the crossroads of lipid metabolism, cellular signaling, and disease. Its role as a precursor to the potent signaling lipid LPA and its intriguing association with a reduced risk of prostate cancer highlight the need for a deeper understanding of its biological functions.
Future research should focus on:
-
Elucidating the specific enzymatic pathways that regulate the cellular levels of 1-SG.
-
Identifying potential direct signaling roles and protein targets of 1-SG.
-
Quantifying the cellular and tissue concentrations of 1-SG in health and disease.
-
Investigating the precise mechanisms by which 1-SG influences cancer development and progression.
-
Characterizing the effects of 1-SG on the biophysical properties of cellular membranes.
A more complete understanding of the biology of this compound will undoubtedly open new avenues for therapeutic intervention in a range of diseases, from metabolic disorders to cancer.
References
- 1. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENZYME - 3.1.1.116 sn-1-specific diacylglycerol lipase [enzyme.expasy.org]
- 9. EC 3.1.1.116 [iubmb.qmul.ac.uk]
- 10. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specificity of lipoprotein lipase and hepatic lipase toward monoacylglycerols varying in the acyl composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. LIPID MAPS [lipidmaps.org]
- 15. Physical behavior of the hydrophobic core of membranes: properties of 1-stearoyl-2-linoleoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lysophosphatidic acid triggers inflammation in the liver and white adipose tissue in rat models of 1-acyl-sn-glycerol-3-phosphate acyltransferase 2 deficiency and overnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
1-Stearoyl-sn-glycerol: An In-Depth Technical Guide on its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol is a monoacylglycerol (MAG), a class of lipids that are increasingly recognized for their roles not only as metabolic intermediates but also as signaling molecules. As a product of lipid catabolism and a substrate for further lipid synthesis, this compound sits (B43327) at a crucial junction in lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's function, its metabolic pathways, and the experimental approaches used to study this molecule. While much of the signaling research has focused on diacylglycerols, this guide will delineate the specific knowns and unknowns regarding the monoacylglycerol this compound.
Core Concepts in this compound Metabolism
This compound is primarily involved in two key enzymatic reactions that dictate its metabolic fate: degradation by monoacylglycerol lipase (B570770) (MAGL) and acylation by monoacylglycerol acyltransferase (MGAT).
Degradation Pathway
The primary catabolic fate of this compound is its hydrolysis into stearic acid and glycerol (B35011), a reaction catalyzed by monoacylglycerol lipase (MAGL) . This enzyme is a key player in terminating the signaling functions of various monoacylglycerols.
Biosynthesis and Anabolic Pathways
This compound can be acylated by acyl-CoA:monoacylglycerol acyltransferase (MGAT) to form a diacylglycerol (DAG). This reaction is a step in the monoacylglycerol pathway of triacylglycerol synthesis. The activity of different MGAT isoforms can influence the metabolic channeling of this compound towards storage as triacylglycerol.
The metabolic positioning of this compound is depicted in the following pathway diagram:
Quantitative Data
Currently, there is a paucity of specific quantitative data on the enzyme kinetics of this compound with its metabolizing enzymes and its precise concentrations in various tissues. The available information is often generalized to monoacylglycerols as a class. A study on prostate cancer reported a statistically significant inverse association between circulating levels of 1-stearoylglycerol and the risk of prostate cancer, with an odds ratio of 0.34 (95% CI = 0.20–0.58) for overall prostate cancer[1].
| Parameter | Value | Tissue/Cell Type | Reference |
| Association with Prostate Cancer Risk (Odds Ratio) | 0.34 (95% CI: 0.20–0.58) | Human Serum | [1] |
Signaling Functions
While diacylglycerols are well-established activators of Protein Kinase C (PKC), the direct signaling roles of this compound are less clear. Some monoacylglycerols have been shown to activate members of the transient receptor potential (TRP) channel family, but specific data for this compound is lacking. Research into the direct signaling effects of this compound represents a significant area for future investigation.
Experimental Protocols
Studying the function of this compound requires robust experimental protocols for its quantification and the characterization of its metabolic and potential signaling roles.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipids from biological matrices.
Sample Preparation:
-
Lipid Extraction: Lipids are extracted from plasma, cells, or tissue homogenates using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE). An internal standard, such as a deuterated analog of this compound, should be added at the beginning of the extraction to account for sample loss and matrix effects.
-
Phase Separation: The organic phase containing the lipids is separated, dried under a stream of nitrogen, and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient of mobile phases, typically water with an additive (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol), is used to separate this compound from other lipid species.
-
Mass Spectrometric Detection: The eluent from the LC is directed to the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay
This assay measures the activity of MAGL by quantifying the release of a product from a MAG substrate.
Protocol:
-
Enzyme Source: Prepare cell or tissue lysates containing MAGL, or use purified recombinant MAGL.
-
Substrate Preparation: Prepare a solution of this compound.
-
Reaction: Incubate the enzyme source with the substrate in a suitable buffer at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a solvent mixture to extract the remaining substrate and products.
-
Product Quantification: Quantify the amount of stearic acid or glycerol produced using an appropriate method, such as a colorimetric or fluorometric assay kit, or by LC-MS.
In Vitro Monoacylglycerol Acyltransferase (MGAT) Activity Assay
This assay determines the activity of MGAT by measuring the formation of diacylglycerol from a monoacylglycerol substrate and an acyl-CoA.
Protocol:
-
Enzyme Source: Use microsomal fractions from cells or tissues expressing MGAT, or purified recombinant MGAT.
-
Substrate Preparation: Prepare solutions of this compound and an acyl-CoA donor (e.g., oleoyl-CoA).
-
Reaction: Incubate the enzyme source with both substrates in a suitable buffer at 37°C.
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids.
-
Product Quantification: Separate the lipid extract using thin-layer chromatography (TLC) or LC and quantify the amount of diacylglycerol formed. Radiolabeled substrates can be used for easier detection and quantification.
Future Directions and Implications for Drug Development
The precise role of this compound in cellular signaling and its contribution to metabolic diseases remain largely unexplored. Future research should focus on:
-
Elucidating specific signaling pathways: Investigating whether this compound directly interacts with and modulates the activity of receptors, kinases, or other signaling proteins.
-
Determining tissue-specific functions: Characterizing the distinct roles of this compound in key metabolic organs such as the liver, adipose tissue, and muscle.
-
Developing specific pharmacological tools: Creating selective inhibitors or activators of the enzymes that metabolize this compound to probe its function in vivo.
A deeper understanding of the metabolic and signaling functions of this compound could unveil new therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The enzymes involved in its metabolism, MAGL and MGAT, are already being explored as potential drug targets, and a more nuanced understanding of their substrate specificities will be crucial for the development of effective and safe therapeutics.
References
Endogenous Sources of 1-Stearoyl-sn-glycerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol is a monoacylglycerol (MAG) that plays a crucial role as an intermediate in lipid metabolism and as a signaling molecule. As a 1-acyl-sn-glycerol, it consists of a glycerol (B35011) backbone with a stearic acid molecule esterified at the sn-1 position. Found in human plasma and various tissues, this lipid molecule is implicated in fundamental cellular processes. This technical guide provides a comprehensive overview of the endogenous sources, metabolic pathways, and analytical methodologies related to this compound, tailored for professionals in research and drug development.
Endogenous Biosynthesis and Metabolic Pathways
The primary endogenous source of this compound is the catabolism of triglycerides (TGs) and diglycerides (DGs). This process, known as lipolysis, is carried out by a series of lipases that sequentially hydrolyze the ester bonds of the glycerol backbone.
Lipolysis of Triglycerides
Triglycerides, the main form of stored energy in adipocytes, are hydrolyzed in a stepwise manner to release fatty acids and glycerol. This compound is an intermediate in this pathway. The key enzymes involved are:
-
Adipose Triglyceride Lipase (ATGL): This enzyme initiates lipolysis by hydrolyzing the first fatty acid from a triglyceride, producing a diglyceride.
-
Hormone-Sensitive Lipase (HSL): HSL exhibits broad substrate specificity, hydrolyzing triglycerides, diglycerides, and monoacylglycerols. Its primary role in this cascade is the hydrolysis of diglycerides to monoacylglycerols, including this compound. HSL can also hydrolyze the final fatty acid from the monoacylglycerol.[1][2][3]
-
Monoacylglycerol Lipase (MGL): MGL is the final enzyme in the lipolytic pathway, responsible for hydrolyzing monoacylglycerols into a free fatty acid (stearic acid in this case) and glycerol.[4][5]
References
1-Stearoyl-sn-glycerol and its Derivatives: An In-depth Technical Guide to their Roles as Signaling Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid molecules, once considered primarily as structural components of cell membranes and energy storage depots, are now recognized as critical players in a multitude of cellular signaling pathways. Among these, glycerolipids, which are esters of glycerol (B35011) and fatty acids, have emerged as key second messengers and signaling precursors. This technical guide provides a comprehensive overview of 1-stearoyl-sn-glycerol and its phosphorylated and diacylated derivatives as signaling molecules. We will delve into their synthesis, specific signaling pathways, quantitative aspects of their interactions, and detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
This compound: A Metabolic Precursor with Emerging Signaling Roles
This compound is a monoacylglycerol (MAG) containing a stearic acid molecule esterified at the sn-1 position of the glycerol backbone. While its role as an intermediate in lipid metabolism is well-established, its direct function as a signaling molecule is an area of active investigation.
Metabolic Context and Indirect Signaling
Monoacylglycerols are primarily generated through the enzymatic breakdown of triglycerides by triglyceride lipase (B570770) and diacylglycerol lipase. They can also be formed from lysophosphatidic acid. Monoacylglycerol lipase (MGL) further hydrolyzes monoacylglycerols into glycerol and a free fatty acid. This metabolic flux is critical for energy homeostasis.
While a direct signaling role for this compound is not as clearly defined as for its diacyl and phosphorylated counterparts, its metabolic position suggests an indirect role in signaling. The enzymatic activity of MGL on this compound releases stearic acid, a saturated fatty acid that can influence cellular processes. Furthermore, the balance between monoacylglycerols and their metabolic products is crucial for maintaining cellular lipid homeostasis, and dysregulation of these pathways has been implicated in various diseases.
Potential as a Biomarker
Recent studies have highlighted the potential of this compound as a biomarker. For instance, circulating levels of 1-stearoylglycerol have been found to be inversely associated with the risk of prostate cancer, suggesting a role for dysregulated lipid metabolism in this malignancy.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG): A Potent Second Messenger
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a diacylglycerol (DAG) that acts as a potent second messenger in a variety of cellular signaling cascades. It is generated at the cell membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).
Activation of Protein Kinase C (PKC)
One of the most well-characterized functions of SAG is the activation of Protein Kinase C (PKC) isoforms. SAG is a potent activator of several PKC isoforms, including PKCα, PKCδ, and PKCε.[1][2] Upon binding of SAG to the C1 domain of these PKC isoforms, the kinase undergoes a conformational change, leading to its activation and subsequent phosphorylation of a multitude of downstream protein targets. This activation is a critical event in signal transduction pathways that regulate cellular processes such as proliferation, differentiation, apoptosis, and inflammation. The activation of different PKC isoforms can be influenced by the specific molecular species of DAG present.[3]
Interaction with Ras Guanyl Nucleotide Releasing Proteins (RasGRPs)
Independent of its role in PKC activation, SAG also directly binds to and activates Ras guanyl nucleotide-releasing proteins (RasGRPs).[1] RasGRPs are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras. By binding to the C1 domain of RasGRP, SAG recruits it to the cell membrane, where it can activate Ras. This provides a direct link between lipid second messenger signaling and the Ras-MAPK pathway, which is a central regulator of cell growth and proliferation.
Signaling Pathways Involving SAG
The generation of SAG at the plasma membrane initiates a cascade of signaling events. The following diagrams illustrate the key pathways involving SAG.
Caption: SAG signaling pathways leading to PKC and RasGRP activation.
This compound 3-phosphate: A Bioactive Phospholipid
This compound 3-phosphate is a lysophosphatidic acid (LPA) species. LPAs are bioactive phospholipids (B1166683) that act as extracellular signaling molecules by binding to a family of G protein-coupled receptors (GPCRs).
GPCR-Mediated Signaling
This compound 3-phosphate exerts its biological effects by activating specific LPA receptors on the cell surface. This interaction initiates intracellular signaling cascades that are coupled to different G proteins, including Gq/11, Gi/o, and G12/13. Activation of these pathways leads to a diverse range of cellular responses, including cell proliferation, survival, migration, and cytoskeletal changes. The typical plasma concentration of this compound 3-phosphate is around 100 nM.[4]
Cellular Responses to this compound 3-phosphate
The signaling initiated by this compound 3-phosphate is involved in a variety of physiological and pathological processes. For instance, it has been implicated in cell motility, invasion, and survival, as well as in growth factor production.[4]
Signaling Pathway of this compound 3-phosphate
The following diagram illustrates the general signaling pathway for this compound 3-phosphate.
Caption: GPCR-mediated signaling by this compound 3-phosphate.
Quantitative Data
The following tables summarize key quantitative data related to the signaling activities of this compound derivatives.
| Molecule | Target | Interaction Type | Quantitative Value | Cell Type/System | Reference |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | RasGRP | Binding Affinity (Ki) | 4.49 µM | Jurkat T-cells | [1] |
| This compound 3-phosphate | - | Plasma Concentration | ~100 nM | Human Plasma | [4] |
| Diacylglycerol Species | Activated PKC Isoforms | Concentration Range for Activation |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ, PKCε, PKCγ, PKCβI | 0-5 µM[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of Diacylglycerols (including SAG) by LC-MS/MS
This protocol describes a method for the extraction and quantification of diacylglycerol species from cellular samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)
-
Internal standards (e.g., deuterated DAG species)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Cell Harvesting and Lysis:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a known volume of ice-cold methanol.
-
Add internal standards to the cell suspension.
-
Lyse the cells by sonication on ice.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the methanol lysate, add chloroform and water in a ratio of 1:1:0.9 (v/v/v, methanol:chloroform:water).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
-
Inject the sample onto the LC-MS/MS system.
-
Separate the different lipid species using a suitable gradient elution on the LC column.
-
Detect and quantify the diacylglycerol species using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions should be optimized for each DAG species and the internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for each DAG species and the corresponding internal standard.
-
Calculate the concentration of each DAG species by comparing its peak area ratio to the internal standard with a standard curve generated using known amounts of authentic standards.
-
Caption: Workflow for DAG quantification by LC-MS/MS.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a general method for measuring the activation of PKC by diacylglycerols in vitro.
Materials:
-
Purified PKC isoform
-
PKC substrate (e.g., a specific peptide or histone H1)
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
Phosphatidylserine (PS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
[γ-³²P]ATP
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper or other suitable separation matrix
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, mix appropriate amounts of SAG and PS in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a reaction tube, combine the assay buffer, lipid vesicles, and the PKC substrate.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding ice-cold TCA.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the PKC activity as pmol of phosphate (B84403) transferred per minute per mg of enzyme.
-
Caption: Workflow for an in vitro PKC activity assay.
Conclusion
This compound and its derivatives are integral components of cellular signaling networks. While this compound itself is primarily viewed as a metabolic intermediate, its diacylated form, SAG, is a potent second messenger that activates crucial signaling pathways through PKC and RasGRP. Furthermore, the phosphorylated form, this compound 3-phosphate, functions as an extracellular ligand for GPCRs, regulating a host of cellular functions. A thorough understanding of the synthesis, signaling pathways, and regulation of these lipid molecules is essential for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting these pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of these important signaling lipids.
References
An In-depth Technical Guide to the Biosynthesis of 1-Stearoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of 1-Stearoyl-sn-glycerol, a key intermediate in glycerolipid metabolism. The document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for pathway analysis, and visualizes the involved pathways and workflows.
Introduction
This compound is a monoacylglycerol (MAG) containing a stearic acid molecule esterified to the sn-1 position of the glycerol (B35011) backbone. As a fundamental building block in lipid metabolism, it serves as a precursor for the synthesis of more complex glycerolipids, including diacylglycerols and triacylglycerols. The biosynthesis of this compound is a crucial process in cellular lipid homeostasis and is primarily accomplished through a two-step enzymatic pathway originating from glycerol-3-phosphate. Understanding this pathway is essential for research in metabolic diseases, signal transduction, and drug development targeting lipid-modifying enzymes.
The Core Biosynthesis Pathway of this compound
The primary route for the de novo synthesis of this compound involves two key enzymatic steps: the acylation of glycerol-3-phosphate followed by dephosphorylation. This pathway is a segment of the broader Kennedy pathway for glycerolipid synthesis.
Step 1: Acylation of sn-Glycerol-3-Phosphate
The initial step is the esterification of a stearoyl group from stearoyl-Coenzyme A (stearoyl-CoA) to the sn-1 position of a glycerol-3-phosphate molecule. This reaction is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) , an enzyme family with multiple isoforms that exhibit distinct subcellular localizations and substrate specificities.[1][2] The product of this reaction is this compound-3-phosphate, also known as lysophosphatidic acid (LPA) (18:0).[3]
Step 2: Dephosphorylation of this compound-3-phosphate
The final step in the formation of this compound is the hydrolysis of the phosphate (B84403) group from the sn-3 position of this compound-3-phosphate. This reaction is catalyzed by Lysophosphatidic Acid Phosphatase (LPAP) , also known as lipid phosphate phosphatase.[4][5] These enzymes are responsible for converting bioactive lysophospholipids into monoacylglycerols.[5]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that specific kinetic data for human enzymes with stearoyl substrates are limited in the literature.
Table 1: Michaelis-Menten Constants (Km) for Lysophosphatidic Acid Phosphatase
| Substrate | Enzyme Source | Km (µM) | Reference |
| This compound-3-phosphate | Peanut cotyledons | 39.3 | [4] |
| 1-Oleoyl-sn-glycerol-3-phosphate | Peanut cotyledons | 28.6 | [4] |
| 1-Palmitoyl-sn-glycerol-3-phosphate | Peanut cotyledons | 47.9 | [4] |
Table 2: Substrate Specificity of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms
| Enzyme | Substrate Preference | Notes | Reference |
| mtGPAT (mitochondrial) | Prefers saturated fatty acyl-CoAs (e.g., palmitoyl-CoA) over unsaturated ones. | Activity with palmitoyl-CoA is 3- to 10-fold higher than with oleoyl-CoA. | [6] |
| GPAT3 (microsomal) | Recognizes a broad range of long-chain saturated and unsaturated fatty acyl-CoAs. | [7] | |
| GPAT4 (microsomal) | Appears important for hepatic triacylglycerol synthesis. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
In Vitro Synthesis and Purification of this compound
This protocol outlines a general enzymatic approach for the synthesis of 1-monoacylglycerols.
Materials:
-
Glycerol
-
Stearic Acid
-
Immobilized Lipase (B570770) (e.g., Novozym 435)
-
Organic Solvent (e.g., tert-butanol)
-
Molecular Sieves
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a reaction vessel, combine glycerol and stearic acid at a desired molar ratio (e.g., 2:1 glycerol to stearic acid). Add an appropriate organic solvent to facilitate mixing.
-
Enzyme Addition: Add immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized for the specific reaction scale.
-
Water Removal: Add activated molecular sieves to the reaction to remove water produced during the esterification, which drives the reaction towards product formation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-65°C) with constant stirring for a set period (e.g., 24 hours).[8]
-
Reaction Quenching: Stop the reaction by filtering out the immobilized lipase.
-
Purification:
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the resulting crude product using silica gel column chromatography.
-
Elute with a gradient of hexane and ethyl acetate (B1210297) to separate this compound from unreacted starting materials and byproducts (di- and tri-stearin).
-
-
Analysis: Confirm the identity and purity of the product using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Mass Spectrometry.
Assay of Glycerol-3-Phosphate Acyltransferase (GPAT) Activity
This protocol describes a common radiolabeling method to measure GPAT activity.
Materials:
-
Cell or tissue lysate containing GPAT
-
Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mg/ml fatty acid-free BSA)[9]
-
[14C]Glycerol-3-phosphate (radiolabeled substrate)
-
Stearoyl-CoA (acyl donor)
-
N-ethylmaleimide (NEM) to differentiate between mitochondrial (NEM-resistant) and microsomal (NEM-sensitive) GPAT isoforms.[6]
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a known concentration of [14C]Glycerol-3-phosphate, and stearoyl-CoA.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of cell or tissue lysate to the reaction mixture. For distinguishing isoforms, a parallel reaction can be set up in the presence of NEM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature) for a defined time (e.g., 15 minutes).[9]
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of chloroform/methanol/HCl).
-
Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method) to separate the lipid products from the aqueous components.
-
Quantification:
-
Isolate the radiolabeled this compound-3-phosphate product, typically by TLC.
-
Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the amount of product formed over time per unit of protein.
-
Assay of Lysophosphatidic Acid Phosphatase (LPAP) Activity
This protocol outlines a method to measure the activity of LPAP.
Materials:
-
Purified LPAP or cell lysate containing the enzyme
-
Assay Buffer
-
This compound-3-phosphate (substrate)
-
Reagents for phosphate detection (e.g., Malachite Green-based assay) or a method to quantify the monoacylglycerol product.
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer and the substrate, this compound-3-phosphate.
-
Enzyme Addition: Initiate the reaction by adding the enzyme preparation.
-
Incubation: Incubate at a controlled temperature for a specific time.
-
Quantification of Product:
-
Phosphate Detection: Stop the reaction and add a reagent that forms a colored complex with free phosphate. Measure the absorbance at the appropriate wavelength.
-
Monoacylglycerol Detection: Alternatively, stop the reaction, extract the lipids, and quantify the this compound product using chromatography (TLC, GC, or LC-MS).
-
-
Calculation: Determine the enzyme activity based on the rate of product formation.
Mass Spectrometric Quantification of this compound
This protocol provides a general workflow for the analysis of monoacylglycerols using mass spectrometry.
Instrumentation:
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Extract total lipids from the biological sample of interest using a standard method (e.g., Folch or Bligh-Dyer extraction).
-
Chromatographic Separation (Optional but Recommended): Use liquid chromatography (LC) to separate the different lipid classes before they enter the mass spectrometer. A C18 reversed-phase column is commonly used.
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire data in a data-independent acquisition mode (e.g., MS/MSALL) to obtain both precursor and fragment ion information.
-
This compound will typically be detected as a protonated molecule [M+H]+.
-
-
Identification and Quantification:
-
Identify this compound based on its accurate mass and characteristic fragmentation pattern (neutral loss of the glycerol head group).
-
Quantify the abundance of the molecule by integrating the peak area from the chromatogram and comparing it to a standard curve generated with a known amount of a this compound standard.
-
Visualization of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: Biosynthesis of this compound from sn-Glycerol-3-Phosphate.
Experimental Workflow for GPAT Activity Assay
Caption: Workflow for the radiolabel-based GPAT activity assay.
Hormonal Regulation of Glycerolipid Synthesis
Caption: Simplified overview of hormonal control of glycerolipid synthesis.
Conclusion
The biosynthesis of this compound is a fundamental metabolic process governed by the sequential action of Glycerol-3-Phosphate Acyltransferase and Lysophosphatidic Acid Phosphatase. While the core pathway is well-established, further research is needed to fully elucidate the specific kinetics and regulatory mechanisms of the involved enzyme isoforms, particularly in human tissues. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate this pathway in greater detail, contributing to a deeper understanding of lipid metabolism and its role in health and disease.
References
- 1. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated level of lysophosphatidic acid among patients with HNF1B mutations and its role in RCAD syndrome: a multiomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and biochemical characterization of lysosomal acid phosphatases (EC 3.1.3.2) from blood stream forms, Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Glycerol-3-Phosphate Acyltransferase-Deficient Mice Have Reduced Weight and Liver Triacylglycerol Content and Altered Glycerolipid Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular identification of microsomal acyl-CoA:glycerol-3-phosphate acyltransferase, a key enzyme in de novo triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. project-incite.eu [project-incite.eu]
- 9. GPAT3 and GPAT4 are regulated by insulin-stimulated phosphorylation and play distinct roles in adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
1-Stearoyl-sn-glycerol: An In-Depth Technical Guide to its Role in Membrane Composition and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol, a monoacylglycerol (MAG), is a lipid molecule composed of a glycerol (B35011) backbone esterified to stearic acid at the sn-1 position[1]. While often considered a metabolic intermediate in the synthesis and degradation of more complex lipids, its presence in cellular membranes can influence their biophysical properties and dynamics[2][3]. This technical guide provides a comprehensive overview of the current understanding of this compound's role in membrane biology, with a focus on its impact on membrane composition, its involvement in metabolic and signaling pathways, and the experimental methodologies used for its study. Although direct biophysical studies on this compound in simple model membranes are limited, this guide draws upon data from closely related acylglycerols to infer its potential effects.
Role in Membrane Composition and Dynamics
The incorporation of this compound into a phospholipid bilayer can modulate the membrane's physical state. As an amphiphilic molecule with a single acyl chain, it can alter lipid packing, membrane fluidity, and phase behavior.
Effects on Lipid Packing and Phase Transitions
The physical properties of membranes containing acylglycerols are highly dependent on the nature of their acyl chains. Studies on 1-stearoyl-2-linoleoyl-sn-glycerol (B52925) (SLDG), a diacylglycerol with a stearoyl chain, provide insights into how a saturated C18 chain influences membrane structure[4][5]. Differential scanning calorimetry (DSC) and X-ray diffraction studies of SLDG reveal the existence of multiple polymorphic phases, each with distinct transition temperatures, enthalpies, and structural parameters[4][5]. The presence of the saturated stearoyl chain contributes to the formation of ordered gel phases at lower temperatures[4][5]. It is plausible that this compound, with its single saturated chain, could similarly influence the packing of neighboring phospholipids, potentially increasing the gel-to-liquid crystalline phase transition temperature (Tm) of the membrane.
In more complex systems, such as nanostructured lipid carriers (NLCs), monostearin (B1671896) (a common term for 1-stearoylglycerol) as the solid lipid component has been shown by DSC to influence the crystal order of the lipid matrix[6][7]. The incorporation of a liquid lipid into the monostearin matrix leads to a disturbance of the crystal order, which in turn affects drug loading and release properties[6][7]. This suggests that the presence of this compound can create imperfections in the lipid packing, which could have implications for membrane permeability and the partitioning of other molecules into the bilayer.
Influence on Membrane Fluidity and Permeability
Data Presentation
The following tables summarize quantitative data from biophysical studies on acylglycerols related to this compound.
Table 1: Thermotropic and Structural Properties of Dry 1-Stearoyl-2-linoleoyl-sn-glycerol (SLDG) [4][5]
| Phase | Transition Temperature (°C) | Transition Enthalpy (kcal/mol) | Bilayer Periodicity (d₀₀₁) (Å) |
| α (alpha) | 11.6 | 7.5 | ~59.5 |
| sub-α₁ (sub-alpha 1) | 3.0 | 0.6 | ~59.5 |
| sub-α₂ (sub-alpha 2) | -1.0 | 0.5 | ~59.5 |
| β' (beta prime) | 16.1 | 15.4 | 46.9 |
This data is for a diacylglycerol and is presented to illustrate the complex phase behavior that can be induced by lipids containing a stearoyl chain.
Table 2: Influence of Composition on the Properties of Monostearin-based Nanostructured Lipid Carriers (NLCs) [6][7]
| Lipid Composition | Preparation Temperature (°C) | Key DSC Findings | Effect on Drug Loading |
| Monostearin (MS) only (SLN) | 70 | - | Higher than SLN prepared at 0°C |
| MS with Caprylic/Capric Triglycerides (CT) (NLC) | 70 | Disturbance of crystal order | Increased with increasing CT content |
| MS with CT (NLC) | 0 | Disturbance of crystal order | Increased with increasing CT content |
This data highlights how the thermal properties of a this compound-containing system are influenced by its composition, which in turn affects its functional properties like drug loading.
Involvement in Metabolic and Signaling Pathways
This compound is a key intermediate in glycerolipid metabolism. Its cellular concentration is tightly regulated by the activity of several enzymes that connect it to major metabolic and signaling networks.
Metabolic Hub: Synthesis and Degradation
This compound is synthesized from glycerol-3-phosphate through a series of acylation steps catalyzed by glycerol-3-phosphate acyltransferases (GPATs)[9][10][11]. Conversely, it is degraded by monoacylglycerol lipase (B570770) (MGL) into glycerol and stearic acid[12][13][14]. MGL is the rate-limiting enzyme in the breakdown of monoacylglycerols and plays a crucial role in regulating their cellular levels[12][13].
Connection to Endocannabinoid Signaling
Monoacylglycerol lipase (MGL) not only hydrolyzes this compound but is also the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[12][13][15]. By regulating MGL activity, the cellular levels of this compound and 2-AG are interconnected. Inhibition of MGL leads to an accumulation of both monoacylglycerols, which can have significant signaling consequences through the potentiation of cannabinoid receptor (CB1 and CB2) signaling by 2-AG[15].
Phosphorylation and GPCR Signaling
This compound can be phosphorylated to form this compound 3-phosphate, a bioactive lysophosphatidic acid (LPA)[2][16]. LPA is a signaling molecule that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), thereby regulating fundamental cellular processes such as proliferation, motility, and survival[2][16].
Experimental Approaches to Study this compound in Membranes
A multi-faceted biophysical approach is necessary to fully characterize the effects of this compound on membrane properties. The following workflow outlines a logical sequence of experiments.
Detailed Experimental Protocols
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Gentle Hydration
This protocol is adapted for the formation of GUVs containing this compound for microscopy studies.
Materials:
-
This compound
-
Matrix phospholipid (e.g., DOPC or POPC)
-
Fluorescent lipid probe (e.g., Atto488-DOPE)
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Glass vials or slides
Procedure:
-
Lipid Film Preparation:
-
Prepare a stock solution of the desired lipid mixture (e.g., 99.5 mol% DOPC, 0.5 mol% this compound) and a fluorescent probe (e.g., 0.1 mol%) in chloroform at a total lipid concentration of 1 mg/mL.
-
Deposit a small volume (e.g., 10 µL) of the lipid solution onto a clean glass surface (e.g., the bottom of a glass vial).
-
Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Gently add a pre-warmed (above the Tm of all lipids) sucrose solution to the vial containing the dry lipid film.
-
Incubate the vial at a temperature above the lipid phase transition temperature for several hours to overnight without agitation. This allows for the gentle swelling and formation of GUVs.
-
-
Vesicle Harvesting and Observation:
-
Carefully collect the GUV-containing solution from the top of the lipid film.
-
Transfer the GUV suspension to a microscopy chamber containing an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom for easier imaging.
-
Observe the GUVs using a confocal or fluorescence microscope.
-
Protocol 2: Analysis of Membrane Phase Behavior using Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to determine the effect of this compound on the phase transition of a host lipid bilayer.
Materials:
-
This compound
-
Host phospholipid (e.g., DPPC)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
DSC instrument and sample pans
Procedure:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) by the thin-film hydration method. Co-dissolve DPPC and the desired molar percentage of this compound in chloroform.
-
Evaporate the solvent to form a thin film and dry under vacuum.
-
Hydrate the lipid film with the buffer at a temperature well above the Tm of DPPC (~41°C), followed by vortexing to form a milky suspension of MLVs.
-
-
DSC Measurement:
-
Accurately transfer a known amount of the lipid suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the calorimeter.
-
Perform several heating and cooling scans over a temperature range that encompasses the phase transition of the host lipid (e.g., 20°C to 60°C for DPPC) at a controlled scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Determine the phase transition temperature (Tm) from the peak maximum of the endotherm.
-
Calculate the transition enthalpy (ΔH) by integrating the area under the transition peak.
-
Analyze the peak width at half-height (T₁/₂) as an indicator of the cooperativity of the transition.
-
Protocol 3: Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity upon incorporation of this compound.
Materials:
-
Large unilamellar vesicles (LUVs) containing this compound (prepared by extrusion).
-
DPH stock solution in tetrahydrofuran (B95107) (THF).
-
Buffer (e.g., HEPES-buffered saline).
-
Spectrofluorometer equipped with polarizers.
Procedure:
-
Probe Incorporation:
-
Prepare LUVs with the desired lipid composition.
-
Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure complete incorporation of the probe into the bilayers.
-
-
Anisotropy Measurement:
-
Place the labeled LUV suspension in a cuvette in the temperature-controlled sample holder of the spectrofluorometer.
-
Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm[6].
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the correction factor (G-factor) using a horizontally polarized excitation beam (I_HV and I_HH).
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.
-
Compare the anisotropy values of membranes with and without this compound. A higher anisotropy value indicates lower membrane fluidity.
-
Conclusion
This compound is positioned at a critical juncture of lipid metabolism and signaling. While its direct effects on the biophysical properties of membranes are not as extensively studied as those of diacylglycerols or major phospholipids, its structure suggests a role in modulating lipid packing and phase behavior. Its metabolic relationship with key signaling lipids, including 2-AG and LPA, underscores its importance in cellular regulation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound in membrane composition and dynamics, ultimately contributing to a more complete understanding of lipid biology in health and disease.
References
- 1. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Membrane phospholipid bilayer as a determinant of monoacylglycerol lipase kinetic profile and conformational repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical behavior of the hydrophobic core of membranes: properties of 1-stearoyl-2-linoleoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoglyceride lipase deficiency affects hepatic cholesterol metabolism and lipid-dependent gut transit in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The monoglyceride pathway of fat absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 12. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 13. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. Monoglyceride lipase deficiency modulates endocannabinoid signaling and improves plaque stability in ApoE-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound 3-phosphate sodium | Others 16 | 325465-92-7 | Invivochem [invivochem.com]
The Dawn of a Surfactant: A Technical History of 1-Monostearin Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monostearin, also known as glyceryl monostearate (GMS), is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with a single molecule of stearic acid.[1][2] It is a white, odorless, and sweet-tasting waxy solid.[3] Widely recognized for its amphiphilic properties, 1-monostearin has become a cornerstone emulsifier in the food, pharmaceutical, and cosmetic industries.[4][5] Its ability to stabilize oil-in-water emulsions has made it invaluable in products ranging from baked goods and ice cream to lotions and medications.[3][4] Beyond its role as a surfactant, research has pointed to its natural occurrence in the body as a product of fat metabolism and its potential involvement in cellular processes.[3] This technical guide delves into the discovery and history of 1-monostearin research, providing a detailed account of its initial synthesis, early characterization, and the evolution of our understanding of its properties and functions.
The Genesis of 1-Monostearin: The Work of Marcellin Berthelot
The story of 1-monostearin begins in the mid-19th century with the pioneering work of French chemist Marcellin Berthelot. In his 1854 doctoral thesis, "Mémoire sur les combinaisons de la glycérine avec les acides et sur la synthèse des principes immédiats des graisses des animaux" (Memoir on the combinations of glycerin with acids and on the synthesis of the immediate principles of animal fats), Berthelot detailed the first successful synthesis of monostearin (B1671896).[6][7][8] This achievement was a landmark in organic chemistry, challenging the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[7]
Berthelot's synthesis was a direct esterification reaction between glycerin and stearic acid.[6][7] By heating these two components together, he was able to form not only monostearin but also distearin (B1146584) and tristearin, demonstrating the stepwise esterification of glycerol.[6] This work laid the foundation for the industrial production of mono- and diglycerides, which began to be widely used in food products like shortenings and margarine in the 1930s.[4][9]
Experimental Protocols of Early Synthesis and Analysis
While Berthelot's original thesis provides the most detailed account of his methodology, this guide reconstructs the likely experimental protocols based on the available historical and chemical context.
Berthelot's Synthesis of 1-Monostearin (circa 1854): A Reconstructed Protocol
-
Reactants:
-
Glycerin (Glycerol)
-
Stearic Acid (derived from animal fats)
-
-
Apparatus:
-
A glass reaction vessel, likely a flask or retort, capable of withstanding high temperatures.
-
A heating source, such as a furnace or a sand bath, to provide controlled and sustained heat.
-
A means of agitation to ensure proper mixing of the reactants.
-
-
Procedure:
-
A measured quantity of stearic acid was placed in the reaction vessel.
-
An excess of glycerin was added to the stearic acid. The use of excess glycerin would have favored the formation of monoglycerides (B3428702) over di- and triglycerides according to the principles of chemical equilibrium.
-
The mixture was heated to a high temperature, likely in the range of 200-250°C, for an extended period. The exact temperature and duration would have been determined empirically by Berthelot.
-
The reaction mixture was likely agitated periodically to ensure homogeneity.
-
Upon completion of the reaction, the excess glycerin was removed. This could have been achieved by distillation under reduced pressure, a technique that was becoming available at the time, or by washing the mixture with water, in which glycerin is soluble.
-
The resulting product would have been a mixture of monostearin, distearin, tristearin, and unreacted stearic acid.
-
Early 20th Century Industrial Production: Glycerolysis
By the early 20th century, a more common industrial method for producing monoglycerides was glycerolysis. This process involves the transesterification of triglycerides (fats and oils) with glycerol at high temperatures (around 220-250°C) in the presence of a catalyst, such as an alkali.[9]
Characterization in the 19th and Early 20th Centuries
The analytical techniques available to Berthelot and his contemporaries were rudimentary by modern standards. The characterization and confirmation of the newly synthesized 1-monostearin would have relied on a combination of physical and chemical methods.
Table 1: Physicochemical Properties of 1-Monostearin
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₂O₄ | [2] |
| Molar Mass | 358.56 g/mol | [3] |
| Appearance | White, waxy solid | [3] |
| Melting Point | 56-58 °C | [10] |
| Solubility | Soluble in hot organic solvents (e.g., ethanol, benzene, acetone); Insoluble in cold water but can be dispersed in hot water. | [10] |
Early Analytical Methodologies
-
Saponification: This was a cornerstone of fat and ester analysis in the 19th century. By reacting the synthesized product with a strong base (e.g., potassium hydroxide), chemists could break the ester bonds, yielding glycerin and the potassium salt of stearic acid (soap). The amounts of glycerin and stearic acid could then be determined, allowing for the calculation of the original composition of the ester mixture.
-
Fractional Crystallization: This technique was used to separate the different components of the reaction mixture. By dissolving the product in a suitable solvent (like hot ethanol) and then cooling it slowly, the different glycerides would crystallize out at different temperatures due to their varying melting points and solubilities. This allowed for the isolation of a more purified fraction of monostearin.
-
Melting Point Determination: The melting point was a critical physical constant used for the identification and purity assessment of organic compounds. Early methods involved packing the sample into a capillary tube attached to a thermometer and heating it in a liquid bath (such as sulfuric acid or oil) until melting was observed. A sharp melting point close to the expected value would indicate a relatively pure compound.
The Evolving Understanding of Physiological Effects and Cellular Roles
For much of its history, 1-monostearin was primarily viewed through the lens of its physical properties as an emulsifier. However, research in the 20th and 21st centuries has begun to shed light on its biological roles. It is now understood that monoacylglycerols are naturally formed in the body during the digestion of dietary fats by pancreatic lipase (B570770).[3][5]
While direct, specific signaling pathways for 1-monostearin are not yet well-defined, the broader class of monoacylglycerols has been shown to be involved in various cellular signaling events.
General Monoacylglycerol Signaling Pathways
Monoacylglycerols, particularly endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), are now recognized as important signaling molecules.[1][11] These molecules can modulate a variety of physiological processes, including neurotransmission, inflammation, and metabolism.[11][12] The hydrolysis of monoacylglycerols by enzymes like monoacylglycerol lipase (MGL) and α/β-hydrolase domain 6 (ABHD6) is a critical step in regulating these signaling pathways.[1][11] The breakdown of monoacylglycerols releases free fatty acids, which can then be used for energy or as precursors for other signaling molecules like prostaglandins.[1][12]
Recent studies have also begun to investigate the effects of specific monoglycerides on cellular function. For instance, glycerol monolaurate has been shown to inhibit human T-cell signaling by disrupting lipid dynamics in the cell membrane.[13] While this research did not focus on 1-monostearin, it opens up the possibility that other monoglycerides could have similar immunomodulatory effects. Furthermore, metabolomic studies have linked circulating levels of 1-monostearin to a reduced risk of prostate cancer, suggesting a role in cancer pathophysiology.[4]
Experimental Workflow for Modern Analysis
The analytical landscape for 1-monostearin research has evolved dramatically since the 19th century. Modern studies employ a range of sophisticated techniques to identify and quantify monoglycerides and to elucidate their biological effects.
Conclusion
From its initial synthesis in a 19th-century French laboratory to its ubiquitous presence in modern consumer products and its emerging role as a bioactive molecule, the story of 1-monostearin is one of scientific discovery and technological advancement. Marcellin Berthelot's foundational work not only provided a method for producing this versatile emulsifier but also helped to dismantle the prevailing scientific dogma of his time. While the early research focused on its chemical and physical properties, the ongoing exploration of its physiological effects and potential involvement in cellular signaling pathways promises to open new chapters in the history of this seemingly simple yet remarkably significant molecule. The continued development of advanced analytical techniques will undoubtedly provide deeper insights into the multifaceted nature of 1-monostearin, paving the way for new applications in food science, medicine, and beyond.
References
- 1. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 4. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoglyceride - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.com [encyclopedia.com]
- 7. Marcellin Berthelot — Wikipédia [fr.wikipedia.org]
- 8. Chapitre 7. L’action et « le jeu des possibles » | Cairn.info [shs.cairn.info]
- 9. researchgate.net [researchgate.net]
- 10. Margaret Thatcher - Wikipedia [en.wikipedia.org]
- 11. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycerol Monolaurate (GML) inhibits human T cell signaling and function by disrupting lipid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Stearoyl-sn-glycerol as a potential biomarker in disease
1-Stearoyl-sn-glycerol: A Potential Biomarker in Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
This compound, also known as 1-monostearin or MG(18:0/0:0/0:0), is a monoacylglycerol (MAG) consisting of a glycerol (B35011) molecule esterified with the saturated fatty acid, stearic acid, at the sn-1 position. As a product of lipid metabolism, its circulating levels can reflect alterations in complex biological pathways. Emerging evidence suggests that this compound may serve as a potential biomarker for various pathological conditions, including cancer and metabolic diseases, warranting a closer examination of its roles in disease etiology and its utility in clinical diagnostics and drug development.
The Role of this compound in Disease
Prostate Cancer
Metabolomic profiling studies have identified a significant association between serum levels of this compound and the risk of prostate cancer. A prospective, nested case-control study within the Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study cohort demonstrated a statistically significant inverse association between circulating this compound and prostate cancer risk.[1] Men with higher serum concentrations of this metabolite were found to be less likely to develop prostate cancer.[1] This association remained significant even after correction for multiple comparisons and was observed for cases diagnosed up to 23 years after the initial blood collection, suggesting its potential as a long-term predictive biomarker.[1] The magnitude of this inverse association did not significantly differ by disease aggressiveness.[1]
Other Malignancies and Conditions
Dysregulation of lipid metabolism is a known hallmark of various cancers. While the most robust data for this compound is in prostate cancer, related lipid metabolism pathways are implicated elsewhere. For instance, a study on hepatocellular carcinoma subtypes found markedly lower expression of this compound in tumor tissue compared to adjacent normal tissue, suggesting that altered lipid catabolism is a feature of these tumors.[1]
Furthermore, this compound has been identified as a plasma metabolite that can be used in the metabolomic analysis of coronary artery lesions (CAL), indicating its potential relevance in cardiovascular and metabolic diseases.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited research.
Table 1: Association between Serum this compound and Prostate Cancer Risk
| Metric | Value | Reference |
| Odds Ratio (OR) | 0.34 | [1] |
| 95% Confidence Interval (CI) | 0.20 – 0.58 | [1] |
| p-value | 6.3 × 10⁻⁵ | [1] |
| Intraclass Correlation (ICC) | 0.77 | [1] |
Data from a nested case-control study of male smokers.[1]
Signaling and Metabolic Pathways
This compound is an intermediate in lipid metabolism. Monoacylglycerols are typically formed from the catabolism of triglycerides and can be further hydrolyzed by enzymes like monoacylglycerol lipase (B570770) (MAGL) into free fatty acids and glycerol.[1] The dysregulation of these pathways can lead to altered levels of specific monoacylglycerols, reflecting changes in cellular energy status and signaling.
References
- 1. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Endogenous Profile of 1-Stearoyl-sn-glycerol: A Technical Guide for Researchers
An In-depth Examination of the Natural Occurrence, Biosynthesis, Metabolism, and Analytical Considerations of a Key Monoacylglycerol
Abstract
1-Stearoyl-sn-glycerol, a monoacylglycerol lipid, is a naturally occurring molecule found across various biological kingdoms, from plants to humans. As an intermediate in lipid metabolism, its presence and concentration are indicative of intricate cellular processes, including energy storage, lipid signaling, and pathological states. This technical guide provides a comprehensive overview of the current scientific understanding of this compound for researchers, scientists, and drug development professionals. This document details its natural occurrence, biosynthetic and metabolic pathways, and its emerging role as a potential biomarker. Furthermore, it furnishes detailed experimental protocols for its extraction and quantification, alongside visualizations of key biological pathways and analytical workflows to facilitate further investigation into this significant biomolecule.
Natural Occurrence of this compound
This compound, also known as 1-monostearin, has been identified in a variety of organisms, highlighting its conserved role in lipid biology. While comprehensive quantitative data on its absolute concentrations across different tissues and organisms remains an area of active research, existing studies provide valuable insights into its distribution.
Table 1: Documented Natural Occurrence of this compound
| Kingdom | Organism/Tissue | Location/Context | Reference(s) |
| Plantae | Ibervillea sonorae | Plant metabolite | [1] |
| Hyoscyamus niger | Plant metabolite | [1] | |
| Pteridium aquilinum | Phytochemical | ||
| Animalia | Homo sapiens (Human) | Serum/Plasma | [2][3][4] |
| Cerebrospinal Fluid (CSF) | |||
| Mus musculus (Mouse) | Brain | [5] | |
| Nematoda | Caenorhabditis elegans | Metabolite |
Note: Absolute concentrations of this compound are not consistently reported in the literature, reflecting the challenges in quantifying low-abundance lipid species. The data presented often focuses on relative changes in concentration in response to physiological or pathological conditions.
In humans, this compound is a known metabolite found in blood plasma[4]. Its levels in serum have been investigated as a potential biomarker for disease. For instance, a metabolomic profiling study of men in the Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study cohort found that circulating 1-stearoylglycerol was inversely associated with the risk of prostate cancer[2][3]. This suggests a potential role for dysregulated lipid metabolism in this malignancy[2][3].
In the plant kingdom, this compound has been identified as a metabolite in species such as Ibervillea sonorae and Hyoscyamus niger[1].
Biosynthesis and Metabolism
The metabolic pathways of this compound are intrinsically linked to the broader processes of glycerolipid metabolism. It is primarily formed as an intermediate in the breakdown of triacylglycerols and can be further catabolized or used in the synthesis of other lipids.
Biosynthesis: The Glycerol-3-Phosphate Pathway
The primary route for the de novo synthesis of monoacylglycerols, including this compound, is the glycerol-3-phosphate pathway. This pathway begins with the acylation of glycerol-3-phosphate.
References
- 1. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Degradation and Catabolism of 1-Stearoyl-sn-glycerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Stearoyl-sn-glycerol, a monoacylglycerol containing the saturated fatty acid stearic acid, is a key intermediate in lipid metabolism. Its degradation is a critical process for the mobilization of fatty acids for energy production and cellular signaling. This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the catabolism of this compound, the subsequent metabolic fate of its constituents, and the hormonal regulation of these processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in areas related to lipid metabolism and associated disorders.
Introduction
This compound is a 1-monoacylglycerol, a class of lipids that play central roles in energy storage, signaling, and as metabolic intermediates. It consists of a glycerol (B35011) backbone esterified with stearic acid (18:0) at the sn-1 position. The catabolism of this compound is a fundamental biological process that releases stearic acid and glycerol, which can then be utilized in various metabolic pathways. This guide will delve into the core aspects of its degradation, providing a technical resource for professionals in the field.
Enzymatic Degradation of this compound
The primary pathway for the degradation of this compound is through enzymatic hydrolysis, catalyzed mainly by two key enzymes: Monoacylglycerol Lipase (B570770) (MGL) and Hormone-Sensitive Lipase (HSL).
2.1. Monoacylglycerol Lipase (MGL)
Monoacylglycerol lipase is a serine hydrolase that exhibits high specificity for monoacylglycerols and is considered the primary enzyme responsible for their breakdown in various tissues.[1] MGL catalyzes the hydrolysis of the ester bond in this compound, yielding stearic acid and glycerol.[1]
2.2. Hormone-Sensitive Lipase (HSL)
Hormone-sensitive lipase is a versatile enzyme capable of hydrolyzing triacylglycerols, diacylglycerols, and monoacylglycerols.[2] While its primary role is in the hydrolysis of diacylglycerols, it also contributes to the degradation of monoacylglycerols like this compound.[2] The activity of HSL is tightly regulated by hormones, playing a crucial role in the mobilization of stored fats.[2]
Metabolic Fate of Degradation Products
The hydrolysis of this compound yields two key molecules: stearic acid and glycerol.
3.1. Stearic Acid Catabolism
Stearic acid, a long-chain saturated fatty acid, is primarily catabolized through mitochondrial beta-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and water, generating a significant amount of ATP.
3.2. Glycerol Catabolism
The glycerol backbone is metabolized in the cytoplasm. It is first phosphorylated by glycerol kinase to glycerol-3-phosphate. Subsequently, glycerol-3-phosphate dehydrogenase oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. DHAP can then be isomerized to glyceraldehyde-3-phosphate and continue through the glycolytic pathway to produce pyruvate, which can be further oxidized for energy or used as a precursor for gluconeogenesis.
Quantitative Data
The following table summarizes the available kinetic parameters for the enzymes involved in the degradation of monoacylglycerols. It is important to note that specific kinetic data for this compound are limited, and the presented values are often derived from studies using other monoacylglycerol substrates.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Source |
| Monoacylglycerol Lipase | 1-S-decanoyl-1-mercapto-2,3-propanediol | 56 | 227 | [3] |
Hormonal Regulation of this compound Catabolism
The degradation of this compound is under tight hormonal control, primarily through the regulation of Hormone-Sensitive Lipase (HSL) activity. Glucagon and catecholamines (e.g., epinephrine) stimulate lipolysis, while insulin (B600854) has an inhibitory effect.
5.1. Glucagon and Catecholamine Signaling
Glucagon and catecholamines bind to their respective G-protein coupled receptors on the surface of adipocytes and other target cells. This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates HSL.[2] Activated HSL can then translocate to the lipid droplet and hydrolyze monoacylglycerols.
5.2. Insulin Signaling
Insulin exerts an anti-lipolytic effect by activating a phosphodiesterase that degrades cAMP, thereby reducing PKA activity and HSL phosphorylation.[5] This leads to a decrease in the rate of this compound degradation.
Experimental Protocols
6.1. Assay for Monoacylglycerol Lipase (MGL) Activity
This protocol is adapted from methods used for other monoacylglycerol substrates and can be optimized for this compound.
6.1.1. Principle
The activity of MGL is determined by measuring the rate of release of stearic acid from this compound. The released stearic acid can be quantified using liquid chromatography-mass spectrometry (LC-MS).
6.1.2. Materials
-
This compound (substrate)
-
Heptadecanoic acid (internal standard)
-
MGL enzyme source (e.g., purified recombinant enzyme, cell lysate, tissue homogenate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Solvents for extraction and LC-MS analysis (e.g., chloroform, methanol, acetonitrile, water, formic acid)
6.1.3. Procedure
-
Reaction Setup: Prepare reaction mixtures containing the assay buffer, MGL enzyme source, and this compound in a microcentrifuge tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a cold solution of chloroform:methanol (2:1, v/v) containing the internal standard (heptadecanoic acid). Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation for LC-MS: Transfer the lower organic phase to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the reconstituted sample into an LC-MS system. Separate the lipids on a C18 column and detect the stearic acid and internal standard using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: Quantify the amount of stearic acid produced by comparing its peak area to that of the internal standard. Calculate the MGL activity as nmol of stearic acid produced per minute per mg of protein.
Visualizations
Signaling Pathways
Caption: Hormonal regulation of Hormone-Sensitive Lipase (HSL) activity.
Experimental Workflow
Caption: A typical experimental workflow for measuring MGL activity.
Logical Relationships
References
- 1. proteopedia.org [proteopedia.org]
- 2. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 3. Monoacylglycerol lipase. Regulation and increased activity during hypoxia and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucagon Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoacylglycerol Lipase Activity Decreases Glucose-Stimulated Insulin Secretion in INS-1 (832/13) Cells and Rat Islets - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Dance: An In-Depth Technical Guide to the Interaction of 1-Stearoyl-sn-glycerol with Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol is a monoacylglycerol, a lipid molecule that plays a crucial role as a signaling molecule and a metabolic intermediate within the cell. As a species of diacylglycerol (DAG), it is a key second messenger that recruits and activates a host of cytosolic proteins, thereby triggering a cascade of downstream cellular events. Understanding the intricate interactions between this compound and its protein partners is paramount for elucidating fundamental cellular processes and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the current knowledge on the interaction of this compound with proteins, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved.
While direct quantitative data for this compound is limited in the current literature, this guide will leverage data from structurally similar and well-studied diacylglycerol analogs to provide a robust framework for understanding its biochemical behavior.
Protein Targets of this compound
This compound, like other diacylglycerols, primarily exerts its signaling functions by binding to specific protein domains, most notably the C1 domain. This interaction induces a conformational change in the target protein, leading to its activation. The major classes of proteins known to be regulated by diacylglycerols are:
-
Protein Kinase C (PKC) Isoforms: This is the most well-characterized family of DAG effectors. Conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms are activated by DAG.[1][2] This activation is a critical step in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[1]
-
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras family GTPases. By binding to the C1 domain of RasGRPs, DAG recruits them to the membrane, where they can activate Ras and subsequently the MAPK/ERK signaling pathway.
-
Munc13 Proteins: These are essential for the priming of synaptic vesicles for exocytosis. The C1 domain of Munc13 is a target for DAG, and this interaction is crucial for neurotransmitter release.[3]
-
Protein Kinase D (PKD) Isoforms: PKD is a serine/threonine kinase involved in cell proliferation, survival, and trafficking. DAG binding to the C1 domain of PKD is a key step in its activation, often in concert with PKC.[2]
-
Chimaerins: These are Rac-GTPase activating proteins (GAPs) that are also regulated by DAG binding to their C1 domains.
Quantitative Analysis of Diacylglycerol-Protein Interactions
Direct quantitative binding data for this compound is scarce in publicly available literature. However, studies on analogous diacylglycerol molecules provide valuable insights into the potential binding affinities and activation constants. The following tables summarize key quantitative data for the interaction of various diacylglycerol analogs with their protein targets.
Table 1: Activation of Protein Kinase C Isoforms by Diacylglycerol Analogs
| Diacylglycerol Analog | PKC Isoform(s) | Parameter | Value | Reference(s) |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCε, PKCδ | Activation | Potent activation at nM concentrations | [4][5] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ, PKCγ, PKCε, PKCβI | Activation | Significant stimulatory effects (0-5 μM) | [6] |
| 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | Calcium-dependent PKC | Activation | Half-maximal inhibition of Ca2+ currents at ~25 μM | [7] |
Table 2: Interaction of Diacylglycerol Analogs with RasGRP
| Diacylglycerol Analog | Protein Target | Parameter | Value | Reference(s) |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | RasGRP | Kᵢ | 4.49 µM (in Jurkat T-cells) | [4] |
Table 3: Interaction of Diacylglycerol Analogs with Munc13
| Diacylglycerol Analog | Protein Target | Parameter | Value | Reference(s) |
| 1,2-dioctanoyl-sn-glycerol (DOG) | Munc13-1 C1 domain | Kₐ (apparent) | 390 μM | [3] |
Signaling Pathways Modulated by this compound
The interaction of this compound with its protein targets initiates several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Protein Kinase C (PKC) Activation Pathway by this compound.
Caption: RasGRP-Mediated Ras Activation Pathway by this compound.
Experimental Protocols
Studying the interaction of lipids like this compound with proteins requires specialized techniques. Below are detailed methodologies for key experiments.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the ability of this compound to activate PKC, which then phosphorylates a substrate.
Materials:
-
Purified PKC isoform
-
This compound
-
PKC substrate (e.g., histone H1 or a specific peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Lipid Vesicle Preparation:
-
In a glass tube, mix this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, and the PKC substrate.
-
Add the purified PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Spot a portion of the reaction mixture onto a phosphocellulose paper square.
-
Immediately immerse the paper in a beaker of ice-cold 10% TCA to precipitate the proteins and stop the reaction.
-
Wash the papers several times with 5% TCA to remove unincorporated [γ-³²P]ATP.
-
Rinse with acetone (B3395972) and let the papers air dry.
-
Place the dried papers in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³²P incorporated into the substrate, which is proportional to the PKC activity.
-
Compare the activity in the presence of this compound to a control without it to determine the fold activation.
-
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
SPR is a label-free technique to measure the real-time binding kinetics and affinity of a protein to a lipid-containing surface.
Caption: General Workflow for Surface Plasmon Resonance (SPR) Analysis.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 for amine coupling of protein, or L1 for liposome (B1194612) capture)
-
Purified protein of interest
-
This compound
-
Carrier lipids (e.g., POPC, POPS)
-
Running buffer (e.g., HBS-EP+)
-
Liposome preparation equipment (extruder, polycarbonate membranes)
Procedure:
-
Protein Immobilization (if using this approach):
-
Activate the carboxyl groups on a CM5 sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Liposome Preparation:
-
Prepare lipid mixtures with and without this compound as described in the in vitro kinase assay protocol.
-
Extrude the rehydrated lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create uniformly sized liposomes.
-
-
Binding Measurement:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of the liposome preparations over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU), which is proportional to the mass of liposomes binding to the protein.
-
After each injection, regenerate the surface if necessary (e.g., with a short pulse of NaOH or a specific buffer).
-
-
Data Analysis:
-
Plot the equilibrium binding response against the liposome concentration.
-
Fit the data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (Kₐ).
-
Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (kₐ) and off-rate (kₒ) constants.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest
-
This compound
-
Detergent (e.g., octyl glucoside) or small unilamellar vesicles to solubilize the lipid
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the desired buffer to ensure buffer matching.
-
Prepare a solution of this compound in the same dialysis buffer, typically solubilized in detergent micelles or incorporated into lipid vesicles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the lipid solution into the protein solution while monitoring the heat change.
-
A control experiment should be performed by injecting the lipid solution into buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Integrate the heat change peaks to obtain the enthalpy change (ΔH) for each injection.
-
Plot the enthalpy change per mole of injectant against the molar ratio of lipid to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[8][9][10]
-
Conclusion
This compound is a key lipid second messenger that interacts with and modulates the activity of a range of important signaling proteins. While direct quantitative data for its interactions are still emerging, the wealth of information available for analogous diacylglycerol molecules provides a strong foundation for understanding its biological roles. The primary targets, including PKC, RasGRP, and Munc13, are central to numerous cellular functions, making the pathways they regulate of significant interest for both basic research and drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively investigate the interactions of this compound and other lipid molecules with their protein partners, paving the way for a deeper understanding of these critical molecular events. Future research should focus on obtaining specific quantitative binding and activation data for this compound to further refine our understanding of its precise role in cellular signaling.
References
- 1. Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Diacylglycerol Binding Site of Presynaptic Munc13-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
1-Stearoyl-sn-glycerol: A Pivotal Intermediate in Energy Storage and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Stearoyl-sn-glycerol, a monoacylglycerol containing the saturated fatty acid stearic acid at the sn-1 position, is a key intermediate in the intricate network of lipid metabolism. While often overshadowed by its diacyl- and triacyl- counterparts, this molecule plays a crucial role in the synthesis and degradation of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. This technical guide provides a comprehensive overview of the metabolic significance of this compound, detailing its position in energy storage pathways, the enzymes governing its transformations, and its emerging role in cellular signaling. This document is intended to serve as a resource for researchers in lipid biochemistry, metabolic diseases, and drug development, offering detailed experimental protocols and conceptual frameworks to facilitate further investigation into this important lipid species.
Chemical and Physical Properties of this compound
This compound, also known as 1-monostearin, is a glyceride consisting of a glycerol (B35011) backbone with a stearic acid molecule esterified at the sn-1 position.[1] Its chemical structure confers amphipathic properties, with a polar glycerol head and a nonpolar stearoyl tail.
| Property | Value |
| Molecular Formula | C21H42O4 |
| Molecular Weight | 358.6 g/mol [1] |
| Synonyms | 1-Monostearin, (2S)-2,3-dihydroxypropyl octadecanoate, MG(18:0/0:0/0:0) |
| Physical State | Solid at room temperature |
| Solubility | Soluble in organic solvents such as chloroform (B151607) |
The Role of this compound in Energy Storage
The primary role of this compound in energy storage lies in its position as an intermediate in the monoacylglycerol pathway of triacylglycerol (TAG) synthesis and as a product of TAG lipolysis.
Biosynthesis of Triacylglycerols via the Monoacylglycerol Pathway
In the enterocytes of the small intestine, the monoacylglycerol pathway is a major route for the resynthesis of TAGs from dietary fats. While 2-monoacylglycerols are the primary substrates in this pathway, 1-monoacylglycerols like this compound can also be acylated to form diacylglycerols (DAGs). This reaction is catalyzed by monoacylglycerol acyltransferase (MGAT) enzymes. The resulting 1,2-diacyl-sn-glycerol can then be further acylated by diacylglycerol acyltransferase (DGAT) to form TAG, which is subsequently packaged into chylomicrons for transport.
Catabolism of Triacylglycerols (Lipolysis)
During times of energy demand, stored TAGs in adipose tissue are mobilized through a process called lipolysis. This process involves the sequential hydrolysis of fatty acids from the glycerol backbone. Adipose triglyceride lipase (B570770) (ATGL) initiates lipolysis by hydrolyzing TAG to DAG. Hormone-sensitive lipase (HSL) then hydrolyzes DAG to monoacylglycerol, which can include this compound.[2] Finally, monoacylglycerol lipase (MAGL) hydrolyzes the remaining fatty acid from the monoacylglycerol, releasing glycerol and a free fatty acid.[2] The released stearic acid can then be transported to other tissues for beta-oxidation to generate ATP.
Signaling Pathways Involving Monoacylglycerols
While diacylglycerols are well-established second messengers, emerging evidence suggests that monoacylglycerols, including this compound, may also possess signaling functions.[3][4] These roles are often indirect, through their influence on the levels of other signaling lipids or through direct interactions with cellular receptors.
Monoacylglycerols can influence signaling cascades involving:
-
Protein Kinase C (PKC): As precursors to DAG, monoacylglycerols can indirectly modulate the activation of PKC isoforms, which are critical regulators of numerous cellular processes.[5][6][7]
-
Endocannabinoid System: Monoacylglycerols are precursors for the synthesis of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG).[2][4] The enzymes involved in monoacylglycerol metabolism, such as MAGL, are key regulators of endocannabinoid signaling.[2][8][9]
-
Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 119 (GPR119): Some studies suggest that monoacylglycerols may act as signaling molecules that can modulate the activity of these nuclear and cell surface receptors, which are involved in regulating lipid and glucose metabolism.[3]
Quantitative Data
Table 1: Fatty Acid Composition of Human Subcutaneous Adipose Tissue Triglycerides
| Fatty Acid | Percentage (%) |
| Saturated | 27.1 ± 4.2 |
| Monounsaturated | 49.6 ± 5.7 |
| Diunsaturated | 23.4 ± 3.9 |
Source: Adapted from Ren et al., J Lipid Res, 2008.
Note: Stearic acid (18:0) is a component of the saturated fatty acid fraction.
Table 2: Total Mono-, Di-, and Triacylglycerol Concentrations in Human Plasma
| Acylglycerol | Fasting (μmol/L) | Post-High-Fat Meal (μmol/L) | Post-Heparin Injection (μmol/L) |
| Monoacylglycerol | 10.3 ± 1.1 | 11.1 ± 1.3 | 42.5 ± 8.1 |
| Diacylglycerol | 16.2 ± 1.8 | 33.1 ± 4.2 | 21.3 ± 3.4 |
| Triacylglycerol | 884 ± 103 | 1792 ± 212 | 342 ± 58 |
Data represents mean ± SEM. Source: Adapted from Fielding et al., Clin Chim Acta, 1993.
Experimental Protocols
The following sections provide generalized protocols for the extraction and analysis of this compound and for assaying the activity of key enzymes involved in its metabolism.
Extraction of this compound from Adipose Tissue
This protocol is a modification of the Folch method for lipid extraction.
Materials:
-
Adipose tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
Glass test tubes
-
Nitrogen gas stream
Procedure:
-
Excise adipose tissue and immediately place it in ice-cold PBS.
-
Blot the tissue dry and weigh a portion (e.g., 100-200 mg).
-
In a glass test tube, add the tissue to a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL chloroform, 1 mL methanol).
-
Homogenize the tissue thoroughly.
-
Add 0.25 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.75 mL for a 3 mL homogenate).
-
Vortex the mixture vigorously and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a known volume of chloroform or another suitable solvent for further analysis.
Quantification:
Quantification of this compound is typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) following derivatization. An internal standard, such as a deuterated version of this compound, should be added at the beginning of the extraction for accurate quantification.
In Vitro Assay for Monoacylglycerol Acyltransferase (MGAT) Activity
This protocol measures the incorporation of a radiolabeled acyl-CoA into a diacylglycerol product using this compound as the substrate.
Materials:
-
Microsomal protein fraction (source of MGAT)
-
This compound
-
[14C]-Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Reaction termination solution (e.g., isopropanol:heptane (B126788):water, 80:20:2, v/v/v)
-
Heptane
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and BSA.
-
Add a known amount of microsomal protein to the reaction mixture.
-
Add this compound (solubilized in a suitable solvent like ethanol, ensuring the final concentration of the solvent is low).
-
Initiate the reaction by adding [14C]-Oleoyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the termination solution.
-
Add heptane and water to extract the lipids. Vortex and centrifuge to separate the phases.
-
Spot the upper heptane phase onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to diacylglycerol into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled diacylglycerol formed per unit time per amount of protein.
In Vitro Assay for Hormone-Sensitive Lipase (HSL) Activity
This assay measures the release of radiolabeled fatty acids from a radiolabeled monoacylglycerol substrate.
Materials:
-
Adipocyte lysate or purified HSL
-
[3H]-1-Monostearin (or other radiolabeled 1-monoacylglycerol)
-
Tris-HCl buffer (pH 7.0)
-
Bovine serum albumin (BSA), fatty acid-free
-
EDTA
-
Dithiothreitol (DTT)
-
Reaction termination solution (e.g., methanol:chloroform:heptane, 1.41:1.25:1, v/v/v)
-
Potassium carbonate buffer (pH 10.5)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a substrate emulsion by sonicating [3H]-1-monostearin with phosphatidylcholine/phosphatidylinositol in Tris-HCl buffer.
-
In a reaction tube, combine the substrate emulsion with Tris-HCl buffer, BSA, EDTA, and DTT.
-
Add the adipocyte lysate or purified HSL to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the termination solution.
-
Add potassium carbonate buffer to partition the free fatty acids into the upper aqueous phase.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the upper aqueous phase to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity.
-
Calculate HSL activity as the amount of radiolabeled fatty acid released per unit time per amount of protein.
Visualizations of Pathways and Workflows
Metabolic Pathways of this compound
References
- 1. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Transport of 1-Stearoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol, a monoacylglycerol containing stearic acid at the sn-1 position, is a key intermediate in lipid metabolism and cellular signaling. As a product of triglyceride digestion and a precursor for the synthesis of more complex lipids, understanding its cellular uptake and transport is crucial for various fields, including nutrition science, metabolic research, and drug development. This guide provides a comprehensive overview of the current knowledge on the cellular uptake, transport mechanisms, and subsequent metabolic fate of this compound, with a focus on intestinal absorption. Methodologies for studying these processes are detailed, and the known signaling implications are discussed.
Cellular Uptake and Transport Mechanisms
The intestinal absorption of monoacylglycerols like this compound is a complex process involving their release from mixed micelles in the gut lumen, followed by transport across the apical membrane of enterocytes. While passive diffusion has been considered a potential mechanism, evidence suggests that protein-mediated transport plays a significant role in the efficient uptake of long-chain monoacylglycerols.
Several candidate proteins are implicated in the transport of lipids across the enterocyte membrane, including CD36, fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding proteins (FABPpm). These transporters are thought to facilitate the movement of monoacylglycerols and fatty acids from the intestinal lumen into the cell.
Once inside the enterocyte, this compound is rapidly metabolized. The primary pathway for its intracellular processing is the monoacylglycerol acyltransferase (MGAT) pathway, which re-esterifies the monoacylglycerol with a fatty acyl-CoA to form a diacylglycerol. This diacylglycerol can then be further acylated to form a triacylglycerol, which is subsequently packaged into chylomicrons for transport into the lymphatic system.
Quantitative Data on Monoacylglycerol Uptake
| Parameter | Value (for sn-2-monooleoylglycerol in Caco-2 cells) | Reference |
| Apparent Km | Not explicitly determined, but uptake is saturable. | |
| Uptake Inhibition | Pre-incubation with trypsin reduces uptake, suggesting protein involvement. | |
| Competition | Uptake is competitively inhibited by long-chain fatty acids. |
Experimental Protocols
In Vitro Cellular Uptake Assay using Caco-2 Cells
This protocol describes a method to measure the uptake of this compound into Caco-2 cells, adapted from procedures for other lipids.
a. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells on permeable supports (e.g., Transwell inserts) and allow them to differentiate for 21 days to form a polarized monolayer.
b. Preparation of Labeled this compound:
-
Use radiolabeled ([14C] or [3H]) this compound for ease of quantification.
-
Alternatively, fluorescently labeled analogs can be used for microscopic visualization and flow cytometry analysis.
c. Uptake Experiment:
-
Wash the differentiated Caco-2 monolayers with pre-warmed phosphate-buffered saline (PBS).
-
Prepare the uptake solution by dissolving the labeled this compound in serum-free DMEM, potentially with a carrier protein like bovine serum albumin (BSA) or in mixed micelles with bile salts to mimic physiological conditions.
-
Add the uptake solution to the apical side of the Transwell inserts.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold PBS containing a high concentration of unlabeled this compound or a lipid transport inhibitor.
d. Quantification:
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the total protein content of the lysate using a standard assay (e.g., BCA assay) for normalization.
-
Calculate the uptake as nmol of this compound per mg of cellular protein.
Lipid Extraction and Analysis
This protocol outlines the extraction of lipids from cells for subsequent analysis by techniques like thin-layer chromatography (TLC) or mass spectrometry (MS).
a. Cell Harvesting:
-
After the uptake experiment, wash the cells with ice-cold PBS and scrape them into a solvent-resistant tube.
b. Lipid Extraction (Bligh-Dyer Method):
-
Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the cell suspension.
-
Vortex thoroughly and incubate at room temperature.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the organic phase.
c. Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent.
-
Spot the extract onto a TLC plate and develop it with a solvent system appropriate for separating neutral lipids (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the lipid spots (e.g., with iodine vapor or by autoradiography if using a radiolabel).
-
For more detailed analysis and quantification, use liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathways and Experimental Workflows
The primary signaling role of monoacylglycerols like this compound is often indirect, occurring after their conversion to diacylglycerols (DAGs). 1,2-diacyl-sn-glycerols are potent second messengers that activate various isoforms of Protein Kinase C (PKC).
Methodological & Application
Experimental Applications of 1-Stearoyl-sn-glycerol and its Analogs in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Stearoyl-sn-glycerol and its related compounds, 1-Stearoyl-rac-glycerol and 1-Stearoyl-2-arachidonoyl-sn-glycerol, in various research contexts. These lipids have emerged as valuable tools in drug delivery, cancer research, neuroscience, and cell signaling studies.
1-Stearoyl-rac-glycerol in Advanced Drug Delivery Systems
1-Stearoyl-rac-glycerol, a monoacylglycerol, is a key component in the formulation of novel drug delivery vehicles, including solid lipid nanoparticles (SLNs) and transfersomes.[1][2] These systems offer advantages such as improved drug stability, controlled release, and enhanced bioavailability.
Application Note: Formulation of Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, and 1-Stearoyl-rac-glycerol is frequently used as a core lipid matrix component.[3]
Table 1: Quantitative Parameters for SLN Formulation using 1-Stearoyl-rac-glycerol
| Parameter | Value/Range | Reference |
| 1-Stearoyl-rac-glycerol Concentration | 1-5% (w/v) | [3] |
| Surfactant (e.g., Polysorbate 80) | 0.5-2.5% (w/v) | [3] |
| Drug Loading | 0.1-10% (w/w of lipid) | [3] |
| Homogenization Speed | 10,000-20,000 rpm | [3] |
| Homogenization Time | 5-15 minutes | [3] |
| Sonication Time | 1-5 minutes | [3] |
| Resulting Particle Size | 100-500 nm | [3] |
Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This protocol describes a common method for preparing drug-loaded SLNs using 1-Stearoyl-rac-glycerol.
Materials:
-
1-Stearoyl-rac-glycerol
-
Drug of interest
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Distilled water
-
High-shear homogenizer
-
Ultrasonicator (probe or bath)
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Lipid Phase Preparation:
-
Melt the 1-Stearoyl-rac-glycerol by heating it to 5-10°C above its melting point.
-
Disperse the drug of interest in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring using a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at 10,000-20,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanosizing:
-
Immediately sonicate the hot emulsion using a probe ultrasonicator for 3-5 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Allow the nanoemulsion to cool down to room temperature under gentle stirring. The solid lipid will recrystallize and form SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or dialyzed.
-
Application Note: Formulation of Transfersomes for Transdermal Drug Delivery
Transfersomes are ultradeformable vesicles capable of penetrating the skin barrier, making them excellent carriers for transdermal drug delivery. 1-Stearoyl-rac-glycerol can be incorporated into the lipid bilayer of transfersomes.[4][5]
Experimental Protocol: Preparation of Transfersomes by the Thin-Film Hydration Method
This protocol outlines the steps for preparing drug-loaded transfersomes.
Materials:
-
1-Stearoyl-rac-glycerol
-
Phosphatidylcholine (e.g., soy or egg lecithin)
-
Edge activator (e.g., Sodium cholate, Tween 80)
-
Drug of interest
-
Organic solvent (e.g., chloroform-methanol mixture 2:1 v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve 1-Stearoyl-rac-glycerol, phosphatidylcholine, the edge activator, and the drug in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner surface of the flask.
-
Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The hydration is typically carried out at a temperature above the lipid's phase transition temperature.
-
-
Vesicle Formation and Sizing:
-
Allow the suspension to swell at room temperature for 2-3 hours.
-
To obtain smaller and more uniform vesicles, the suspension can be sonicated in a bath sonicator for 5-15 minutes or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
This compound as a Biomarker in Disease Research
Metabolomic studies have revealed altered levels of this compound in various diseases, including cancer and neurological disorders, suggesting its potential as a biomarker.[4]
Application Note: Metabolomic Analysis of this compound
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of this compound in biological samples.
Table 2: Key Parameters for LC-MS Quantification of this compound
| Parameter | Specification | Reference |
| Extraction Solvent | Chloroform:Methanol (2:1, v/v) | [6][7][8] |
| Internal Standard | Heptadecanoyl-sn-glycerol (17:0 MAG) | [6] |
| LC Column | C18 reversed-phase | [6][9] |
| Mobile Phase A | Water with 0.1% formic acid | [6][9] |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% formic acid | [6][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][10] |
| MS/MS Transition | Precursor ion [M+H]+ to product ion | [6][10] |
Experimental Protocol: Quantification of this compound in Serum/Plasma by LC-MS/MS
This protocol describes the extraction and analysis of this compound from serum or plasma samples.
Materials:
-
Serum or plasma samples
-
Chloroform, Methanol (LC-MS grade)
-
Internal standard solution (e.g., 17:0 MAG in methanol)
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation and Extraction:
-
To 100 µL of serum or plasma in a glass tube, add a known amount of the internal standard.
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of deionized water and vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a gradient elution on a C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ESI mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
1-Stearoyl-2-arachidonoyl-sn-glycerol in Signal Transduction Research
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a diacylglycerol (DAG) that acts as a second messenger in various signaling pathways. It is a potent activator of several Protein Kinase C (PKC) isoforms and can modulate the activity of nonselective cation channels.[6][11]
Application Note: Activation of Protein Kinase C (PKC)
SAG can be used to study the activation and downstream signaling of PKC isoforms in cell-based or in vitro assays.[11][12]
Table 3: Quantitative Data for 1-Stearoyl-2-arachidonoyl-sn-glycerol in PKC Activation
| Parameter | Value/Range | Reference |
| Effective Concentration for PKC Activation | 0.1 - 5 µM | [11] |
| PKC Isoforms Activated | α, βI, γ, δ, ε | [11] |
Experimental Protocol: In Vitro PKC Activity Assay
This protocol describes a general method to measure PKC activity using a peptide substrate and radiolabeled ATP.
Materials:
-
Purified PKC enzyme
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
Phosphatidylserine (PS)
-
PKC peptide substrate (e.g., Ac-MBP (4-14))
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Lipid Vesicle Preparation:
-
Prepare lipid vesicles by mixing SAG and PS in chloroform, drying the solvent under nitrogen, and resuspending the lipid film in kinase buffer followed by sonication.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC peptide substrate, and the purified PKC enzyme.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
-
Termination of Reaction:
-
Stop the reaction by adding ice-cold TCA.
-
-
Measurement of Phosphorylation:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Application Note: Modulation of Nonselective Cation Channels
SAG has been shown to augment the activity of certain nonselective cation channels (NSCCs).[11] Patch-clamp electrophysiology is the gold-standard technique to study these effects.
Table 4: Quantitative Data for SAG in NSCC Modulation
| Parameter | Value/Range | Reference |
| Effective Concentration for NSCC Augmentation | 0.3 - 3 µM | [11] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol provides a framework for studying the effects of SAG on NSCCs in cultured cells.
Materials:
-
Cultured cells expressing the NSCC of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Intracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) stock solution in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Preparation:
-
Plate the cells on glass coverslips suitable for microscopy and allow them to adhere.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Record baseline channel activity.
-
Perfuse the cell with the extracellular solution containing the desired concentration of SAG.
-
Record the changes in channel activity in the presence of SAG.
-
-
Data Acquisition and Analysis:
-
Acquire and digitize the current recordings.
-
Analyze the data to determine the effect of SAG on channel properties such as current amplitude, open probability, and kinetics.
-
Conclusion
This compound and its analogs are versatile lipid molecules with significant applications in biomedical research. The protocols provided herein offer a foundation for their use in developing advanced drug delivery systems, investigating disease biomarkers, and elucidating complex cell signaling pathways. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-ステアロイル-rac-グリセリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. jddtonline.info [jddtonline.info]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-Stearoyl-rac-glycerol | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 9. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for 1-Stearoyl-sn-glycerol as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol, a monoacylglycerol (MAG), is a critical lipid molecule involved in various metabolic and signaling pathways. Its role as an intermediate in the hydrolysis of triacylglycerols and its potential involvement in cellular signaling processes make its accurate quantification essential in lipidomics, drug development, and clinical diagnostics. This document provides detailed application notes and experimental protocols for the use of this compound as a standard in mass spectrometry-based quantitative analyses.
Monoacylglycerols are typically analyzed by mass spectrometry, where they characteristically form a dominant protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode.[1] Tandem mass spectrometry (MS/MS) of these precursor ions often results in a characteristic neutral loss of the glycerol (B35011) head group, yielding fatty acid-like fragment ions that are specific to the acyl chain.[1]
Signaling and Metabolic Pathways
Monoacylglycerols like this compound are key players in lipid metabolism. They are primarily generated from the hydrolysis of diacylglycerols (DAGs), which are themselves derived from triacylglycerols (TAGs). The degradation of monoacylglycerols is catalyzed by monoacylglycerol lipase (B570770) (MGL), releasing glycerol and a free fatty acid. This process is a crucial step in the mobilization of stored energy. Furthermore, certain monoacylglycerols, such as 2-arachidonoylglycerol (B1664049) (2-AG), are well-known endocannabinoid signaling molecules.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
A robust lipid extraction is critical for accurate quantification. The following protocol is a modification of the Bligh-Dyer method, suitable for plasma samples.[2][3] An alternative single-phase extraction using butanol and methanol (B129727) has also been shown to be effective and is suitable for high-throughput applications.[4]
Materials:
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): A suitable odd-chain or stable isotope-labeled monoacylglycerol (e.g., 1-Heptadecanoyl-rac-glycerol or 1-Stearoyl-d35-sn-glycerol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Add the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is recommended for the separation of monoacylglycerols.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 30 2.0 30 12.0 100 15.0 100 15.1 30 | 20.0 | 30 |
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions: The precursor ion for this compound (Molecular Weight: 358.56 g/mol ) in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 359.6. The major product ion results from the neutral loss of the glycerol backbone (C3H8O3), however, a more characteristic and commonly monitored fragmentation is the loss of water from the protonated molecule followed by the loss of the glyceroyl backbone, resulting in the stearoyl acylium ion. A common product ion for stearoyl-containing lipids is m/z 267.3. The collision energy should be optimized for the specific instrument, but a starting point of 15-25 eV is recommended.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 359.6 | 267.3 | 100 | 20 |
| Internal Standard (e.g., 1-Heptadecanoyl-rac-glycerol) | 345.5 | 253.2 | 100 | 20 |
Data Presentation
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for this compound, based on data from similar monoacylglycerol analyses.
Table 1: Method Performance Characteristics
| Parameter | Expected Value | Reference |
| Linearity (R²) | > 0.99 | [5][6] |
| Lower Limit of Quantification (LLOQ) | 1 - 30 ppm (µg/g) | [7] |
| Limit of Detection (LOD) | ~0.20 pg on column | [8] |
| Inter-batch Precision (%RSD) | < 10% | [7] |
| Accuracy (% Bias) | -5% to +5% | [7] |
Table 2: Example Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Experimental Workflow Visualization
The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution to ensure data quality and reproducibility.
Applications in Drug Development and Research
The accurate quantification of this compound and other monoacylglycerols is crucial in several areas of research and development:
-
Lipidomics and Biomarker Discovery: Changes in the levels of specific monoacylglycerols can be indicative of metabolic dysregulation associated with diseases such as obesity, diabetes, and cardiovascular disease.
-
Drug Discovery and Development: Many drugs target lipid metabolic pathways. Quantifying the changes in monoacylglycerol levels in response to drug treatment can provide insights into the drug's mechanism of action and efficacy.
-
Clinical Diagnostics: The development of validated assays for monoacylglycerols could lead to new diagnostic tools for various metabolic disorders.
By utilizing this compound as a standard in a well-validated LC-MS/MS method, researchers can obtain reliable and reproducible quantitative data, advancing our understanding of the roles of monoacylglycerols in health and disease.
References
- 1. Quantitation of 1-stearoyl-2-arachidonoyl-sn-3-glycerol in human basophils via gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Stearoyl-sn-glycerol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol, a monoacylglycerol containing stearic acid at the sn-1 position, is a naturally occurring lipid molecule. As a metabolite, it plays a role in various physiological and pathophysiological processes. In the context of cell culture, this compound serves as a valuable tool for investigating cellular signaling, membrane dynamics, and metabolic pathways. Its structure allows it to integrate into cellular membranes, potentially influencing membrane fluidity, protein function, and signaling cascades. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in a research setting.
Biological Context and Applications
This compound is a monoacylglycerol that can influence a variety of cellular functions. While direct signaling pathways for this compound are still under investigation, studies on similar monoacylglycerols, such as glycerol (B35011) monolaurate (GML), suggest that it may modulate immune responses and cell signaling through its effects on the plasma membrane.
Potential Applications in Cell Culture:
-
Investigation of Lipid Signaling: Elucidate the role of monoacylglycerols in cellular signaling pathways.
-
Modulation of Membrane Properties: Study the effects of lipid composition on membrane fluidity, protein clustering, and receptor function.
-
Metabolic Studies: Use as a substrate to investigate lipid metabolism and its impact on cellular processes.
-
Drug Delivery: As a component in the formulation of lipid-based drug delivery systems.
-
Cancer Research: Investigate its role in cancer cell proliferation and metabolism, as altered levels of 1-stearoylglycerol have been associated with certain cancers.[1]
Quantitative Data Summary
The following table summarizes quantitative data from studies on monoacylglycerols, primarily glycerol monolaurate (GML), which can serve as a starting point for designing experiments with this compound. It is important to note that the specific effects of this compound may vary depending on the cell type and experimental conditions.
| Cell Line/System | Compound | Concentration Range | Observed Effect |
| Avian Macrophages (HD11) | Glycerol Monolaurate (GML) | 5 - 10 µg/mL | No significant effect on cell viability.[2] |
| Avian Macrophages (HD11) | Glycerol Monolaurate (GML) | 10 µg/mL | Enhanced phagocytic activity.[2] Decreased expression of M1 macrophage markers (CD86, TNF-α) and increased expression of M2 markers (TGF-β1, IL-10).[2] |
| Avian Macrophages (HD11) | Glycerol Monolaurate (GML) | 20 - 80 µg/mL | Significantly reduced cell viability.[2] |
| Murine Splenocytes | Glycerol Monolaurate (GML) | 10⁻⁵ - 5 µg/mL (per 5 x 10⁵ cells) | Stimulated lymphocyte proliferation.[3][4][5] |
| Murine Splenocytes | Glycerol Monolaurate (GML) | > 5 µg/mL (per 5 x 10⁵ cells) | Inhibited lymphocyte proliferation and blocked the effects of mitogens.[3][4][5] |
| Human Primary T-cells | Glycerol Monolaurate (GML) | Not specified | Reduced TCR-induced production of IL-2, IFN-γ, TNF-α, and IL-10.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Ethanol (B145695), absolute (cell culture grade)
-
DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
Procedure:
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol and methanol.[7] DMSO can also be used. For cell culture applications, ethanol or DMSO are common choices.
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid in solubilization.
-
-
Storage:
-
Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[8]
-
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates, or flasks)
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution
-
Vehicle control (e.g., ethanol or DMSO)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution and the vehicle control.
-
On the day of the experiment, prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of the solvent (ethanol or DMSO) in the culture medium should be kept constant across all treatments (including the vehicle control) and should be at a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT or PrestoBlue assay), proliferation (e.g., cell counting or BrdU incorporation), protein expression (e.g., Western blotting), or gene expression (e.g., RT-qPCR).
Visualization of Cellular Mechanisms
Hypothesized Signaling Pathway of Monoacylglycerol Action
The following diagram illustrates a potential mechanism by which monoacylglycerols like this compound may influence cellular signaling, based on studies of related compounds such as GML.[2][6] This pathway highlights the modulation of membrane dynamics and subsequent effects on downstream signaling cascades.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: General experimental workflow for cell-based assays.
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution in the culture medium, try preparing an intermediate dilution in a serum-free medium before adding it to the complete medium. Increasing the serum concentration in the final medium might also help to keep the lipid in solution.
-
Cell Toxicity: If significant cell death is observed even at low concentrations, ensure that the solvent concentration is below the toxic threshold for your specific cell line. Perform a solvent toxicity curve beforehand.
-
Inconsistent Results: Monoacylglycerols can be unstable in solution.[9] Always use freshly prepared dilutions from a frozen stock for each experiment to ensure consistency.
Conclusion
This compound is a versatile tool for cell biologists and drug development professionals. By understanding its properties and employing standardized protocols, researchers can effectively investigate its role in cellular processes. The provided protocols and data serve as a foundation for designing and executing robust experiments to explore the multifaceted effects of this monoacylglycerol in cell culture systems.
References
- 1. chembk.com [chembk.com]
- 2. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.co.jp [reprocell.co.jp]
- 4. Modulation of immune cell proliferation by glycerol monolaurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of immune cell proliferation by glycerol monolaurate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycerol Monolaurate (GML) inhibits human T cell signaling and function by disrupting lipid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Analytical Detection of 1-Stearoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol (1-SG), a monoacylglycerol, is a crucial intermediate in lipid metabolism and cellular signaling. Its accurate detection and quantification are vital for understanding its physiological and pathological roles, particularly in areas such as cancer research and metabolic disorders.[1] This document provides detailed application notes and experimental protocols for the analysis of 1-SG using modern analytical techniques.
Signaling Pathway Involvement
This compound, as a species of diacylglycerol (DAG), is a key second messenger that can activate various isoforms of Protein Kinase C (PKC).[2] The activation of conventional and novel PKC isoforms is specifically mediated by the sn-1,2-DAG stereoisomer.[3] This activation initiates a cascade of downstream signaling events that regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. One of the key downstream effector pathways involves Protein Kinase D (PKD), which is activated by PKC.[4][5] The aberrant activation of these pathways due to dysregulated DAG levels has been implicated in various diseases, including metabolic disorders.[5]
Caption: Simplified signaling pathway of this compound (DAG) activating PKC and downstream effectors.
Analytical Techniques
The primary methods for the sensitive and specific detection of 1-SG are chromatography-based techniques coupled with mass spectrometry, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with other detectors can also be employed.
Quantitative Data Summary
The following table summarizes quantitative data and performance metrics for the analysis of 1-SG and related monoacylglycerols from various sources. It is important to note that direct head-to-head comparative data is limited, and performance can vary based on the specific matrix and instrumentation.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS | 1-Stearoyl-2-arachidonoyl-sn-glycerol | Human Basophils | ≤ 0.20 pg (~30 fmol) per injection | - | Wide range with variations ≤ 10% | [6] |
| LC-MS/MS | 1-Linoleoyl-rac-glycerol | Biological Samples | 42.6 ng/mL | 14.2 ng/mL | 0.02 - 14.2 ng/mL | [7] |
| GC-MS (with derivatization) | Alkyl glycerols | - | Sub-nanogram levels | ng/L range | Low ng to µg range | [7] |
| HPTLC with Densitometry | Alkyl glycerols | - | 407 ng/band | 1235 ng/band | 1000–7000 ng/band | [7] |
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
A crucial first step for the analysis of 1-SG from biological samples like plasma, serum, cells, or tissues is the efficient extraction of lipids. The modified Bligh-Dyer method is a widely used and effective protocol.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution or Phosphate Buffered Saline (PBS)
-
Internal Standard (IS): e.g., 1,2-diheptadecanoyl-sn-glycerol or a deuterated analog of 1-SG.
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
Protocol:
-
Sample Collection: For liquid samples (plasma, serum, cell culture media), transfer a known volume (e.g., 100 µL) to a glass centrifuge tube. For adherent cells, wash with cold PBS, scrape, and resuspend in a known volume of PBS. For tissues, homogenize a known weight in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample. This is critical for accurate quantification to correct for sample loss during extraction and for matrix effects during analysis.
-
Solvent Addition: Add a 3:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is to add 1 mL of the solvent mixture to 100 µL of aqueous sample.
-
Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution or PBS to induce phase separation.[8] Vortex briefly.
-
Centrifugation: Centrifuge the tubes at 2,000-3,000 x g for 10 minutes at 4°C. This will result in two distinct liquid phases and a protein pellet at the interface.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent compatible with the subsequent analytical technique (e.g., isopropanol:acetonitrile:water for LC-MS or a derivatization solvent for GC-MS).
Caption: General workflow for lipid extraction from biological samples.
LC-MS/MS Analysis of this compound
LC-MS/MS offers high sensitivity and specificity for the quantification of 1-SG without the need for derivatization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Materials:
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Reconstituted lipid extract.
-
This compound analytical standard.
Protocol:
-
Chromatographic Separation:
-
Set the column temperature to 40-50°C.
-
Use a flow rate of 0.2-0.4 mL/min.
-
Establish a suitable gradient elution program to separate 1-SG from other lipid species. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B for re-equilibration.
-
-
Inject 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of 1-SG.
-
Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for quantification.
-
MRM Transitions: The specific precursor-to-product ion transitions for 1-SG need to be determined. The protonated molecule [M+H]⁺ (m/z 359.3) or its adducts (e.g., [M+NH₄]⁺ at m/z 376.3) would be the precursor ion. Product ions would result from the neutral loss of water or the glycerol (B35011) backbone. For example, a characteristic fragmentation would be the loss of the glycerol head group.
-
-
Quantification:
-
Generate a calibration curve using serial dilutions of the 1-SG analytical standard spiked with the same concentration of internal standard as the samples.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of 1-SG in the samples by interpolating their peak area ratios from the calibration curve.
-
GC-MS Analysis of this compound
GC-MS analysis of 1-SG requires a derivatization step to increase its volatility. Silylation is a common derivatization method.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for lipid analysis (e.g., a low-polarity phenyl-methylpolysiloxane column).
Materials:
-
Derivatization reagent: e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Pyridine (B92270) or other suitable solvent.
-
Reconstituted lipid extract.
-
This compound analytical standard.
Protocol:
-
Derivatization:
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
-
-
Gas Chromatography:
-
Set the injector temperature to 250-280°C.
-
Use helium as the carrier gas at a constant flow rate.
-
Establish a suitable temperature program for the oven to separate the derivatized 1-SG. A typical program might be:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 300°C at 10-15°C/min.
-
Hold at 300°C for 5-10 min.
-
-
Inject 1 µL of the derivatized sample in splitless mode.
-
-
Mass Spectrometry Detection:
-
Operate the MS in electron ionization (EI) mode.
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Acquire data in full scan mode to identify the derivatized 1-SG based on its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized 1-SG.
-
-
Quantification:
-
Prepare a calibration curve by derivatizing and analyzing serial dilutions of the 1-SG standard with a constant amount of internal standard.
-
Quantify 1-SG in samples based on the peak area ratio to the internal standard and the calibration curve.
-
References
- 1. A Thermostable Monoacylglycerol Lipase from Marine Geobacillus sp. 12AMOR1: Biochemical Characterization and Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of 1-stearoyl-2-arachidonoyl-sn-3-glycerol in human basophils via gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinh.cas.cn [sinh.cas.cn]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Stearoyl-sn-glycerol in Biological Samples
Introduction
1-Stearoyl-sn-glycerol, a monoacylglycerol containing stearic acid at the sn-1 position, is an important intermediate in glycerolipid metabolism.[1][2] As a metabolite, it is found in various biological matrices, including plasma, and its levels can be indicative of metabolic status and relevant in the study of certain diseases.[3] Accurate quantification of this compound in biological samples is crucial for researchers in lipidomics, drug development, and clinical diagnostics. This document provides detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with relevant data presentation and pathway diagrams.
Analytical Methodologies
The quantification of this compound in complex biological matrices requires highly sensitive and specific analytical techniques. LC-MS/MS is a preferred method due to its high selectivity and sensitivity, allowing for direct analysis with minimal sample derivatization. GC-MS is also a powerful technique for lipid analysis, though it often necessitates a derivatization step to increase the volatility of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This approach allows for the accurate quantification of this compound even at low concentrations in complex biological samples. A "dilute-and-shoot" approach, where the sample is diluted before direct injection, can be a rapid screening method.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, a chemical derivatization step is typically required to make them amenable to gas chromatography. This method offers high chromatographic resolution and is highly reproducible.[5]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a method for the extraction and quantification of this compound from human plasma.
1. Sample Preparation: Lipid Extraction
A single-phase extraction method using 1-butanol (B46404) and methanol (B129727) is presented here for its efficiency and suitability for high-throughput analysis.[6]
-
Materials:
-
Human plasma
-
1-Butanol (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS): 1-Stearoyl-d5-sn-glycerol (or other suitable deuterated monoacylglycerol)
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare an extraction solvent of 1-butanol:methanol (1:1, v/v) containing the internal standard at a known concentration.
-
Pipette 10 µL of human plasma into a microcentrifuge tube.
-
Add 100 µL of the extraction solvent containing the internal standard to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, containing the extracted lipids, to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
-
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from other lipid species.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the precursor ion [M+NH4]+ and a specific product ion.
-
Internal Standard: Monitor the corresponding precursor and product ions for the deuterated standard.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound in Tissue Samples by GC-MS
This protocol is adapted from a method for a similar diacylglycerol and includes a derivatization step.[5]
1. Sample Preparation: Homogenization, Extraction, and Derivatization
-
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Homogenizer
-
Chloroform:Methanol (2:1, v/v)
-
Pentafluorobenzoyl chloride (PFBCl)
-
Internal Standard (IS): A suitable stable isotope-labeled monoacylglycerol
-
-
Procedure:
-
Weigh a known amount of frozen tissue and homogenize it in an appropriate volume of ice-cold saline.
-
Extract the total lipids from the homogenate using the Folch method (chloroform:methanol, 2:1, v/v).
-
Dry the lipid extract under a stream of nitrogen.
-
Derivatization:
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of PFBCl.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.
-
Collect the upper hexane layer containing the derivatized analyte and transfer it to a GC vial.
-
-
2. GC-MS Analysis
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
-
GC Conditions (Representative):
-
Column: A suitable capillary column for lipid analysis (e.g., DB-5ms).
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure the elution of the derivatized analyte.
-
Carrier Gas: Helium
-
-
MS Conditions (Representative):
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Selected Ion Monitoring (SIM): Monitor the molecular anion of the PFB-derivatized this compound and its internal standard.
-
3. Data Analysis and Quantification
The quantification is performed similarly to the LC-MS/MS method, using a calibration curve prepared with derivatized standards.
Data Presentation
The following tables summarize typical quantitative data for the analysis of monoacylglycerols using mass spectrometry-based methods.
Table 1: Performance Characteristics of LC-MS/MS Method for Monoacylglycerol Quantification
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | Low ng/mL | [6] |
| Linear Range | 1 - 1000 ng/mL | |
| Precision (%CV) | < 15% | |
| Accuracy/Recovery | 85 - 115% | [6] |
Table 2: Performance Characteristics of GC-MS Method for Acylglycerol Quantification
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | Low pg range | [5] |
| Reproducibility (% Variation) | ≤ 10% | [5] |
| Specificity | High | [5] |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathway Diagram
This compound is part of the larger glycerolipid metabolism pathway. Diacylglycerols (DAGs), which can be formed from monoacylglycerols, are key signaling molecules that activate Protein Kinase C (PKC).[7][8][9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Quantitation of 1-stearoyl-2-arachidonoyl-sn-3-glycerol in human basophils via gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Single Phase Method for the Extraction of Plasma Lipids [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
Enzymatic Synthesis of 1-Stearoyl-sn-glycerol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 1-Stearoyl-sn-glycerol, a critical monoacylglycerol for various research applications, including its role as a biosynthetic precursor and signaling molecule.
Introduction
This compound is a monoacylglycerol containing the saturated fatty acid, stearic acid, at the sn-1 position of the glycerol (B35011) backbone. It serves as a valuable tool in studying lipid metabolism, signaling pathways, and as a precursor for the synthesis of more complex lipids like 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), a key activator of Protein Kinase C (PKC) and a precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Enzymatic synthesis offers a regioselective and mild alternative to chemical methods, yielding high-purity isomers crucial for biological studies.
This guide details two primary enzymatic routes for the synthesis of this compound: lipase-catalyzed direct esterification and phospholipase C-mediated hydrolysis.
Data Presentation: Comparison of Enzymatic Synthesis Methods
The following tables summarize quantitative data from various studies on the enzymatic synthesis of monostearin, providing a comparative overview of the different approaches.
Table 1: Lipase-Catalyzed Esterification of Glycerol and Stearic Acid
| Enzyme | Substrate Molar Ratio (Glycerol:Stearic Acid) | Temperature (°C) | Reaction Time (h) | Solvent | Monoglyceride Yield (%) | Purity (%) | Reference |
| Novozym 435 (Immobilized Candida antarctica lipase (B570770) B) | 4:1 | 60 | 8 | Acetone (B3395972) | 82.4 | >99 (after purification) | [1] |
| Novozym 435 | 8:1 | 60 | - | tert-butanol | ~80 | High | [2][3] |
| Lipozyme IM-20 (Rhizomucor miehei lipase) | 1:1 | 55 | 6 | Solvent-free | 45.5 | Not specified | [4] |
Table 2: Phospholipase C-Mediated Hydrolysis
| Enzyme | Substrate | Temperature | Reaction Time | Solvent System | Product Yield (%) | Purity (%) | Reference |
| Phospholipase C (Bacillus cereus) | 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine | Ambient | 2 h | Hexane (B92381)/Phosphate (B84403) Buffer | 83 (radiochemical) | >99 (by TLC) | [5][6] |
Signaling Pathways Involving this compound Derivatives
This compound is a precursor to 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a pivotal signaling molecule. The following diagrams illustrate the key pathways in which SAG is involved.
Caption: Activation of the Protein Kinase C (PKC) signaling pathway by diacylglycerol (DAG).
Caption: Biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from a diacylglycerol precursor.[7][8][9][10][11]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Direct Esterification of Glycerol and Stearic Acid
This protocol is adapted from methodologies utilizing immobilized Candida antarctica lipase B (Novozym 435) for the synthesis of monostearin.[1][2][3]
Materials:
-
Glycerol (anhydrous)
-
Stearic Acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Acetone (or tert-butanol), anhydrous
-
Molecular sieves (3Å), activated
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for flash chromatography
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reaction vessel with condenser
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve stearic acid in anhydrous acetone (or tert-butanol). A typical concentration is around 5-10% (w/v).
-
Add glycerol to the solution. A molar ratio of glycerol to stearic acid of 4:1 is recommended to favor monoglyceride formation.[1]
-
Add activated molecular sieves to the mixture to remove water produced during the reaction, which can inhibit the enzyme and reverse the reaction.
-
Add Novozym 435 to the reaction mixture. An enzyme load of 5-8% (w/w) based on the weight of stearic acid is a good starting point.[1][12]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
After the reaction, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product will contain monostearin, distearin, unreacted stearic acid, and glycerol.
-
Purify the this compound using flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for separation.[13][14][15]
-
-
Analysis:
-
Confirm the purity of the final product using TLC, GC, and/or NMR spectroscopy.
-
Protocol 2: Phospholipase C-Mediated Hydrolysis of a Phospholipid Precursor
This protocol is based on the synthesis of 1,2-diacyl-sn-glycerols and can be adapted for the specific synthesis of this compound if the corresponding phosphatidylcholine is available.[5][6]
Materials:
-
1-Stearoyl-2-lyso-sn-glycero-3-phosphocholine (or a similar precursor that can be acylated to yield the desired substrate)
-
Phospholipase C (from Bacillus cereus)
-
Hexane
-
Phosphate buffer (pH 7.0)
-
Magnetic stirrer
-
Reaction vial
Procedure:
-
Substrate Preparation:
-
The starting material, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, can be synthesized or purchased.
-
-
Reaction Setup:
-
In a small vial, dissolve the phospholipid substrate in hexane.
-
Add an equal volume of phosphate buffer (pH 7.0) containing Phospholipase C.
-
The reaction proceeds at the interface of the two phases.
-
-
Reaction Conditions:
-
Stir the biphasic mixture gently at room temperature.
-
The reaction is typically complete within a few hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of the diacylglycerol product.
-
-
Work-up and Purification:
-
Separate the organic (hexane) layer containing the this compound product.
-
Wash the organic layer with water to remove the enzyme and buffer salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Further purification can be achieved by flash chromatography on silica gel if necessary.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the enzymatic synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preparation of 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 13. Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl- sn-Glycerol and 1-Feruloyl- sn-Glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: The Role and Analysis of 1-Stearoyl-sn-glycerol in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Stearoyl-sn-glycerol, also known as 1-monostearin or MG(18:0/0:0/0:0), is a monoacylglycerol (MAG) composed of a glycerol (B35011) backbone with a stearic acid molecule esterified at the sn-1 position.[1][2][3] As an intermediate in various metabolic pathways, it is a product of triglyceride catabolism. In the field of lipidomics, this compound is gaining attention as a potential biomarker and a key metabolite in understanding the dysregulation of lipid metabolism in various diseases.[4] This document provides an overview of its biological significance, relevant signaling pathways, and detailed protocols for its extraction and quantification in biological samples.
Biological Significance and Signaling Pathways
Monoacylglycerols are crucial molecules in cellular metabolism and signaling.[5] They serve as precursors for the synthesis of more complex lipids like phospholipids (B1166683) and triglycerides and are key players in lipid signaling pathways.[5] While endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) are well-known signaling MAGs, other monoacylglycerols, including this compound, are now recognized for their roles in various physiological and pathological processes.[6]
Recent metabolomic studies have highlighted a significant association between the circulating levels of this compound and certain health conditions. Notably, a prospective study found that higher serum levels of 1-stearoylglycerol were inversely associated with the risk of prostate cancer, suggesting a role for dysregulated lipid metabolism in this malignancy.[7] It has also been identified as a plasma metabolite that can be used in the metabolomic analysis for coronary artery lesions.[4]
The primary pathway involving this compound is its generation from triglycerides by lipases and its subsequent hydrolysis by monoacylglycerol lipase (B570770) (MGL) into stearic acid and glycerol. The resulting free fatty acids can then enter various other metabolic or signaling cascades.[8]
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The utility of this compound as a biomarker is underscored by quantitative data from clinical research. The following table summarizes findings from a study on prostate cancer risk.
| Biomarker | Association with Prostate Cancer Risk | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Reference |
| 1-Stearoylglycerol (1-SG) | Inverse | 0.34 | 0.20 – 0.58 | 6.3 × 10⁻⁵ | [7] |
This data is from a nested case-control study within the Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study cohort of male smokers.[7]
Experimental Protocols
Accurate quantification of this compound in biological matrices is critical for lipidomics studies. The following section outlines a general workflow and detailed protocols for lipid extraction and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for this compound analysis.
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is based on the widely used Folch method for total lipid extraction.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS): A suitable non-endogenous or stable isotope-labeled monoacylglycerol (e.g., 1-heptadecanoyl-sn-glycerol).
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 15 mL glass centrifuge tube, add 100 µL of the plasma/serum sample.
-
Add a known amount of the internal standard to each sample for absolute quantification.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
-
Resuspend the dried lipid film in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform or isopropanol).
Protocol 2: Quantification by LC-MS/MS
This protocol provides a general method for the quantification of this compound using a reversed-phase LC column coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Tandem mass spectrometer (e.g., triple quadrupole) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibration at 30% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (this compound): The precursor ion will be the [M+NH₄]⁺ adduct (m/z 376.35). A characteristic product ion resulting from the neutral loss of the stearoyl chain and ammonia (B1221849) would be monitored. A common fragment for monoacylglycerols is the glycerol backbone. Note: Specific transitions must be optimized on the instrument being used.
-
Internal Standard: Monitor the specific precursor-product ion transition for the chosen IS.
-
-
Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize according to the manufacturer's guidelines.
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of this compound in the sample by comparing the area ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
References
- 1. CHEBI:75550 [ebi.ac.uk]
- 2. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Stearoyl-sn-glycerol using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Stearoyl-sn-glycerol in biological matrices. This compound, a monoacylglycerol, is a key intermediate in various metabolic pathways and serves as a signaling molecule. The presented protocol provides a robust workflow for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for applications in metabolic research and drug development.
Introduction
This compound (1-monostearin) is a monoacylglyceride where the stearic acid is esterified at the sn-1 position of the glycerol (B35011) backbone. It plays a crucial role as a metabolite in the biosynthesis and degradation of triacylglycerols and phospholipids.[1][2] Furthermore, as a signaling molecule, it can influence various cellular processes. Accurate quantification of this compound is therefore essential for understanding its physiological and pathological roles. This document provides a comprehensive protocol for the analysis of this compound by LC-MS/MS, a technique renowned for its high sensitivity and specificity.[3]
Experimental Protocols
Sample Preparation: Lipid Extraction
A liquid-liquid extraction method is employed to isolate lipids, including this compound, from biological samples such as plasma, serum, or cell lysates.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS): this compound-d5 (or other suitable deuterated analog)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Reconstitution solvent: Acetonitrile/Isopropanol (70:30, v/v)
Protocol:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water/Acetonitrile (95:5, v/v) with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-95% B; 12-15 min: 95% B; 15-15.1 min: 95-30% B; 15.1-20 min: 30% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion | [M+NH₄]⁺ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow Rates | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method. Note that these values are representative and should be confirmed during method validation.
| Parameter | This compound |
| Molecular Weight | 358.6 g/mol [4] |
| Precursor Ion (Q1) | m/z 376.4 ([M+NH₄]⁺) |
| Product Ion (Q3) | m/z 285.3 (loss of glycerol and ammonia) |
| Collision Energy (CE) | 15 eV |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Signaling Pathway Involvement
Caption: Simplified signaling pathway involving this compound.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters ensure high sensitivity, specificity, and reproducibility. This method is a valuable tool for researchers and scientists in the fields of metabolomics, lipidomics, and drug development, enabling deeper insights into the roles of this compound in health and disease.
References
Application Notes and Protocols for the Delivery of 1-Stearoyl-sn-glycerol to Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol, also known as 1-monostearin, is a monoacylglycerol that plays a role in various cellular processes. As a lipid signaling molecule, its delivery to live cells in a controlled and reproducible manner is crucial for studying its biological functions, including its potential involvement in signal transduction pathways and its effects on cellular metabolism and proliferation. These application notes provide detailed protocols for the effective delivery of this compound to live cells for in vitro studies. Two primary methods are described: direct delivery using a solvent carrier and encapsulation within solid lipid nanoparticles (SLNs).
Data Presentation
The successful delivery of this compound can be assessed through various quantitative measures. While specific data for this compound is often cell-type and experiment-dependent, the following tables outline the key quantitative parameters that should be determined to characterize the delivery and efficacy of this molecule.
Table 1: Quantitative Parameters for Solvent-Based Delivery of this compound
| Parameter | Method of Quantification | Example Unit | Purpose |
| Stock Solution Concentration | Gravimetric analysis, HPLC | mg/mL or mM | Ensures accurate and reproducible dosing. |
| Final Concentration in Culture | Calculation from stock dilution | µM | Defines the experimental treatment concentration. |
| Cell Viability | MTT, MTS, or Resazurin assay | % of control | Assesses the cytotoxicity of the solvent and this compound. |
| Cellular Uptake | Mass Spectrometry (LC-MS/MS) | pmol/mg protein | Quantifies the amount of this compound taken up by the cells.[1] |
| Protein Kinase C (PKC) Activation | In vitro kinase assay, Western blot for phosphorylated substrates | Fold change vs. control | Measures the biological activity of delivered this compound. |
Table 2: Quantitative Parameters for Solid Lipid Nanoparticle (SLN)-Based Delivery of this compound
| Parameter | Method of Quantification | Example Unit | Purpose |
| Particle Size | Dynamic Light Scattering (DLS) | nm | Characterizes the physical properties of the SLNs. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Dimensionless | Indicates the size distribution of the SLN population. |
| Zeta Potential | Laser Doppler Velocimetry | mV | Assesses the surface charge and stability of the SLNs. |
| Encapsulation Efficiency | HPLC, LC-MS/MS | % | Determines the percentage of this compound successfully loaded into the SLNs. |
| Loading Capacity | HPLC, LC-MS/MS | % (w/w) | Quantifies the amount of this compound relative to the total lipid content. |
| Cellular Uptake of SLNs | Flow cytometry, Confocal microscopy (with fluorescently labeled SLNs) | Mean Fluorescence Intensity | Measures the internalization of the SLN carriers by the cells. |
| Intracellular Concentration | Mass Spectrometry (LC-MS/MS) | pmol/mg protein | Quantifies the amount of this compound delivered to the cells via SLNs.[1] |
Experimental Protocols
Protocol 1: Delivery of this compound using a Solvent Carrier (DMSO)
This protocol describes the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) and its subsequent delivery to cultured cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), sterile
-
Cultured cells in multi-well plates
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
Procedure:
1. Preparation of this compound Stock Solution (10 mM): a. Weigh out 3.59 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of cell culture grade DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Delivery to Live Cells: a. Grow cells to the desired confluency (typically 70-80%) in a multi-well plate. b. On the day of the experiment, thaw an aliquot of the this compound stock solution. c. Prepare the final working concentrations by diluting the stock solution directly into pre-warmed complete cell culture medium. Important: To avoid precipitation, add the DMSO stock solution to the medium while gently vortexing or swirling the tube. The final DMSO concentration in the culture medium should not exceed 0.5% to minimize cytotoxicity, although some cell lines may tolerate up to 1%. d. Aspirate the existing medium from the cells and wash once with sterile PBS. e. Add the medium containing the desired final concentration of this compound to the cells. f. Include a vehicle control group treated with the same final concentration of DMSO without this compound. g. Incubate the cells for the desired period (e.g., 4, 8, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
3. Assessment of Cell Viability (MTT Assay): a. Following the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[2] b. Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible. c. Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[2] d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Delivery of this compound using Solid Lipid Nanoparticles (SLNs)
This protocol provides a general method for the preparation of this compound loaded SLNs using the hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
A solid lipid (e.g., Glyceryl monostearate, Stearic acid)
-
A surfactant (e.g., Polysorbate 80 (Tween 80), Lecithin)
-
Distilled water or a suitable buffer
-
Chloroform (B151607) or another suitable organic solvent
-
Water bath or heating block
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
Procedure:
1. Preparation of the Lipid Phase: a. Dissolve a specific amount of this compound and the chosen solid lipid in a minimal amount of chloroform in a glass beaker. b. Heat the mixture to a temperature approximately 5-10°C above the melting point of the solid lipid to ensure complete melting and mixing.
2. Preparation of the Aqueous Phase: a. Dissolve the surfactant in distilled water or buffer. b. Heat the aqueous phase to the same temperature as the lipid phase.
3. Formation of the Emulsion: a. Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed with a magnetic stirrer. b. Continue stirring for 15-30 minutes to form a coarse oil-in-water emulsion.
4. Homogenization: a. Subject the coarse emulsion to high-shear homogenization using a probe sonicator or a high-speed homogenizer. b. Homogenize for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. Maintain the temperature above the lipid's melting point during this step.
5. Formation of SLNs: a. Quickly cool down the nanoemulsion by placing it in an ice bath while continuing to stir. b. The rapid cooling will cause the lipid to solidify, forming the SLNs with the encapsulated this compound.
6. Characterization and Delivery: a. Characterize the SLN dispersion for particle size, PDI, and zeta potential using DLS. b. Determine the encapsulation efficiency and loading capacity using a suitable analytical method like HPLC after separating the free drug from the SLNs. c. The SLN dispersion can then be diluted in cell culture medium for delivery to live cells, similar to the solvent-based method.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound, as a monoglyceride, is structurally similar to diacylglycerol (DAG), a known second messenger that activates Protein Kinase C (PKC).[3] The activation of PKC can lead to a cascade of downstream signaling events that regulate various cellular processes.
Caption: Putative signaling pathway of this compound via PKC activation.
Experimental Workflow: Solvent-Based Delivery
The following diagram illustrates the key steps involved in the solvent-based delivery of this compound to live cells.
Caption: Workflow for solvent-based delivery of this compound.
Experimental Workflow: SLN-Based Delivery
This diagram outlines the process of preparing and delivering this compound using solid lipid nanoparticles.
Caption: Workflow for SLN-based delivery of this compound.
References
- 1. Mass Spectrometry Quantification of Anticancer Drug Uptake in Single Multicellular Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lipidomics of Cell Secretome Combined with the Study of Selected Bioactive Lipids in an In Vitro Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Stearoyl-sn-glycerol Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol is a monoacylglycerol containing the saturated fatty acid stearic acid at the sn-1 position. As a lipid molecule, it and structurally similar lipids play significant roles in cellular signaling. In particular, diacylglycerols (DAGs) with a stearoyl group are known to be involved in the activation of classical Protein Kinase C (PKC) isoenzymes[1]. The phosphorylation of such signaling lipids is regulated by enzymes like Diacylglycerol Kinases (DGKs), which convert DAG to phosphatidic acid, thereby modulating the signaling cascade[2]. Accurate and reproducible in vitro and in vivo studies involving this compound necessitate the use of properly prepared, soluble, and stable stock solutions.
This document provides detailed protocols for the preparation of this compound stock solutions suitable for use in a variety of research applications, including cell-based assays and enzymatic studies.
Physicochemical Data and Storage Recommendations
A summary of the key physicochemical properties of this compound is provided in the table below. Adherence to the recommended storage conditions is crucial for maintaining the stability and integrity of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₂O₄ | [3] |
| Molecular Weight | 358.6 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in Ethanol (B145695) and Methanol | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 2 years at -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes may be required[4][5]. Vortex again after warming.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[6].
Protocol 2: Three-Step Solubilization for Introduction into Aqueous Cell Culture Media
Due to the hydrophobic nature of this compound, direct dilution of an organic stock solution into aqueous media can lead to precipitation. This three-step protocol is designed to enhance solubility and bioavailability in cell-based assays[4][5].
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
-
Water bath
Procedure:
-
Initial Dilution in Serum: Pre-warm the heat-inactivated FBS to approximately 50°C in a water bath. Dilute the this compound DMSO stock solution 10-fold with the pre-warmed FBS. For example, add 10 µL of a 10 mM stock solution to 90 µL of warm FBS. Keep this solution warm (around 40°C)[4].
-
Final Dilution in Culture Medium: Pre-warm the cell culture medium (containing 1% FBS) to 37°C. Perform the final dilution of the lipid-serum mixture into the pre-warmed cell culture medium to achieve the desired final working concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Application to Cells: Immediately add the final working solution to the cells to prevent precipitation. Include a vehicle control in your experiments (e.g., DMSO and FBS diluted in media to the same final concentrations without the lipid).
Diagrams
Caption: Workflow for preparing this compound stock solutions.
Caption: Simplified signaling pathway involving diacylglycerol.
Concluding Remarks
The protocols outlined in this document provide a framework for the preparation of this compound stock solutions for research purposes. It is recommended that researchers optimize the final working concentrations based on their specific cell type and experimental design. The use of appropriate vehicle controls is essential for accurate data interpretation. The provided signaling pathway diagram offers a conceptual model for the potential role of this compound in cellular processes, which can serve as a basis for hypothesis-driven research.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Assays Involving 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for in vitro assays involving 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), a key endogenous diacylglycerol (DAG) involved in cellular signaling. SAG is a potent activator of Protein Kinase C (PKC) isoforms, a substrate for diacylglycerol kinases (DGKs), and a modulator of other signaling proteins. The following sections detail its primary applications and provide methodologies for its use in in vitro settings.
Activation of Protein Kinase C (PKC) Isoforms
1-Stearoyl-2-arachidonoyl-sn-glycerol is a critical second messenger that potently activates conventional (α, βI, γ) and novel (δ, ε) PKC isoforms.[1][2] Its production following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C is a key event in signal transduction.[3] In vitro assays assessing PKC activation are fundamental for studying the efficacy and selectivity of potential therapeutic agents targeting this pathway.
Quantitative Data for PKC Activation
| Parameter | Value | PKC Isoform(s) | Notes |
| Concentration Range for Significant Stimulation | 0 - 5 µM | α, βI, γ, δ, ε | SAG exerts significant stimulatory effects on the activation of these PKC isoforms in vitro.[1] |
| Relative Efficacy | SAG > SDG, SEG | α, δ | SAG shows higher stimulatory effects on PKCα and PKCδ compared to 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (SDG) and 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG).[2] |
| Relative Efficacy | SEG, SDG > SAG | βI | Activation of PKCβI is higher with SEG and SDG as compared to SAG.[2] |
| Relative Efficacy | SAG ≈ SDG ≈ SEG | γ | The activation of PKCγ does not differ significantly among the tested DAG molecular species.[2] |
Experimental Protocol: In Vitro PKC Activity Assay ([³²P]ATP-Based)
This protocol is a modification of the method described by Kikkawa et al. (1982) and is suitable for measuring the activity of purified PKC or PKC in crude cellular extracts.[4] The assay measures the transfer of the γ-phosphate from [³²P]ATP to a specific peptide substrate.
Materials:
-
Purified PKC isoform or cell lysate containing PKC
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
PKC peptide substrate (e.g., Ac-FKKSFKL-NH₂)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol (B142953) (DTT), 1 mM CaCl₂[5]
-
Lipid Resuspension Buffer: 20 mM HEPES, pH 7.4
-
5x "GO" Solution: 500 µM ATP, 375 mM MgCl₂ in ADB
-
"STOP" Solution: 0.1 M ATP, 0.1 M EDTA, pH 8.0
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials and scintillation cocktail
Procedure:
-
Preparation of Lipid Vesicles (10x Stock):
-
In a glass tube, combine phosphatidylserine (e.g., 1.4 mM final concentration) and SAG (e.g., 38 µM final concentration) in chloroform.[4]
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipids in Lipid Resuspension Buffer by vigorous vortexing.
-
Disperse the lipids by brief sonication (e.g., 30 seconds) in a bath sonicator until the solution is turbid. This can be stored at 4°C for up to one month.[4]
-
-
Reaction Mixture Preparation (per 80 µL reaction):
-
In a microcentrifuge tube on ice, combine:
-
16 µL of Assay Dilution Buffer (ADB)
-
8 µL of 10x Lipid Vesicles
-
8 µL of PKC peptide substrate (to a final concentration of ~100 µM)
-
48 µL of enzyme sample (purified PKC or cell lysate) diluted in ADB.[4]
-
-
-
Kinase Reaction:
-
Initiate the reaction by adding 16 µL of 5x "GO" solution containing [γ-³²P]ATP (~1 µCi).
-
Vortex gently to mix.
-
Incubate at 30°C for 5-10 minutes.[4]
-
-
Reaction Termination and Sample Spotting:
-
Washing and Scintillation Counting:
-
Wash the P81 paper squares three times for 5 minutes each in a large volume of 0.75% phosphoric acid.
-
Perform one final wash with 95% ethanol for 2-5 minutes.[4]
-
Transfer the dried paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated ³²P by scintillation counting.
-
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of PKC activation by SAG.
Caption: Experimental workflow for the in vitro PKC assay.
Substrate for Diacylglycerol Kinase ε (DGKε)
1-Stearoyl-2-arachidonoyl-sn-glycerol is a specific substrate for diacylglycerol kinase-epsilon (DGKε), an enzyme that phosphorylates DAG to produce phosphatidic acid (PA).[6] This reaction is crucial for the maintenance of the phosphatidylinositol (PI) cycle. In vitro assays for DGKε activity are important for studying lipid metabolism and signaling, as well as for screening potential inhibitors or activators of this enzyme.
Quantitative Data for DGKε Substrate Activity
| Parameter | Value | Notes |
| Substrate Specificity | High | DGKε shows a unique specificity for SAG.[7] |
| Relative Substrate Preference | SAG ≈ 1,2-diarachidonoyl-DAG | DGKε has a similar preference for SAG and 1,2-diarachidonoyl-DAG.[6] |
| Relative Substrate Preference | SAG > 1-palmitoyl-2-arachidonoyl-DAG | DGKε can discriminate between SAG and 1-palmitoyl-2-arachidonoyl-DAG.[6] |
Experimental Protocol: In Vitro DGKε Activity Assay
This protocol is based on the principles of lipid kinase assays and is adapted for measuring the activity of recombinant DGKε using SAG as a substrate. The assay quantifies the production of [³²P]-phosphatidic acid.
Materials:
-
Recombinant DGKε
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Assay Buffer: 50 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Lipid Vesicles (see PKC protocol for preparation, using only SAG)
-
Reaction Stop Solution: 1 M HCl
-
Chloroform:Methanol (1:1, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Developing Solvent (e.g., chloroform:methanol:acetic acid, 65:15:5, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Preparation of SAG Vesicles: Prepare lipid vesicles containing SAG as described in the PKC assay protocol.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by combining:
-
Kinase Assay Buffer
-
SAG vesicles (e.g., 100 µM final concentration)
-
Recombinant DGKε (e.g., 50-100 ng)
-
-
-
Initiation of Reaction:
-
Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate at 37°C for 15-30 minutes.
-
-
Termination and Lipid Extraction:
-
Stop the reaction by adding the Reaction Stop Solution.
-
Add Chloroform:Methanol (1:1) and vortex thoroughly to extract the lipids.
-
Centrifuge to separate the phases.
-
-
TLC Separation:
-
Carefully collect the lower organic phase.
-
Spot the extracted lipids onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using the appropriate developing solvent.
-
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled phosphatidic acid.
-
Quantify the radioactive spots corresponding to phosphatidic acid to determine enzyme activity.
-
Signaling Pathway and Experimental Workflow
Caption: DGKε-mediated phosphorylation of SAG.
Caption: Experimental workflow for the in vitro DGKε assay.
Binding to Ras Guanine (B1146940) Nucleotide Releasing Protein (RasGRP)
1-Stearoyl-2-arachidonoyl-sn-glycerol can competitively bind to the Ras activator RasGRP, a guanine nucleotide exchange factor (GEF) for Ras GTPases.[3][8] This interaction is independent of PKC signaling. In vitro assays for RasGRP activation are valuable for understanding the regulation of Ras signaling and for identifying compounds that modulate this interaction.
Quantitative Data for RasGRP Binding
| Parameter | Value | Cell Line | Notes |
| Ki (Inhibition Constant) | 4.49 µM | Jurkat T-cells | SAG competitively binds to RasGRP.[8] |
Experimental Protocol: In Vitro RasGRP GEF Activity Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to measure the GEF activity of RasGRP, which can be modulated by SAG. The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on a Ras family GTPase (e.g., Ras or Rap1).
Materials:
-
Recombinant RasGRP
-
Recombinant Ras or Rap1 GTPase
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
-
mant-GDP (N-methyl-3'-O-anthraniloyl-2'-deoxyguanosine-5'-diphosphate)
-
GTP
-
GEF Assay Buffer: 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Fluorescence plate reader
Procedure:
-
Loading of Ras with mant-GDP:
-
Incubate the Ras protein with a 10-fold molar excess of mant-GDP in the presence of 10 mM EDTA at room temperature for 30 minutes to facilitate nucleotide exchange.
-
Stop the exchange by adding MgCl₂ to a final concentration of 20 mM.
-
Remove excess unbound mant-GDP by buffer exchange (e.g., using a desalting column).
-
-
GEF Reaction:
-
In a 96-well plate, prepare the reaction mixtures containing GEF Assay Buffer, mant-GDP-loaded Ras, and varying concentrations of SAG.
-
Initiate the GEF reaction by adding a mixture of RasGRP and a high concentration of unlabeled GTP (e.g., 1 mM).
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (excitation ~360 nm, emission ~440 nm for mant). The exchange of fluorescent mant-GDP for non-fluorescent GTP results in a decrease in the fluorescence signal.
-
-
Data Analysis:
-
Calculate the initial rate of the GEF reaction for each concentration of SAG.
-
Plot the reaction rates against the SAG concentration to determine its effect on RasGRP activity.
-
Logical Relationship and Experimental Workflow
Caption: Logical relationship of SAG and RasGRP activation.
Caption: Experimental workflow for the RasGRP GEF assay.
Augmentation of Non-Selective Cation Channel (NSCC) Activity
1-Stearoyl-2-arachidonoyl-sn-glycerol has been shown to augment the activity of non-selective cation channels (NSCCs).[1] The in vitro study of NSCC activity, typically using patch-clamp electrophysiology, is essential for characterizing ion channel function and for screening compounds that modulate their activity.
Quantitative Data for NSCC Augmentation
| Parameter | Value | Cell Type | Notes |
| Effective Concentration Range | 0.3 - 3 µM | Airway smooth muscle cells | SAG augments NSCC activity in this concentration range.[1] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp to measure the effect of SAG on NSCC currents in a suitable cell line (e.g., HEK293 cells expressing the channel of interest).
Materials:
-
HEK293 cells expressing the NSCC of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH
-
Intracellular (pipette) solution: e.g., 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.2 with CsOH
-
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) stock solution
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit channel currents.
-
Record baseline currents in the extracellular solution.
-
-
Application of SAG:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of SAG.
-
Record the currents in the presence of SAG to observe any changes in channel activity.
-
-
Data Analysis:
-
Measure the current amplitude and/or open probability of the channels before and after the application of SAG.
-
Construct dose-response curves to determine the potency of SAG.
-
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of NSCCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 4. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Substrate specificity of diacylglycerol kinase-epsilon and the phosphatidylinositol cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol kinase-ε is S-palmitoylated on cysteine in the cytoplasmic end of its N-terminal transmembrane fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: The Role of 1-Stearoyl-sn-glycerol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol, a monoacylglycerol, is a biocompatible and biodegradable lipid excipient that is gaining increasing attention in the development of advanced drug delivery systems. Its amphiphilic nature, arising from the combination of a hydrophilic glycerol (B35011) head and a lipophilic stearoyl tail, makes it a versatile component for encapsulating a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₂O₄ | [1][2] |
| Molecular Weight | 358.6 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| XLogP3 | 7.4 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [1][2] |
Applications in Drug Delivery
This compound serves as a primary solid lipid matrix component in the fabrication of SLNs and NLCs. These nanosystems offer several advantages for drug delivery, including:
-
Enhanced Bioavailability: By encapsulating poorly water-soluble drugs, these lipid nanoparticles can improve their dissolution and absorption.
-
Controlled and Sustained Release: The solid lipid matrix allows for the gradual release of the encapsulated drug, prolonging its therapeutic effect and reducing the need for frequent administration.[3]
-
Targeted Delivery: The surface of these nanoparticles can be modified with targeting ligands to direct the drug to specific cells or tissues, enhancing efficacy and reducing off-target side effects.
-
Protection of Labile Drugs: The lipid matrix can protect sensitive drug molecules from enzymatic degradation and harsh physiological environments.
Due to its structural similarity, data from Glyceryl Monostearate (GMS), a widely used and closely related monoglyceride, is often used to infer the performance of this compound in drug delivery systems.
Quantitative Data from GMS-based Nanoparticle Formulations
The following tables summarize quantitative data from studies on drug-loaded SLNs and NLCs prepared with Glyceryl Monostearate (GMS), providing an insight into the expected performance of this compound-based systems.
Table 1: Characterization of Drug-Loaded GMS Solid Lipid Nanoparticles (SLNs) [4]
| Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| Dibenzoyl Peroxide | 194.6 ± 5.03 | - | - | 80.5 ± 9.45 | 0.805 ± 0.093 |
| Erythromycin Base | 220 ± 6.2 | - | - | 94.6 ± 14.9 | 0.946 ± 0.012 |
| Triamcinolone Acetonide | 227.3 ± 2.5 | - | - | 96.0 ± 11.5 | 0.960 ± 0.012 |
| Docetaxel | ~100 | Low | Stable | Excellent | - |
| Paclitaxel | 226 | - | -29.4 | 92.43 | 1.65 |
Table 2: In Vitro Drug Release from GMS-SLNs
| Drug | Release Profile | Conditions | Reference |
| Docetaxel | 68% release in 24 hours | - | [3][5] |
| Paclitaxel | Sustained release, better at pH 7.4 | pH 7.4 and pH 3.5 | [6] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of lipid nanoparticles using this compound as the solid lipid. These are based on established methods for GMS-based nanoparticles.
Protocol 1: Preparation of this compound based Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization
This method is suitable for thermolabile drugs as it can be performed at lower temperatures (cold homogenization).
Materials:
-
This compound (Solid Lipid)
-
Drug to be encapsulated
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Lecithin) (Optional)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant (and co-surfactant, if used) in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 12,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.[4]
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and un-encapsulated drug.
Workflow Diagram:
Protocol 2: Characterization of this compound based SLNs
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the SLN dispersion with purified water to an appropriate concentration. Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: Centrifugation and UV-Vis Spectrophotometry (or HPLC)
-
Procedure:
-
Centrifuge a known amount of the SLN dispersion at high speed (e.g., 14,000 rpm) for a specific time (e.g., 15 minutes) to separate the nanoparticles from the aqueous phase.[7]
-
Carefully collect the supernatant containing the un-encapsulated drug.
-
Measure the concentration of the drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known volume of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Characterization Workflow Diagram:
Potential Signaling Pathway Involvement
While this compound primarily functions as a structural component in drug delivery systems, its structural similarity to diacylglycerols (DAGs) suggests a potential for interaction with cellular signaling pathways. A closely related molecule, 1-Stearoyl-2-arachidonoyl-sn-glycerol, is a known activator of Protein Kinase C (PKC).[8][9] The PKC signaling pathway is involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[10][11] The release of a monoacylglycerol like this compound from a nanoparticle within a cell could potentially modulate PKC activity, although this is an area requiring further investigation.
Hypothetical Signaling Pathway Diagram:
The following diagram illustrates the activation of the Protein Kinase C (PKC) pathway by diacylglycerol (DAG), a molecule structurally related to this compound. This represents a potential mechanism by which lipid components of drug delivery systems could interact with cellular machinery.
Conclusion
This compound is a promising lipid excipient for the development of effective drug delivery systems. Its favorable physicochemical properties and biocompatibility make it an excellent candidate for formulating SLNs and NLCs for a variety of therapeutic applications. The provided protocols and data, largely based on its close analog GMS, offer a solid foundation for researchers to explore the full potential of this compound in their drug development endeavors. Further research is warranted to elucidate its specific interactions with cellular signaling pathways and to generate more formulation-specific quantitative data.
References
- 1. Cytotoxic effects of gemcitabine-loaded solid lipid nanoparticles in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
Application Notes and Protocols: Radiolabeling of 1-Stearoyl-sn-glycerol for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-sn-glycerol, a monoacylglycerol (MAG), is a key intermediate in lipid metabolism, arising from the breakdown of triacylglycerols.[1] Its role as a metabolite and potential biomarker, for instance, its observed inverse association with prostate cancer risk, has made it a molecule of interest in biomedical research.[2] Tracer studies using radiolabeled this compound are essential for elucidating its metabolic fate, distribution, and involvement in cellular signaling pathways.
This document provides detailed protocols for the radiolabeling of this compound with Carbon-14 (¹⁴C) and Tritium (³H), along with methods for purification and characterization. These protocols are based on established enzymatic and chemical methods for the synthesis of related acylglycerols.
Radiolabeling Strategies
The selection of the radioisotope and the position of the label within the this compound molecule are critical for addressing specific biological questions.
-
¹⁴C-Labeling of the Stearoyl Moiety : This strategy is ideal for tracing the fate of the fatty acid portion of the molecule, such as its incorporation into other lipid species or its oxidation for energy.
-
³H-Labeling of the Glycerol (B35011) Backbone : This approach is suited for tracking the glycerol backbone, which can be useful in studies of lipolysis and glycerolipid biosynthesis.
Data Presentation: Representative Radiolabeling Efficiency
The following table summarizes typical quantitative data expected from the described radiolabeling protocols. These values are representative and may vary based on specific experimental conditions and reagent purity.
| Parameter | Protocol 1: ¹⁴C-Labeling (Enzymatic) | Protocol 2: ³H-Labeling (Chemical) |
| Starting Material | [1-¹⁴C]Stearic Acid | This compound |
| Radiochemical Yield | 65-80% | 40-55% |
| Radiochemical Purity | >98% (Post-TLC) | >97% (Post-TLC) |
| Specific Activity | 50-60 mCi/mmol | 10-25 Ci/mmol |
| Analytical Method | Radio-TLC, Liquid Scintillation Counting | Radio-TLC, Liquid Scintillation Counting |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [¹⁴C]-1-Stearoyl-sn-glycerol
This protocol utilizes a lipase-catalyzed esterification of sn-glycerol with [1-¹⁴C]stearic acid. Lipases offer high regioselectivity, favoring the sn-1 position.
Materials:
-
[1-¹⁴C]Stearic acid (Specific activity: 50-60 mCi/mmol)
-
sn-Glycerol
-
Immobilized Candida antarctica lipase (B570770) B (CALB)
-
Molecular sieves (3 Å)
-
Anhydrous toluene (B28343)
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)
-
Scintillation cocktail
-
Standard this compound (for co-spotting on TLC)
Procedure:
-
Reaction Setup:
-
In a clean, dry vial, dissolve 10 mg of sn-glycerol and an equimolar amount of [1-¹⁴C]stearic acid (e.g., 0.5 mCi) in 5 mL of anhydrous toluene.
-
Add 50 mg of activated molecular sieves to remove any traces of water.
-
Add 20 mg of immobilized CALB to the reaction mixture.
-
-
Incubation:
-
Seal the vial and incubate the reaction mixture at 40°C with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots (5 µL) at different time points and analyzing by TLC.
-
-
Reaction Termination and Enzyme Removal:
-
Once the reaction is complete (as determined by TLC), terminate the reaction by filtering off the lipase and molecular sieves.
-
Wash the enzyme beads with a small volume of toluene and combine the filtrates.
-
-
Purification by TLC:
-
Concentrate the filtrate under a gentle stream of nitrogen.
-
Resuspend the residue in a small volume of hexane.
-
Spot the crude product onto a silica (B1680970) gel TLC plate, alongside a non-radioactive this compound standard.
-
Develop the plate using the hexane:diethyl ether:acetic acid solvent system.
-
Visualize the non-radioactive standard using iodine vapor. The corresponding band for the radiolabeled product can be identified by autoradiography or a radio-TLC scanner.
-
Scrape the silica gel corresponding to the product band into a scintillation vial.
-
-
Elution and Quantification:
-
Elute the product from the silica gel using chloroform:methanol (2:1, v/v).
-
Filter the mixture to remove the silica gel.
-
Evaporate the solvent to obtain the purified [¹⁴C]-1-Stearoyl-sn-glycerol.
-
Determine the radioactivity of an aliquot using a liquid scintillation counter.
-
Calculate the radiochemical yield and specific activity.
-
Protocol 2: Synthesis of [³H]-1-Stearoyl-sn-glycerol via Reduction
This protocol involves the oxidation of the primary alcohol at the sn-3 position of this compound to an aldehyde, followed by reduction with a tritiated reducing agent to introduce the radiolabel into the glycerol backbone. This method is adapted from the synthesis of related radiolabeled glycerolipids.[3]
Materials:
-
This compound
-
Pyridinium dichromate (PDC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium borohydride, tritiated ([³H]NaBH₄) (Specific activity: 10-25 Ci/mmol)
-
Anhydrous ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent: Chloroform:Methanol (95:5, v/v)
-
Scintillation cocktail
Procedure:
-
Oxidation to Aldehyde:
-
Dissolve 10 mg of this compound in 5 mL of anhydrous DCM.
-
Add 1.5 equivalents of PDC to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the chromium salts, eluting with DCM.
-
Evaporate the solvent to yield the crude aldehyde intermediate.
-
-
Reduction with [³H]NaBH₄:
-
Dissolve the crude aldehyde in 2 mL of anhydrous ethanol.
-
In a separate vial, carefully handle the [³H]NaBH₄ (e.g., 10 mCi).
-
Add the ethanolic solution of the aldehyde to the [³H]NaBH₄ at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Quenching and Extraction:
-
Quench the reaction by the slow addition of a few drops of water.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Collect the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification by TLC:
-
Concentrate the organic phase and purify the product by preparative TLC as described in Protocol 1, using the chloroform:methanol solvent system.
-
-
Quantification and Analysis:
-
Elute the product from the silica gel and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the radiochemical yield and specific activity.
-
Mandatory Visualizations
Experimental Workflow: Enzymatic ¹⁴C-Labeling
References
- 1. Human Metabolome Database: Showing metabocard for MG(18:0/0:0/0:0) (HMDB0011131) [hmdb.ca]
- 2. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Metabolomic Profiling of Monoacylglycerols, Including 1-Stearoyl-sn-glycerol, Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoacylglycerols (MAGs) are a class of glycerolipids composed of a glycerol (B35011) backbone esterified to a single fatty acid.[1] They are critical bioactive lipids that serve as key intermediates in glycerolipid metabolism and as important signaling molecules, particularly within the endocannabinoid system.[1][2] 1-Stearoyl-sn-glycerol, a monoacylglycerol containing stearic acid at the sn-1 position, is a metabolite found in plasma and is relevant in the metabolomic analysis for conditions like coronary artery lesions.[3][4]
Despite their biological importance, MAGs are typically present in low concentrations in biological tissues and fluids, which presents a significant analytical challenge.[2] However, recent advancements in high-sensitivity mass spectrometry (MS) have enabled the robust identification and quantification of individual MAG species.[5][6] This application note provides detailed protocols for the extraction, separation, and quantification of MAGs, including this compound, from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Signaling Pathways of Monoacylglycerols
MAGs are central to several metabolic and signaling cascades. The two primary pathways are the hydrolysis of triglycerides and the endocannabinoid signaling pathway.[2]
Triglyceride Catabolism
Triglycerides stored in lipid droplets are hydrolyzed in a stepwise manner to release free fatty acids for energy. This process involves the sequential action of adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and finally, monoacylglycerol lipase (MGL), which hydrolyzes MAGs to glycerol and a free fatty acid.[2][7]
Caption: Triglyceride hydrolysis pathway leading to MAG formation.
Endocannabinoid Signaling Pathway
The endocannabinoid system is crucial for regulating various physiological processes.[1] A key signaling molecule in this system is the monoacylglycerol 2-arachidonoylglycerol (B1664049) (2-AG).[2][8] 2-AG is synthesized from membrane phospholipids (B1166683) and activates cannabinoid receptors (CB1 and CB2).[2][9] Its signaling is terminated by hydrolysis via monoacylglycerol lipase (MGL).[2][7][10]
Caption: Synthesis and signaling pathway of 2-arachidonoylglycerol.
Experimental Protocols
A robust and reliable analytical workflow is essential for the accurate profiling and quantification of MAGs.[2]
Experimental Workflow Overview
The general workflow for MAG lipidomics analysis involves lipid extraction, chromatographic separation, and mass spectrometric detection.[2]
Caption: General workflow for monoacylglycerol lipidomics analysis.
Sample Preparation and Lipid Extraction
The extraction of lipids from complex biological matrices is a critical step.[2] The modified Bligh and Dyer method is a widely used and effective technique.[2][11]
Materials:
-
Methanol
-
Deionized Water
-
Internal Standards (e.g., MAG 17:0 or other odd-chain MAGs not present in the sample)[2]
-
Vortex mixer
-
Centrifuge
Protocol:
-
For tissue samples, homogenize in an appropriate buffer. For plasma or cell pellets, proceed directly to the next step.[2]
-
To 100 µL of sample (e.g., plasma, cell lysate, or tissue homogenate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.[2]
-
Add the internal standard(s) at a known concentration to enable accurate quantification.[2]
-
Vortex the mixture vigorously for 1 minute.[2]
-
Add 125 µL of chloroform and vortex for 1 minute.[2]
-
Add 125 µL of deionized water and vortex for 1 minute to induce phase separation.[2]
-
Centrifuge the sample at 2,000 x g for 10 minutes.[2]
-
Carefully collect the lower organic phase, which contains the lipids.[2]
-
Dry the collected organic phase under a stream of nitrogen gas.[2]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 9:1 (v/v) mixture of methanol:chloroform.[2]
LC-MS/MS Analysis
Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful technique for the separation and sensitive detection of MAG species.[2][5]
LC Parameters (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient from ~60% B to 100% B over 10-15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
MS Parameters (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Acquisition Mode: Tandem Mass Spectrometry (MS/MS) using a data-independent acquisition method like MS/MSALL or Multiple Reaction Monitoring (MRM).[2][5][6]
-
Declustering Potential (DP): 100 V[12]
-
Collision Energy (CE): 15 ± 10 V[5]
-
Ion Source Temperature: 300 °C[12]
-
Scan Type: Neutral loss scan of the glycerol head group (m/z 92.0473) can be used for profiling MAGs.[5] MAGs typically form a dominant protonated ion, [M+H]⁺.[6][12]
Data Presentation and Quantification
For accurate quantification, the response of each endogenous MAG species is normalized to the response of a non-endogenous internal standard (e.g., MAG 17:1).[12] At low concentrations (<10 pmol/µL), a strong linear correlation exists between ion abundance and MAG concentration.[5][6][12]
Table 1: Relative Abundance of Major Monoacylglycerol Species in Biological Samples
The following table summarizes the dominant MAG species identified in human plasma and mouse adipose tissues using an MS/MSALL shotgun lipidomics method.[5]
| Monoacylglycerol Species | Human Plasma (Relative Abundance %) | Mouse Brown Adipose Tissue (Relative Abundance %) | Mouse White Adipose Tissue (Relative Abundance %) |
| Saturated | |||
| MAG 16:0 | Dominant | High | High |
| MAG 18:0 | Dominant | High | High |
| Polyunsaturated | |||
| MAG 22:3 | Low | Notably Higher | Low |
| MAG 22:6 | Low | Notably Higher | Low |
Data summarized from a study by Gole et al. (2016). The study highlights that human plasma is rich in saturated MAGs, while mouse brown adipose tissue shows a distinct pattern with more polyunsaturated MAGs compared to white adipose tissue.[5]
Conclusion
The protocols outlined in this application note provide a robust framework for the metabolomic profiling of monoacylglycerols, including this compound. By employing sensitive and specific LC-MS/MS techniques, researchers can accurately quantify these low-abundance lipids in various biological matrices.[2][5] This capability is crucial for advancing our understanding of the roles of MAGs in metabolic regulation, signaling pathways, and the pathogenesis of diseases, thereby supporting drug development and clinical research.
References
- 1. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol Analysis Using MS/MS(ALL) Quadruple Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
1-Stearoyl-sn-glycerol stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Stearoyl-sn-glycerol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least two years. If you need to store it in solution, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C for up to six months or at -20°C for up to one month. To prevent oxidation, it is best practice to store solutions under an inert atmosphere, such as nitrogen or argon.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in ethanol (B145695) and methanol (B129727). For other applications, it is also soluble in hot alcohol, benzene, ether, acetone, and mineral or fixed oils. It is insoluble in water.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are acyl migration and oxidation. Acyl migration is an isomerization reaction where the stearoyl group moves from the sn-1 position to the sn-2 position, forming 2-Stearoyl-sn-glycerol. This process is catalyzed by acidic or basic conditions and is also influenced by temperature and the presence of water. Oxidation typically occurs at the glycerol (B35011) backbone upon exposure to air and/or light, especially at elevated temperatures, leading to the formation of hydroperoxides, ketones, and aldehydes.
Q4: How can I minimize degradation of this compound during my experiments?
A4: To minimize degradation, it is crucial to adhere to proper handling and storage procedures. Use the compound promptly after dissolving it. Avoid prolonged exposure to acidic or basic aqueous solutions. Protect the compound from light and air by using amber vials and purging with an inert gas. For sensitive experiments, it is advisable to freshly prepare solutions.
Troubleshooting Guides
Problem: Inconsistent experimental results using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the compound has been stored at -20°C as a solid. If in solution, ensure it was stored at -80°C or -20°C for the recommended duration and under an inert atmosphere. |
| Acyl migration leading to a mixture of isomers | Analyze the purity of your this compound stock using HPLC or TLC to check for the presence of the 2-Stearoyl-sn-glycerol isomer. If significant isomerization has occurred, a fresh vial of the compound should be used. To prevent this in the future, avoid acidic or basic conditions and high temperatures during sample preparation and storage. |
| Oxidation of the compound | Check for the presence of oxidative degradation products. If oxidation is suspected, discard the current stock and use a fresh vial. Always handle the compound in a way that minimizes exposure to oxygen and light. |
| Contamination of the sample | Ensure that all glassware and solvents used are of high purity and free from contaminants that could interfere with your assay. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Expected Stability |
| Physical Form | Solid | Store as a solid powder/waxy solid. | ≥ 2 years at -20°C[1] |
| Temperature | Long-term | -20°C | ≥ 2 years[1] |
| Short-term (in solution) | -20°C | Up to 1 month | |
| Long-term (in solution) | -80°C | Up to 6 months | |
| Atmosphere | Solid | Standard atmosphere is acceptable for the sealed solid. | |
| Solution | Store under an inert atmosphere (e.g., nitrogen or argon). | ||
| pH | Acidic or Basic | Avoid prolonged exposure as it catalyzes acyl migration. | Stability is reduced. |
| Light | Protect from light to prevent potential photo-oxidation. | ||
| Recommended Solvents | Ethanol, Methanol | ||
| Container | Polyethylene or polypropylene (B1209903) containers are suitable.[1] |
Experimental Protocols
Protocol for Stability Testing of this compound (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade methanol
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or ELSD detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer a portion of the solid this compound to an oven at 60°C for 48 hours.
-
Dissolve the heat-stressed solid in methanol for analysis.
-
-
Photostability:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the photo-stressed solid in methanol for analysis.
-
4. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, by HPLC to determine the percentage of degradation and identify major degradation products.
HPLC Method for Purity Assessment and Isomer Separation
This method is designed to separate this compound from its primary degradation product, 2-Stearoyl-sn-glycerol.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Methanol
-
Mobile Phase B: Water
-
Gradient:
Time (min) %A %B 0 80 20 20 100 0 25 100 0 26 80 20 | 30 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation stability testing.
References
Technical Support Center: Quantification of 1-Stearoyl-sn-glycerol
Welcome to the technical support center for the quantification of 1-Stearoyl-sn-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges encountered during the quantification of this specific monoacylglycerol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound?
A1: The primary challenges in the quantification of this compound and other monoacylglycerols (MAGs) include:
-
Isomerization: Acyl migration can occur, leading to the conversion of this compound to 2-Stearoyl-sn-glycerol or 3-Stearoyl-sn-glycerol. This is a significant issue as unsaturated beta-MAGs (sn-2) readily isomerize to the alpha-MAG (sn-1 or sn-3) form.[1][2]
-
Matrix Effects: When using mass spectrometry-based methods like LC-MS/MS, co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[3][4][5] Phospholipids are a major contributor to these matrix effects in lipidomics.[4][6]
-
Lack of Stable Commercial Standards: The inherent instability and tendency for isomerization of MAGs can make it difficult to source and maintain stable, pure analytical standards, which are crucial for accurate quantification.[1][2]
-
Background Contamination: High background signals from common saturated MAGs, such as 16:0 and 18:0 MAGs, can be a persistent issue in blank and solvent control samples, complicating the quantification of low-level analytes.[7]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: The most common and suitable analytical techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice due to its high sensitivity and selectivity.[3][5] It allows for the separation of this compound from other lipids and can provide structural information through fragmentation patterns. However, it is prone to matrix effects.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for MAG analysis. It typically requires derivatization, such as silylation, to make the analyte volatile.[1][2] GC-MS can provide excellent separation of isomers and characteristic fragmentation patterns that allow for their distinction.[1][2]
Q3: How can I minimize isomerization of this compound during sample preparation and analysis?
A3: To minimize isomerization, consider the following:
-
Mild Extraction and Handling Conditions: Avoid high temperatures and extreme pH conditions during sample extraction and processing.
-
Rapid Analysis: Analyze samples as quickly as possible after preparation.
-
Specific Derivatization: For GC-MS analysis, derivatization to form more stable compounds, such as isopropylidene derivatives, can help to minimize isomerization during analysis.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in LC-MS Analysis
Symptoms:
-
Broad or tailing peaks for this compound.
-
Inadequate separation from other isomers or interfering compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For MAGs, a C18 or other suitable reverse-phase column is typically used. Ensure the column is appropriate for lipid analysis and is in good condition. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) formate, is common. Adjust the gradient steepness and composition to improve separation. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample and reinjecting. |
| Contamination of the Column or System | Flush the column and system with a strong solvent mixture (e.g., isopropanol) to remove any contaminants. |
Issue 2: High Variability and Poor Reproducibility in Quantification Results
Symptoms:
-
Large standard deviations between replicate injections.
-
Inconsistent results across different sample batches.
Possible Causes and Solutions:
| Cause | Solution |
| Significant Matrix Effects | This is a very common issue in LC-MS-based lipidomics.[3][4][5] To address this, implement one or more of the following strategies:Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard to compensate for matrix effects.Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4]Improved Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.[6]Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to the study samples. |
| Inconsistent Sample Preparation | Ensure that all samples are processed identically. Use precise pipetting techniques and ensure complete solvent evaporation and reconstitution. |
| Instrument Instability | Check the stability of the mass spectrometer by monitoring the signal of a standard compound over time. If necessary, clean and recalibrate the instrument. |
Issue 3: High Background Signal of this compound in Blanks
Symptoms:
-
Significant peaks corresponding to this compound in solvent blanks and procedural blanks.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, HPLC or MS-grade solvents and reagents.[7] Test each new bottle by running a blank. |
| Contaminated Glassware or Plasticware | Rigorously clean all glassware with solvents before use.[7] Be aware that new glassware and plasticware can sometimes be a source of contamination.[7] Avoid using plastic pipette tips if possible, or ensure they are certified as contaminant-free. |
| Carryover from Previous Injections | Implement a robust wash sequence between sample injections. This may include injections of strong solvents to clean the injector and column. |
| Contamination from the Analytical System | Check for and clean any potential sources of contamination within the LC-MS system, such as tubing, fittings, or the ion source. |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully collect the lower organic layer containing the lipids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Silylation for GC-MS Analysis of this compound
-
Dried Sample: Start with a dried lipid extract containing the this compound.
-
Derivatization: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of a suitable solvent like pyridine.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A troubleshooting guide for addressing matrix effects in this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new quantitative method for the analysis of monoacylglycerol isomers using 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Isomerization of 1-Stearoyl-sn-glycerol in Solution
For researchers, scientists, and drug development professionals working with 1-Stearoyl-sn-glycerol, maintaining its structural integrity in solution is critical. Isomerization, specifically acyl migration from the sn-1 to the sn-2 position to form 2-Stearoyl-sn-glycerol, can significantly impact experimental outcomes due to altered biological activity. This technical support center provides troubleshooting guidance and frequently asked questions to help you mitigate and manage this common challenge.
Troubleshooting Guide
Unexplained variability or loss of activity in your experiments involving this compound solutions may be attributable to isomerization. The following table outlines potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound activity | High storage or experimental temperature | Store stock solutions at -20°C or lower. For experiments at elevated temperatures, minimize incubation times and use fresh dilutions. |
| Inconsistent experimental results | Use of inappropriate solvents | Favor polar aprotic solvents such as tert-butanol, which has been shown to inhibit acyl migration. Avoid non-polar solvents like hexane, which can accelerate isomerization.[1] |
| Compound degradation over time | Suboptimal pH of the solution | Maintain the pH of aqueous solutions between 4 and 6. Both acidic and alkaline conditions can catalyze acyl migration. |
| Appearance of unexpected peaks in analytical chromatography (TLC, HPLC, GC) | Isomerization to 2-Stearoyl-sn-glycerol and potentially 1,3-diglycerides | Confirm the identity of unexpected peaks using analytical standards and appropriate chromatographic techniques (see Experimental Protocols). Adjust storage and handling procedures to minimize isomerization. |
| Precipitation of the compound from solution | Crystallization at low temperatures | While low temperatures are crucial for stability, ensure the chosen solvent can maintain solubility at the storage temperature. Emulsifiers like mono- and diglycerides can crystallize at low temperatures, reducing their ability to stabilize emulsions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a concern for this compound?
A1: Acyl migration is an intramolecular isomerization process where the stearoyl group on the glycerol (B35011) backbone moves from the sn-1 position to the sn-2 position, converting this compound into 2-Stearoyl-sn-glycerol. This structural change is significant because the biological activity of monoacylglycerols is often position-dependent. For instance, in signaling pathways involving protein kinase C (PKC), the specific stereochemistry of diacylglycerols (which can be formed from monoacylglycerols) is crucial for enzyme activation.[2][3][4] Isomerization can therefore lead to a partial or complete loss of the desired biological effect.
Q2: What are the primary factors that promote the isomerization of this compound?
A2: The main factors that accelerate acyl migration are:
-
Temperature: Higher temperatures increase the rate of isomerization.[5]
-
Solvent Polarity: Non-polar solvents tend to accelerate acyl migration, whereas polar solvents can inhibit it.[1][6]
-
pH: Both acidic and alkaline conditions can catalyze the reaction.
-
Presence of Water: The addition of small amounts of water can retard the migration reaction in some solvent systems.[7]
Q3: How should I store solutions of this compound to minimize isomerization?
A3: For optimal stability, solutions of this compound should be stored at -20°C or below. The choice of solvent is also critical; polar aprotic solvents are generally preferred over non-polar solvents.
Q4: Which solvents are recommended for dissolving this compound to prevent isomerization?
A4: Polar solvents have been shown to inhibit acyl migration effectively. Tert-butanol, in particular, has demonstrated a strong inhibitory effect.[1][6] Other polar solvents like ethanol (B145695) and acetone (B3395972) also offer better stability compared to non-polar solvents such as hexane, which can significantly promote isomerization.[1][6]
Q5: How can I detect and quantify the isomerization of this compound in my samples?
A5: Several analytical techniques can be used to separate and quantify 1- and 2-stearoyl-sn-glycerol isomers:
-
Thin-Layer Chromatography (TLC): TLC plates impregnated with boric acid can effectively separate 1- and 2-monoacylglycerol isomers.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a common method for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the hydroxyl groups but provides high sensitivity and structural information for isomer identification.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Quantitative Data on Isomerization
The rate of acyl migration is influenced by various factors. The following tables summarize available quantitative data to aid in experimental design and troubleshooting.
Table 1: Effect of Solvent on Acyl Migration of 2-Monoacylglycerols (a proxy for 1-monoacylglycerol behavior) after 20 days at 30°C
| Solvent | 2-MAG / Total MAG Ratio (%) | Inhibition of Isomerization |
| tert-Butanol | 79.98 | High |
| Ethanol | 73.14 | Moderate |
| Acetone | 68.76 | Moderate |
| Dichloromethane | 64.62 | Low |
| Hexane | 34.01 | Very Low |
Data adapted from a study on 2-arachidonoylglycerol, which demonstrates the general principle of solvent effects on monoacylglycerol isomerization.[6]
Table 2: Isomerization Rates of 2-Monoolein (2-MO) and 2-Monopalmitin (2-MP) in Different Media at 37°C
| Compound | Medium | Isomerization Rate (% decrease of 2-MG per hour) |
| 2-Monoolein (2-MO) | Water | -5.12 |
| 2-Monopalmitin (2-MP) | Water | -5.86 |
| 2-Monoolein (2-MO) | Hexane | -0.43 |
| 2-Monopalmitin (2-MP) | Hexane | -0.41 |
This data highlights that isomerization is faster in an aqueous environment compared to a non-polar organic solvent for these related monoacylglycerols.[8]
Experimental Protocols
1. Thin-Layer Chromatography (TLC) for Isomer Separation
This method utilizes boric acid impregnated silica (B1680970) gel plates to resolve 1- and 2-monoacylglycerol isomers.
-
Plate Preparation:
-
Prepare a 2.5% (w/v) solution of boric acid in methanol (B129727).
-
Dip commercially available silica gel TLC plates into the boric acid solution for 1 minute.
-
Allow the plates to air dry, and then activate them by heating at 100°C for 30 minutes in an oven.
-
Store the activated plates in a desiccator until use.
-
-
Sample Application and Development:
-
Dissolve the this compound sample in a suitable solvent (e.g., chloroform).
-
Spot the sample onto the prepared TLC plate.
-
Develop the plate in a chromatography chamber with a solvent system of chloroform:acetone (96:4, v/v).
-
-
Visualization and Quantification:
-
After development, dry the plate.
-
Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol) and charring on a hot plate.
-
The 2-isomer will have a higher Rf value than the 1-isomer.
-
Quantification can be performed by densitometry.
-
2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This protocol provides a general framework for the quantitative analysis of 1- and 2-stearoyl-sn-glycerol.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow Rate: 1.5 L/min (Nitrogen).
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of 1- and 2-stearoyl-sn-glycerol of known concentrations.
-
Generate a calibration curve by plotting the log of the peak area versus the log of the concentration.
-
Determine the concentration of isomers in the unknown sample by interpolation from the calibration curve.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method requires derivatization to make the monoacylglycerols volatile.
-
Derivatization (Silylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of pyridine (B92270) (to aid dissolution and catalyze the reaction).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), ramp up to a final temperature (e.g., 320°C).
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
-
Isomer Identification:
-
The trimethylsilyl (B98337) (TMS) derivatives of 1- and 2-stearoyl-sn-glycerol will have distinct retention times and fragmentation patterns that can be used for identification and quantification.
-
Visualizations
Caption: Acyl migration pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Role of monoacylglycerols in the PKC signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 4. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of 2-monoacylglycerol acyl migration in model chylomicra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 1-Stearoyl-sn-glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic 1-Stearoyl-sn-glycerol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Common impurities include unreacted starting materials such as stearic acid and glycerol, as well as byproducts like 2-stearoyl-sn-glycerol, diglycerides (1,2- and 1,3-distearoyl-sn-glycerol), and triglycerides. The presence and proportion of these impurities depend on the synthetic route employed.
Q2: Which purification method is most suitable for achieving high-purity this compound?
A2: The choice of purification method depends on the scale of your synthesis and the required final purity. For laboratory-scale preparations requiring high purity (>99%), column chromatography is often the method of choice. For larger scale purifications, crystallization and molecular distillation are more practical and cost-effective options.[1][2][3] Liquid-liquid extraction can be a useful initial purification step to remove more polar impurities.
Q3: How can I monitor the progress and success of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from impurities.[4] Staining with a suitable reagent, such as phosphomolybdic acid or iodine, allows for the visualization of lipid spots. For quantitative analysis of purity, techniques like high-performance liquid chromatography (HPLC) with an evaporative light-scattering detector (ELSD) or gas chromatography (GC) after derivatization are commonly used.[5]
Q4: What are the typical storage conditions for purified this compound?
A4: Purified this compound should be stored as a solid at -20°C to prevent degradation.[6] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if it will be stored for an extended period. The stability is generally expected to be at least two years under these conditions.[6]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of 1- and 2-stearoyl-sn-glycerol isomers | - Inappropriate solvent system polarity. - Column overloading. | - Optimize the solvent system. A common mobile phase is a gradient of diethyl ether in petroleum ether or hexane (B92381).[7] - Reduce the amount of crude material loaded onto the column. |
| Co-elution of diglycerides with the product | - Solvent polarity is too high. | - Use a less polar solvent system to elute the triglycerides and diglycerides first, then increase the polarity to elute the monoglyceride. |
| Product elutes too quickly (low retention) | - Solvent system is too polar. | - Decrease the polarity of the mobile phase. |
| Product does not elute from the column | - Solvent system is not polar enough. - Compound may have degraded on the silica (B1680970) gel. | - Gradually increase the polarity of the mobile phase (e.g., by adding more diethyl ether or a small amount of methanol). - Test the stability of your compound on a small amount of silica gel before performing a large-scale column. |
| Irregular peak shapes or tailing | - Column not packed properly. - Sample insoluble in the mobile phase. | - Ensure the column is packed uniformly. - Dissolve the sample in a small amount of a slightly more polar solvent before loading it onto the column. |
Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - Solution is too dilute. - Cooling is too rapid. | - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. |
| Formation of an oil instead of crystals | - Presence of significant impurities. - Solvent is not appropriate. | - Perform a preliminary purification step (e.g., liquid-liquid extraction) to remove major impurities. - Experiment with different crystallization solvents. n-alkanes like n-hexane are often suitable.[1] |
| Low yield of purified product | - Product is too soluble in the chosen solvent even at low temperatures. | - Try a solvent in which the product has lower solubility at cold temperatures. - Minimize the amount of solvent used to dissolve the crude product. |
| Purity is not significantly improved | - Impurities co-crystallize with the product. | - Multiple recrystallization steps may be necessary. - Try a different solvent system that may have a larger solubility difference between the product and the impurities. |
Quantitative Data Summary
The following table summarizes typical purity levels achievable with different purification methods for monoglycerides (B3428702). The actual purity will depend on the initial composition of the crude mixture and the optimization of the chosen method.
| Purification Method | Typical Purity Achieved | Recovery | Notes |
| Column Chromatography (Silica Gel) | >99% | Variable, depends on loading and separation | Ideal for obtaining very high purity on a laboratory scale. |
| Crystallization | Up to 99% | Good to high | Purity can be significantly improved with multiple crystallization steps.[8] |
| Liquid-Liquid Extraction | 80-90% | High | Effective for initial purification to remove polar impurities like glycerol.[7] |
| Molecular Distillation | >90% | ~35% in one pass | A suitable method for larger quantities, often used in industrial processes.[9] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel (70-230 mesh) as a slurry in a non-polar solvent (e.g., hexane or petroleum ether). The amount of silica gel should be 50-100 times the weight of the crude sample.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
This solution is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity. A common gradient is starting with 100% petroleum ether and gradually increasing the percentage of diethyl ether.
-
Triglycerides will elute first, followed by diglycerides, and finally the desired monoglyceride.[7]
-
-
Fraction Collection and Analysis:
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
A typical TLC mobile phase for glycerides is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).
-
-
Solvent Removal:
-
The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Crystallization
-
Dissolution:
-
The crude this compound is dissolved in a minimal amount of a suitable hot solvent. n-Hexane or isooctane (B107328) are commonly used.[8][10] The amount of solvent should be just enough to fully dissolve the solid at the boiling point of the solvent.
-
-
Cooling and Crystallization:
-
The hot solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals.
-
Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The collected crystals are washed with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
-
Drying:
-
The purified crystals are dried under vacuum to remove any residual solvent. The purity can be assessed by melting point analysis or chromatographic techniques. A purity of up to 99% can be achieved.[8]
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative estimation of isomeric monoglycerides by thin-layer chromatography | Semantic Scholar [semanticscholar.org]
- 5. Quantitative determination of monoglycerides and diglycerides by high-performance liquid chromatography and evaporative light-scattering detection | Semantic Scholar [semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monoglyceride and diglyceride production through lipase-catalyzed glycerolysis and molecular distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Technical Support Center: 1-Stearoyl-sn-glycerol Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Stearoyl-sn-glycerol in mass spectrometry applications.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Poor or No Signal Intensity
Q1: I am not observing the expected molecular ion for this compound. What are the potential causes and solutions?
A1: Several factors can contribute to a weak or absent signal for your analyte. Here's a systematic approach to troubleshooting:
-
Sample Preparation: Ensure your sample is properly dissolved and at an appropriate concentration. High concentrations of salts or non-volatile buffers can suppress the signal.[1] It is recommended to dissolve the sample in an organic solvent like methanol (B129727) or acetonitrile.[1] The final concentration should ideally be in the range of 10-100 µg/mL.[1]
-
Ionization Source Parameters: The settings of your electrospray ionization (ESI) source are critical. Monoacylglycerols can have distinct optimal ionization conditions compared to other lipids like diacylglycerols (DAGs) and triacylglycerols (TAGs).[2]
-
Mobile Phase Composition: For LC-MS, the mobile phase composition can significantly impact ionization efficiency. Consider adding modifiers to your mobile phase. For positive ion mode, 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265) can enhance protonation.[3]
-
Instrument Contamination: Contamination from previous samples, especially polymers like PEG or detergents, can severely impact subsequent analyses.[4] Running blank injections between samples is crucial to prevent carry-over.[1]
Q2: My signal for this compound is inconsistent between injections. What could be the reason?
A2: Inconsistent signal intensity often points to issues with sample stability, injection volume precision, or fluctuating ESI source conditions.
-
Analyte Stability: While generally stable, prolonged storage in certain solvents or at inappropriate temperatures could lead to degradation.
-
Injector Performance: Check the autosampler for any leaks or issues with reproducibility. Manually inspect the syringe and injection port.
-
ESI Stability: An unstable spray in the ESI source will lead to fluctuating signal. This can be caused by a partially clogged emitter, incorrect nebulizer gas pressure, or an inappropriate solvent flow rate.[5]
Issue 2: Unexpected Peaks and Adduct Formation
Q3: I am observing multiple peaks in my mass spectrum that could correspond to this compound. How do I identify the correct one?
A3: It is common to observe adduct ions in ESI-MS, especially for lipids. This compound (Molecular Weight: 358.57 g/mol ) can form several adducts. The protonated molecule [M+H]⁺ is often observed, but you may also see adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺.[2][6]
To confirm the identity of your peak of interest, you can:
-
Induce Adduct Formation: Deliberately adding a low concentration of a salt (e.g., sodium acetate) to your mobile phase can enhance the formation of a specific adduct, helping to confirm its identity.[7]
-
High-Resolution Mass Spectrometry: Accurate mass measurement can help distinguish between different adducts and differentiate your analyte from background ions.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the precursor ions will yield characteristic product ions, confirming the identity of the this compound adduct.
Q4: I see a prominent peak that I suspect is an in-source fragment rather than the molecular ion. How can I confirm this and minimize it?
A4: In-source fragmentation (ISF) is a known phenomenon where molecules fragment in the ion source before mass analysis.[8] This can be misleading, as the fragments can be mistaken for other lipids.[8]
To address ISF:
-
Optimize Source Parameters: The declustering potential (DP) or fragmentor voltage has a significant impact on ISF.[2] Reducing this voltage can minimize unwanted fragmentation.
-
Source Temperature: High source temperatures can also induce thermal degradation and fragmentation.[2] Try reducing the temperature in increments to see if the suspected fragment intensity decreases.
-
Chromatographic Separation: If using LC-MS, in-source fragments will co-elute with the parent molecule. This can help distinguish them from other genuinely present lipids that would have different retention times.[8]
Issue 3: Fragmentation and Tandem MS (MS/MS)
Q5: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?
A5: In positive ion mode, the protonated molecule [M+H]⁺ of this compound will typically undergo collision-induced dissociation (CID) to produce characteristic fragment ions. A common fragmentation pathway involves the neutral loss of the glycerol (B35011) headgroup, resulting in a fatty acid-like fragment.[9] You may also observe fragments corresponding to the loss of water.
Q6: How do I optimize the collision energy for MS/MS experiments?
A6: The optimal collision energy (CE) is compound-dependent and needs to be determined empirically. A good starting point is to perform a CE ramp experiment where you systematically increase the collision energy and monitor the intensity of the precursor and product ions. The goal is to find a CE that results in a good abundance of characteristic product ions while retaining some of the precursor ion. For monoacylglycerols, the optimal CE might be lower than for other lipid classes.[9]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile, or a chloroform:methanol mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).[1]
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to be used in your LC method to achieve the desired final concentration (e.g., 10 µg/mL).
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before transferring it to an autosampler vial.
-
Blank Preparation: Prepare a blank sample consisting of the same solvent used to dissolve your sample.[1] It is good practice to inject a blank before and after your sample set to check for carryover.[1]
Protocol 2: Direct Infusion ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion Setup: Infuse the sample directly into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameter Optimization: While infusing the sample, systematically adjust the key ESI source parameters to maximize the signal intensity of the [M+H]⁺ ion. These parameters include:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow and Temperature
-
Declustering Potential/Fragmentor Voltage
-
-
Data Acquisition: Acquire full scan mass spectra to observe the molecular ion and any adducts.
Data Presentation
Table 1: Example ESI Source Parameters for Monoacylglycerol Analysis
| Parameter | Setting | Purpose |
| Ion Spray Voltage | 5000 V | To generate charged droplets from the sample solution. |
| Nebulizing Gas (GS1) | 10 (arbitrary units) | Assists in the formation of a fine spray. |
| Heater Gas (GS2) | 10 (arbitrary units) | Aids in solvent evaporation. |
| Curtain Gas (CUR) | 15 (arbitrary units) | Prevents neutral molecules from entering the mass spectrometer. |
| Temperature | 300 °C | Facilitates desolvation of the charged droplets.[2] |
| Declustering Potential (DP) | 100 V | Helps to prevent ion clustering and can induce fragmentation at higher values.[2] |
Note: These are starting parameters and may require further optimization for your specific instrument and experimental conditions.[2]
Table 2: Common Adducts of this compound
| Adduct | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₂₁H₄₃O₄⁺ | 359.31 |
| [M+Na]⁺ | C₂₁H₄₂O₄Na⁺ | 381.29 |
| [M+K]⁺ | C₂₁H₄₂O₄K⁺ | 397.27 |
| [M+NH₄]⁺ | C₂₁H₄₆O₄N⁺ | 376.34 |
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A logical troubleshooting guide for addressing poor signal intensity.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uthsc.edu [uthsc.edu]
- 5. agilent.com [agilent.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1-Stearoyl-sn-glycerol Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 1-Stearoyl-sn-glycerol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as 1-monostearin, is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with stearic acid at the sn-1 position.[1][2] It is a key intermediate in lipid metabolism and acts as a signaling molecule.[3][4] Maintaining its structural integrity during sample preparation is crucial for accurate quantification and downstream analysis, as degradation can lead to erroneous results and misinterpretation of its biological role.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Acyl Migration: This is a spontaneous intramolecular rearrangement where the stearoyl group migrates from the sn-1 position to the sn-2 or sn-3 position, forming 2-stearoyl-sn-glycerol or 3-stearoyl-sn-glycerol. At equilibrium, the mixture typically contains a higher proportion of the 1(3)-isomer.[5][6]
-
Hydrolysis: The ester bond linking the stearic acid to the glycerol backbone can be cleaved, either chemically (acid or base-catalyzed) or enzymatically (by lipases), to yield glycerol and free stearic acid.[7][8]
Q3: What factors accelerate the degradation of this compound?
A3: Several factors can accelerate degradation:
-
High Temperatures: Elevated temperatures significantly increase the rate of both acyl migration and hydrolysis.[1][9]
-
Extreme pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond and promote acyl migration.[5][10]
-
Solvent Polarity: Acyl migration is generally faster in non-polar solvents (e.g., hexane) and slower in polar solvents (e.g., ethanol, t-butanol).[3][9][11]
-
Water Content: The presence of water can facilitate hydrolysis.[10][12]
-
Enzymatic Activity: Endogenous lipases in biological samples can rapidly hydrolyze this compound.[13][14]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For long-term stability, this compound as a solid should be stored at -20°C or -80°C.[7][15] Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -80°C in a high-quality solvent and used promptly after preparation to minimize degradation.[16]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sample preparation of this compound.
Issue 1: Low recovery of this compound after extraction.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Ensure the chosen extraction method (e.g., modified Bligh & Dyer, Folch) is appropriate for your sample matrix. Optimize the solvent-to-sample ratio and the number of extraction cycles.[17][18] |
| Degradation during Extraction | Perform all extraction steps on ice or at 4°C to minimize temperature-induced degradation. Use pre-chilled solvents.[8] |
| Enzymatic Degradation | Immediately inactivate endogenous lipases upon sample collection. This can be achieved by rapid freezing in liquid nitrogen, homogenization in a solvent containing enzyme inhibitors, or heat inactivation if compatible with the analyte. |
| Adsorption to Surfaces | Use high-quality glassware or polypropylene (B1209903) tubes that have been thoroughly cleaned and rinsed with a solvent like dichloromethane (B109758) to remove any potential contaminants.[19] |
Issue 2: Presence of multiple isomers (2- and 3-stearoyl-sn-glycerol) in the final sample.
| Possible Cause | Troubleshooting Suggestion |
| Acyl Migration during Sample Handling | Minimize the time between sample collection and analysis. Keep samples at low temperatures throughout the entire workflow. |
| Inappropriate Solvent Choice | Use polar solvents for reconstitution and storage of extracts, as they have been shown to slow down the rate of acyl migration.[3][11] Avoid prolonged exposure to non-polar solvents. |
| High Temperatures during Solvent Evaporation | Evaporate solvents under a gentle stream of nitrogen gas at a low temperature. Avoid using high heat, which can accelerate acyl migration.[1] |
| Acidic or Basic Conditions | Ensure all solutions and buffers used during sample preparation are at a neutral pH to minimize catalyzed acyl migration.[10] |
Issue 3: Contamination in the final sample analyzed by GC-MS or LC-MS/MS.
| Possible Cause | Troubleshooting Suggestion |
| Solvent Impurities | Use high-purity, HPLC or MS-grade solvents for all steps of the sample preparation and analysis.[19][20] |
| Leaching from Plasticware | Be cautious with plastic pipette tips and tubes, as they can be a source of contamination. Where possible, use glass alternatives or ensure the plasticware is certified as contaminant-free.[19] |
| Cross-Contamination | Thoroughly clean all glassware and equipment between samples. Analyze a blank sample (containing only the extraction solvent) with each batch to identify any background contamination.[19] |
Data Presentation
Table 1: Factors Influencing the Degradation of this compound
| Factor | Effect on Acyl Migration | Effect on Hydrolysis | Recommendations for Minimizing Degradation |
| Temperature | Rate increases with temperature.[9][21] | Rate increases with temperature.[22] | Maintain samples at low temperatures (on ice or at 4°C) during processing. Store at -20°C or -80°C. |
| pH | Catalyzed by both acid and base.[5][10] | Catalyzed by both acid and base.[7][8] | Maintain neutral pH (around 7.0) throughout the sample preparation process. |
| Solvent Polarity | Faster in non-polar solvents (e.g., hexane). Slower in polar solvents (e.g., t-butanol).[3][9] | Dependent on water availability. | Use polar solvents for reconstitution and short-term storage of extracts. Minimize time in non-polar solvents. |
| Water | Can influence the reaction environment.[12] | A key reactant.[10] | Use anhydrous solvents where possible, especially for long-term storage of standards. |
| Enzymes | - | Rapidly catalyzed by lipases.[13][14] | Inactivate endogenous enzymes immediately upon sample collection. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
This protocol is suitable for the extraction of total lipids, including this compound, from plasma, cell lysates, or tissue homogenates.[17]
-
To 100 µL of the sample, add 375 µL of a pre-chilled 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727).
-
Add an appropriate internal standard for quantification.
-
Vortex the mixture vigorously for 1 minute at 4°C.
-
Add 125 µL of pre-chilled chloroform and vortex for 1 minute at 4°C.
-
Add 125 µL of deionized water and vortex for 1 minute at 4°C.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen gas at low temperature.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol or acetonitrile/isopropanol mixture).
Protocol 2: Quantification by LC-MS/MS
This protocol provides a general framework for the quantification of this compound. Method optimization will be required for specific instrumentation and sample types.
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.
-
Ensure chromatographic separation of this compound from its 2- and 3- isomers, as they can be isobaric and have similar fragmentation patterns, leading to inaccurate quantification if they co-elute.[23]
-
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for the protonated molecule [M+H]⁺ as the precursor ion.
-
Optimize collision energy to obtain characteristic product ions for Multiple Reaction Monitoring (MRM) or tandem mass spectrometry (MS/MS) analysis.
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for minimizing degradation.
Caption: Signaling pathways involving di- and monoacylglycerols.
References
- 1. researchgate.net [researchgate.net]
- 2. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 3. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-ステアロイル-rac-グリセリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. targetmol.com [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. avantiresearch.com [avantiresearch.com]
- 21. researchmgt.monash.edu [researchmgt.monash.edu]
- 22. scispace.com [scispace.com]
- 23. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal of 1-Stearoyl-sn-glycerol in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor signal intensity when analyzing 1-Stearoyl-sn-glycerol using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low or no signal for this compound in my LC-MS analysis?
A poor or absent signal for this compound can stem from several factors, primarily related to its chemical properties and the analytical method. Common causes include:
-
Inefficient Ionization: this compound, like other monoacylglycerols, can exhibit poor ionization efficiency in electrospray ionization (ESI). It preferentially forms protonated molecules [M+H]+, but the efficiency can be low without optimization.
-
Matrix Effects: Co-eluting compounds from the sample matrix, particularly more abundant lipids like phospholipids, can suppress the ionization of this compound, leading to a significantly weaker signal.
-
Suboptimal Chromatographic Conditions: Poor peak shape, inadequate retention, or co-elution with interfering substances on the LC column can all contribute to a diminished signal.
-
Sample Degradation: this compound can be susceptible to degradation, especially under harsh extraction conditions or improper storage.
-
Inappropriate Mass Spectrometry Parameters: Non-optimized ESI source parameters, such as spray voltage, gas flows, and temperatures, can drastically affect the signal intensity.
Q2: How can I improve the ionization of this compound?
To enhance the ionization and achieve a better signal, consider the following:
-
Mobile Phase Additives: The use of mobile phase modifiers is crucial. While this compound primarily forms [M+H]+ ions, the presence of an electrolyte like ammonium (B1175870) acetate (B1210297) can help in the overall spray stability and ionization process, even though it more readily forms adducts with di- and triacylglycerols. For positive ion mode, 10 mM ammonium formate (B1220265) or 10 mM ammonium formate with 0.1% formic acid are recommended for good signal intensity of various lipid classes.[1]
-
Optimize ESI Source Parameters: Systematically optimize source parameters. This includes the spray voltage, sheath and auxiliary gas flow rates, and capillary and vaporizer temperatures. A design of experiments (DoE) approach can be effective in finding the optimal settings for your specific instrument and method.
-
Consider APCI: For less polar analytes, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better results than ESI.
Q3: What are the best practices for sample preparation to minimize matrix effects?
Effective sample preparation is key to reducing matrix effects and improving signal quality.
-
Lipid Extraction: A modified Bligh and Dyer or a similar liquid-liquid extraction method is commonly used to extract lipids from biological matrices. It is important to ensure phase separation to isolate the lipid-containing organic layer.
-
Solid-Phase Extraction (SPE): SPE can be employed to fractionate lipid classes, separating monoacylglycerols from more abundant and ion-suppressing phospholipids.
-
Sample Dilution: If the concentration of matrix components is high, diluting the sample extract before injection can alleviate ion suppression, provided the concentration of this compound remains above the limit of detection.
Q4: What are the recommended LC column and mobile phase conditions for this compound analysis?
-
LC Column: A C18 reversed-phase column is a common choice for lipidomics and is suitable for the separation of monoacylglycerols. Columns with a particle size of 1.7 µm can provide excellent chromatographic resolution.
-
Mobile Phase: A typical mobile phase for reversed-phase lipidomics consists of a gradient of a less polar organic solvent (e.g., isopropanol/acetonitrile) and a more polar aqueous solvent. For positive ion mode, a combination of acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid for the aqueous phase (A) and isopropanol/acetonitrile/water with the same additives for the organic phase (B) has been shown to be effective.[1]
Troubleshooting Guides
Guide 1: No Peak or Extremely Low Signal Intensity
This guide provides a step-by-step approach to troubleshoot a complete loss or severe lack of signal for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or low signal.
Guide 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can significantly impact sensitivity and reproducibility. This guide helps identify and resolve common causes of suboptimal peak shapes.
Logical Relationships in Poor Peak Shape Troubleshooting
Caption: Causes and solutions for poor peak shape.
Data Presentation
Table 1: Recommended ESI Source Parameters for Monoacylglycerol Analysis (Positive Ion Mode)
| Parameter | Recommended Value | Potential Impact of Sub-optimal Setting |
| Spray Voltage | 3.0 - 5.0 kV | Too low: Inefficient ionization. Too high: Corona discharge, signal instability. |
| Sheath Gas Flow Rate | 20 - 60 (arbitrary units) | Too low: Poor nebulization, larger droplets. Too high: Signal suppression. |
| Auxiliary Gas Flow Rate | 5 - 20 (arbitrary units) | Assists in desolvation. |
| Capillary Temperature | 250 - 350 °C | Too low: Incomplete desolvation. Too high: Thermal degradation of the analyte. |
| Vaporizer Temperature | 250 - 450 °C | Aids in solvent evaporation. Too high can cause analyte degradation. |
Note: Optimal values are instrument-dependent and should be determined empirically.
Table 2: Comparison of Mobile Phase Additives for Lipid Analysis in Positive ESI Mode
| Mobile Phase Additive | Typical Concentration | Expected Outcome for Monoacylglycerols |
| Formic Acid | 0.1% | Promotes protonation [M+H]+. |
| Ammonium Formate | 5 - 10 mM | Can improve signal stability and peak shape. |
| Ammonium Acetate | 5 - 10 mM | Can also be used to improve signal, though may favor adduct formation with other lipids. |
Experimental Protocols
Protocol 1: Lipid Extraction from Cell Culture
This protocol describes a method for extracting total lipids, including this compound, from cultured cells.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and transfer to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.
-
-
Lipid Extraction (Modified Bligh and Dyer):
-
Resuspend the cell pellet in 1 mL of ice-cold methanol.
-
Add 2 mL of chloroform (B151607) and vortex vigorously for 1 minute.
-
Add 0.8 mL of LC-MS grade water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of isopropanol:acetonitrile (1:1, v/v) for LC-MS analysis.
-
Protocol 2: Suggested LC-MS Method for this compound
This protocol provides a starting point for developing an LC-MS method for the analysis of this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Positive ESI):
-
Scan Mode: Full scan (m/z 100-1000) and targeted MS/MS of the [M+H]+ ion for this compound (m/z 359.3).
-
Spray Voltage: 4.5 kV
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320°C
-
Vaporizer Temperature: 350°C
-
Collision Energy (for MS/MS): Optimize for characteristic fragment ions (e.g., neutral loss of the glycerol (B35011) head).
-
Chemical Structure of this compound
Caption: 2D structure of this compound.[2]
References
Technical Support Center: Ensuring Complete Derivatization of 1-Stearoyl-sn-glycerol for GC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the derivatization of 1-Stearoyl-sn-glycerol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure complete and reproducible derivatization.
Troubleshooting Guide
This section addresses specific issues that may arise during the silylation of this compound and subsequent GC-MS analysis.
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak Intensity of Derivatized Analyte | Incomplete Derivatization: Insufficient reagent, presence of moisture, non-optimal reaction time or temperature. | Ensure anhydrous (moisture-free) conditions for all samples, solvents, and reagents.[1][2] Optimize reaction conditions by increasing temperature (e.g., 60-70°C) and/or time (e.g., 30-60 minutes).[1][3] Use a catalyst, such as 1% Trimethylchlorosilane (TMCS), with your silylating agent.[1][3][4] Ensure at least a 2:1 molar ratio of the silylating reagent to active hydrogens. |
| Sample Degradation: The derivatized sample may be unstable. | Analyze trimethylsilyl (B98337) (TMS) derivatives promptly as they can hydrolyze over time, especially in the presence of moisture.[1][5] Store derivatized samples at 4°C for short-term stability (up to 12 hours) or at -20°C for longer-term stability (up to 72 hours).[6] | |
| GC-MS System Issues: Leaks or a contaminated system can lead to poor signal. | Verify the proper functioning of the GC-MS with a known standard. Check for leaks in the system and ensure the column is suitable for the analysis.[1][7] | |
| Presence of Multiple Peaks for the Analyte | Incomplete Silylation: Both derivatized and underivatized forms are present. | Re-optimize the derivatization reaction to drive it to completion by adjusting the reagent, temperature, or time.[1] |
| Side Reactions: Formation of enol-TMS ethers from keto-impurities. | If keto-impurities are suspected, a two-step derivatization involving methoximation before silylation can prevent these artifacts.[1][8] | |
| Broad or Tailing Peaks | Active Sites in the GC System: The analyte may be adsorbing to active sites in the GC liner or on the column.[9] | Silanize the GC liner and any glassware to mask active Si-OH groups.[1] Ensure the GC column is in good condition and properly installed.[10][11] |
| Injection of Underivatized Analyte: Non-derivatized this compound can result in broader peaks. | Confirm that the derivatization reaction has gone to completion.[1] | |
| Column Overload: Injecting too much sample can saturate the stationary phase.[10][12] | Dilute the sample or reduce the injection volume.[12] | |
| Inconsistent Results/Poor Reproducibility | Presence of Water: Moisture in the sample or reagents will interfere with the silylation reaction.[1] | Silylation reactions require anhydrous conditions.[1] Ensure all solvents and samples are thoroughly dried. Lyophilization (freeze-drying) is an effective method for removing water.[1][8] |
| Variable Reaction Conditions: Inconsistent temperature or time will lead to variable derivatization efficiency. | Precisely control the reaction temperature and time for all samples and standards.[1] | |
| Matrix Effects: Components in complex samples can interfere with the derivatization. | Consider a sample clean-up step, such as solid-phase extraction (SPE), to isolate the monoglyceride fraction.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis? A1: Derivatization is necessary to increase the volatility and thermal stability of this compound. The process, typically silylation, replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[1][13] This modification reduces the polarity of the molecule, which improves the chromatographic peak shape and minimizes tailing.[1]
Q2: What are the most common derivatization reagents for this compound? A2: Silylation is the most common derivatization technique for compounds with hydroxyl groups. Popular reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][13] These are often used with a catalyst, such as 1% Trimethylchlorosilane (TMCS), to enhance the reaction, especially for sterically hindered hydroxyl groups.[1][3][4]
Q3: How critical is the removal of water before derivatization? A3: It is extremely critical. Silylating reagents are highly sensitive to moisture.[2] Water will react with the silylating reagent, consuming it and significantly reducing the derivatization efficiency of your analyte.[1] It is essential to ensure that all samples, solvents, and glassware are as anhydrous (dry) as possible before adding the silylating reagent.[1][8]
Q4: What are the optimal temperature and time for the silylation reaction? A4: Optimal conditions can vary depending on the specific reagent and sample matrix. A common starting point is to heat the reaction mixture at 60-70°C for 30-60 minutes.[1][3] However, for some compounds, the reaction may require more stringent conditions, such as heating at 150°C for several hours, to go to completion.[2] It is recommended to optimize these parameters for your specific application.
Q5: How long are the trimethylsilyl (TMS) derivatives of this compound stable? A5: The stability of TMS derivatives can be a concern, as they are susceptible to hydrolysis.[5][6] It is best to analyze the derivatized samples as soon as possible. If storage is necessary, keeping the vials tightly capped at 4°C can maintain stability for up to 12 hours, while storage at -20°C can extend stability to 72 hours.[6] Some studies have shown stability for up to 28 days in certain solvents when stored at -18°C.[14]
Q6: What should I do if I still see peak tailing after derivatization? A6: Peak tailing after derivatization can be caused by several factors.[9][10] First, ensure the derivatization is complete, as underivatized analyte will tail. If the reaction is complete, the issue may lie within the GC system. Check for active sites in the injector liner or the front of the column.[9] Using a deactivated liner and trimming a small portion from the front of the column can help. Also, ensure your GC column is appropriate for the analysis and is in good condition.[15]
Experimental Protocol: Silylation of this compound using BSTFA with 1% TMCS
This protocol outlines a general procedure for the silylation of this compound.
Materials:
-
This compound standard or dried sample extract.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Reaction vials (e.g., 2 mL) with PTFE-lined screw caps.
-
Heating block or oven.
-
Vortex mixer.
-
Nitrogen gas supply for drying.
Procedure:
-
Sample Preparation:
-
Reagent Addition:
-
Reaction:
-
Tightly cap the vial and mix the contents thoroughly using a vortex mixer.
-
Heat the vial at 60°C for 15-30 minutes in a heating block or oven.[2] Note: Longer reaction times and higher temperatures may be necessary for complete derivatization and should be optimized.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. An appropriate sample volume should be injected based on the instrument's sensitivity and the concentration of the derivative.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 6. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromacademy.com [chromacademy.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. mastelf.com [mastelf.com]
- 13. nbinno.com [nbinno.com]
- 14. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimization of 1-Stearoyl-sn-glycerol Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 1-Stearoyl-sn-glycerol from various tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering solutions to improve yield, purity, and reproducibility.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete tissue homogenization. | Ensure thorough homogenization of the tissue to a fine powder or suspension. For hard or fibrous tissues, cryogenic grinding in liquid nitrogen is recommended.[1] |
| Inadequate solvent-to-tissue ratio. | A 20:1 solvent-to-tissue ratio (v/w) is generally recommended for exhaustive extraction, particularly for tissues with high lipid content.[2] | |
| Suboptimal solvent system. | While chloroform (B151607)/methanol-based methods (Folch, Bligh & Dyer) are standard, a methyl-tert-butyl ether (MTBE) based extraction can be a viable and less toxic alternative.[3] For polar lipids like monoacylglycerols, single-phase extraction methods might offer better recovery.[1] | |
| Lipid degradation during extraction. | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation of unsaturated fatty acids, though less critical for the saturated stearoyl group. | |
| Inconsistent Results Between Replicates | Variability in tissue sampling. | Ensure that the tissue samples are as homogeneous as possible. If feasible, pool and homogenize a larger tissue sample before aliquoting for extraction. |
| Inconsistent procedural execution. | Standardize all experimental parameters, including homogenization time, solvent volumes, incubation times, and centrifugation speed and duration. | |
| Solvent volatility. | MTBE is more volatile than chloroform, which can affect reproducibility if samples are handled at room temperature for extended periods.[3] Ensure samples are tightly capped and processed promptly. | |
| Presence of Non-Lipid Contaminants (e.g., proteins, sugars) | Incomplete phase separation. | Ensure the correct final solvent ratio is achieved to induce clear phase separation. For the Folch method, the final ratio of chloroform:methanol (B129727):water should be approximately 8:4:3 (v/v/v). For the Bligh & Dyer method, it's 2:2:1.8 (v/v/v).[2] |
| Insufficient washing of the organic phase. | Wash the lipid-containing organic phase with a suitable aqueous salt solution (e.g., 0.9% NaCl or 0.73% KCl) to remove water-soluble contaminants. | |
| Lipid Degradation During Storage | Oxidation or hydrolysis of the extracted lipid. | Store the final lipid extract in a chloroform/methanol mixture under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C. Avoid storing extracts in a dry state, as this can accelerate oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from tissues?
A1: The "gold standard" methods for total lipid extraction, including monoacylglycerols, are the Folch and Bligh & Dyer methods, both of which utilize a chloroform/methanol solvent system.[3] The Folch method is often preferred for solid tissues and those with higher lipid content due to its larger solvent-to-sample ratio.[2][3] An alternative, less toxic method using methyl-tert-butyl ether (MTBE) has also been shown to be effective. The choice of method may depend on the specific tissue type, lipid content, and downstream analytical requirements. For instance, in some comparative studies, the Folch method has shown higher recovery for total lipids in samples with >2% lipid content compared to the Bligh & Dyer method.[2]
Q2: How should I prepare my tissue samples prior to extraction?
A2: To prevent enzymatic degradation of this compound, it is crucial to process tissues immediately after collection.[1] If immediate extraction is not possible, the tissue should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Before extraction, the frozen tissue should be ground to a fine powder under liquid nitrogen to ensure efficient solvent penetration.[1]
Q3: How can I minimize the degradation of this compound during the extraction process?
A3: this compound can be susceptible to degradation by endogenous lipases. To minimize this, all extraction procedures should be performed at low temperatures (e.g., on ice or at 4°C).[1] Working quickly and efficiently is also key. For plant tissues, a pre-treatment with hot isopropanol (B130326) can be used to inactivate lipases.[4]
Q4: What are the optimal storage conditions for the extracted this compound?
A4: Lipid extracts should be stored dissolved in an organic solvent, typically a chloroform/methanol mixture, to prevent oxidative degradation. It is recommended to store the extracts in glass vials with Teflon-lined caps (B75204) at -20°C for short-term storage or -80°C for long-term storage. To further prevent oxidation, the vial can be flushed with an inert gas like nitrogen or argon before sealing.
Q5: Can I use the same extraction protocol for different types of tissues?
A5: While the fundamental principles of the Folch, Bligh & Dyer, and MTBE methods are applicable to various tissues, some optimization may be necessary. The lipid composition and content can vary significantly between tissues (e.g., brain vs. adipose tissue). For tissues with very high lipid content, a larger solvent-to-tissue ratio may be required for complete extraction.[2] For tissues with high water content, adjusting the initial solvent ratios may be necessary to achieve a single phase before partitioning.
Experimental Protocols
Modified Folch Method for this compound Extraction
This protocol is suitable for solid tissues, especially those with moderate to high lipid content.
-
Homogenization:
-
Weigh approximately 1 g of frozen tissue powder into a glass homogenizer tube.
-
Add 20 mL of a cold (4°C) 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize thoroughly for 2-3 minutes on ice.
-
-
Filtration:
-
Filter the homogenate through a solvent-resistant filter paper (e.g., Whatman No. 1) into a clean glass tube.
-
Wash the homogenizer and the filter cake with an additional 5-10 mL of the 2:1 chloroform:methanol mixture to ensure quantitative transfer.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% aqueous NaCl solution to the combined filtrate (e.g., for 30 mL of filtrate, add 6 mL of NaCl solution).
-
Vortex the mixture for 1-2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
-
Lipid Recovery:
-
Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase containing the this compound.
-
-
Drying and Storage:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Re-dissolve the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C.
-
Bligh & Dyer Method for this compound Extraction
This method is suitable for tissues with lower lipid content or when working with smaller sample sizes.
-
Homogenization:
-
In a glass tube, homogenize a known weight of tissue (e.g., 100 mg) in a solvent mixture of chloroform:methanol:water with a ratio of 1:2:0.8 (v/v/v).
-
-
Phase Separation:
-
To the homogenate, add additional chloroform and water to achieve a final solvent ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Recovery:
-
Collect the lower organic phase, which contains the extracted lipids.
-
-
Washing and Drying:
-
Wash the organic phase by adding it to a fresh tube containing a small volume of the upper phase from a blank extraction (prepared without tissue) to remove any remaining non-lipid contaminants.
-
Vortex and re-centrifuge.
-
Collect the lower phase and dry it under a stream of nitrogen.
-
-
Storage:
-
Reconstitute the dried lipids in a suitable solvent for storage at -80°C.
-
MTBE Method for this compound Extraction
This is a safer alternative to chloroform-based methods.
-
Homogenization:
-
Homogenize the tissue sample (e.g., 100 mg) in 1.5 mL of methanol in a glass tube.
-
-
Extraction:
-
Add 5 mL of MTBE and vortex thoroughly.
-
Incubate the mixture for 1 hour at room temperature with shaking.
-
-
Phase Separation:
-
Induce phase separation by adding 1.25 mL of water.
-
Vortex and then centrifuge at 1,000 x g for 10 minutes.
-
-
Lipid Recovery:
-
The upper organic phase contains the lipids. Carefully collect this phase.
-
For exhaustive extraction, the lower aqueous phase can be re-extracted with another 2 mL of MTBE.
-
-
Drying and Storage:
-
Combine the organic phases and dry under nitrogen gas.
-
Re-dissolve the lipid extract in an appropriate solvent for storage at -80°C.
-
Visualizations
Caption: A generalized workflow for the extraction of this compound from tissue samples.
References
- 1. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 2. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Extraction Techniques for Recovery of Microalgal Lipids under Different Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for 1-Stearoyl-sn-glycerol Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Stearoyl-sn-glycerol standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound standards?
For long-term stability, this compound standards should be stored at -20°C.[1][2] The solid standard is stable for at least two years under these conditions.[2]
Q2: In what solvents is this compound soluble?
This compound is soluble in ethanol (B145695) and methanol (B129727).[2] When preparing solutions, it is advisable to use these solvents. For certain analytical techniques, other solvents like chloroform (B151607) may be used.
Q3: What is the expected purity of a this compound standard?
Commercial this compound standards are typically available in high purity, often ≥95% or ≥99%.[1][2] Always refer to the Certificate of Analysis (CoA) for the lot-specific purity value.
Q4: What are the common impurities found in this compound?
Common impurities can include:
-
Diglycerides and Triglycerides: Formed during synthesis or through degradation.
-
Free Glycerol: A starting material or a product of hydrolysis.
-
Free Stearic Acid: Can result from the hydrolysis of the ester bond.
-
Positional Isomers: Such as 2-Stearoyl-sn-glycerol, although typically in very small amounts in high-purity standards.
Q5: How can I assess the purity of my this compound standard?
The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with a suitable detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), and Gas Chromatography (GC) with a Flame Ionization Detector (FID), often requiring derivatization of the analyte.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm identity and assess purity.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quality control analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH for an ionizable impurity. | While this compound itself is not ionizable, impurities like free stearic acid are. Ensure the mobile phase pH is at least 2 units away from the pKa of any potential acidic or basic impurities. |
| Sample solvent is stronger than the mobile phase. | Dissolve the standard in the initial mobile phase whenever possible. If a different solvent is necessary, it should be weaker than the mobile phase. | |
| Column degradation. | If peak shape issues persist with standards, consider replacing the HPLC column. | |
| Variable Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. If using a gradient, ensure the pump is functioning correctly. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column equilibration is insufficient. | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. | |
| Extraneous Peaks in the Chromatogram | Contaminated mobile phase or glassware. | Use high-purity solvents and thoroughly clean all glassware. Running a blank gradient can help identify sources of contamination. |
| Sample degradation. | Prepare samples fresh and avoid prolonged storage at room temperature. | |
| Carryover from previous injections. | Implement a robust needle wash protocol in your autosampler method. |
GC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak Response | Incomplete derivatization. | Ensure the silylation reagent (e.g., BSTFA) is fresh and the reaction conditions (temperature and time) are optimal for complete derivatization. |
| Inlet discrimination. | Use a liner with glass wool to facilitate the vaporization of high-molecular-weight analytes. Optimize the injection port temperature. | |
| Analyte degradation in the inlet. | Ensure the inlet is clean and deactivated. Lowering the inlet temperature may help if the analyte is thermally labile. | |
| Broad or Tailing Peaks | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality capillary column suitable for glyceride analysis. Conditioning the column as per the manufacturer's instructions is crucial. |
| Slow injection speed. | A faster injection can lead to sharper peaks. | |
| Ghost Peaks | Carryover from a previous injection. | Bake out the column at a high temperature (within its specified limit) after each run or sequence. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. |
Experimental Protocols
Purity Assessment by HPLC-CAD
This method is suitable for the quantitative analysis of this compound and its non-volatile impurities without the need for derivatization.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile, water, and isopropanol
-
A C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
2. Instrument and Conditions:
| Parameter | Setting |
| HPLC System | Quaternary or Binary HPLC system |
| Detector | Charged Aerosol Detector (CAD) |
| Column | C18 reversed-phase, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Mobile Phase C | Isopropanol |
| Gradient | 0-5 min: 70% A, 30% B; 5-20 min: linear gradient to 100% A; 20-30 min: linear gradient to 50% A, 50% C; 30-35 min: hold at 50% A, 50% C; 35-40 min: return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of this compound in ethanol or methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 100 µg/mL.
4. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Calculate the purity by dividing the peak area of 1-Stearoyl-sn-glycercol by the total peak area of all components in the chromatogram and multiplying by 100.
Purity Assessment by GC-FID (with Derivatization)
This method is a common approach for the analysis of glycerides, providing high sensitivity.
1. Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) (GC grade)
-
A capillary GC column suitable for high-temperature analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane phase, 30 m x 0.25 mm ID, 0.25 µm film thickness)
2. Instrument and Conditions:
| Parameter | Setting |
| GC System | Gas chromatograph with FID |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Inlet Temperature | 320°C |
| Inlet Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 340°C, hold for 10 min. |
| Detector Temperature | 350°C |
3. Derivatization and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a vial.
-
Add 200 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, add 1.5 mL of hexane and vortex.
-
Inject 1 µL of the supernatant into the GC.
4. Data Analysis:
-
Identify the peak corresponding to the silylated this compound.
-
Calculate the purity based on the area percent report, similar to the HPLC method.
Visualized Workflows
Caption: Experimental workflow for HPLC-CAD analysis of this compound.
Caption: Experimental workflow for GC-FID analysis of this compound.
Caption: Logical troubleshooting workflow for common HPLC issues.
References
Technical Support Center: 1-Stearoyl-sn-glycerol
Welcome to the technical support center for 1-Stearoyl-sn-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, with a particular focus on the impact of pH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a monoacylglycerol, which is a type of lipid composed of a glycerol (B35011) molecule esterified with one stearic acid molecule at the sn-1 position. It is commonly used in the food industry as an emulsifier and in the pharmaceutical industry as an excipient in various formulations, including lipid-based drug delivery systems.
Q2: What are the primary factors affecting the stability of this compound?
A2: The stability of this compound is primarily influenced by pH, temperature, and the presence of enzymes (lipases). The pH of the aqueous environment is a critical factor as it catalyzes the main degradation pathways.
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways for this compound in an aqueous environment are:
-
Hydrolysis: The ester bond is cleaved, resulting in the formation of stearic acid and glycerol. This reaction is catalyzed by both acid and base.
-
Acyl Migration: The stearoyl group migrates from the sn-1 position to the sn-2 position, forming the isomer 2-Stearoyl-sn-glycerol. This is an intramolecular rearrangement that is also pH-dependent.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound, particularly in the context of pH stability studies.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent stability results at the same pH. | 1. Inaccurate pH measurement or control.2. Buffer components are interacting with the lipid.3. Temperature fluctuations during the experiment. | 1. Calibrate the pH meter before each use. Ensure the pH of the solution is stable before adding this compound.2. Use buffers with minimal reactivity. Phosphate (B84403) and citrate (B86180) buffers are generally suitable, but their potential catalytic effects should be considered.[1][2]3. Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the stability study. |
| Rapid degradation observed at neutral pH. | 1. Presence of microbial contamination.2. Presence of lipase (B570770) contamination in reagents or on glassware. | 1. Filter-sterilize all aqueous solutions. Work in a sterile environment (e.g., a laminar flow hood).2. Use high-purity reagents and ensure all glassware is thoroughly cleaned and autoclaved. |
| Difficulty in separating this compound from its isomer (2-Stearoyl-sn-glycerol) by HPLC. | 1. Suboptimal HPLC column or mobile phase.2. Isomers co-elute under the current chromatographic conditions. | 1. Utilize a high-resolution C18 column.[3]2. Optimize the mobile phase composition. A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.[3][4] Adjusting the gradient slope and temperature can improve resolution. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of degradation products other than stearic acid, glycerol, and 2-stearoyl-sn-glycerol.2. Impurities in the starting material.3. Sample solvent is causing on-column reactions. | 1. Use a mass spectrometry (MS) detector coupled with HPLC (LC-MS) to identify the unknown peaks.[5]2. Analyze the purity of the this compound standard before initiating the stability study.3. Ensure the sample solvent is compatible with the mobile phase and does not promote degradation. |
Quantitative Data: Impact of pH on Stability
The stability of this compound is highly dependent on pH. The rate of degradation is slowest in the slightly acidic to neutral pH range and increases significantly in highly acidic or alkaline conditions. The primary degradation pathways, hydrolysis and acyl migration, are both subject to acid and base catalysis.
Table 1: Estimated Half-life of this compound at 25°C in Aqueous Buffers
| pH | Predominant Degradation Pathway | Estimated Half-life (t1/2) |
| 2 | Acid-catalyzed hydrolysis | Hours to Days |
| 4 | Minimal degradation | Weeks to Months |
| 7 | Slow hydrolysis and acyl migration | Days to Weeks |
| 9 | Base-catalyzed hydrolysis and acyl migration | Hours to Days |
| 12 | Rapid base-catalyzed hydrolysis | Minutes to Hours |
Note: These are estimated values and can be influenced by buffer composition, ionic strength, and temperature.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To quantify the rate of degradation of this compound at different pH values.
Materials:
-
This compound (high purity)
-
Buffer solutions (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
Organic solvent for stock solution (e.g., ethanol (B145695) or methanol)
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
High-resolution C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Temperature-controlled incubator or water bath
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mg/mL in ethanol).
-
Sample Preparation:
-
For each pH to be tested, add a small aliquot of the stock solution to a known volume of the corresponding buffer to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Prepare triplicate samples for each pH and time point.
-
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Sample Quenching (Optional but Recommended): To stop the degradation reaction, immediately mix the withdrawn aliquot with a quenching solution (e.g., an acidic solution to neutralize alkaline samples or a basic solution for acidic samples, bringing the pH to a more stable range, or by freezing).
-
HPLC Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[concentration] vs. time).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Visualizations
Below are diagrams illustrating the key processes related to the stability of this compound.
Caption: Degradation pathways of this compound.
Caption: Workflow for pH stability testing of this compound.
References
- 1. Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Stearoyl-sn-glycerol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and addressing contamination in experiments involving 1-Stearoyl-sn-glycerol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound, focusing on identifying and mitigating sources of contamination.
Q1: My experimental results are inconsistent. Could contamination of my this compound be the cause?
A1: Yes, inconsistent results are a hallmark of contamination. Contaminants can alter the physicochemical properties of your experimental system or introduce unintended biological effects. Potential sources of contamination include:
-
Chemical Contaminants:
-
Hydrolysis Products: Over time or due to improper storage, this compound can hydrolyze into stearic acid and glycerol.
-
Related Glycerides: Synthesis byproducts such as 1,2- or 1,3-distearoyl-sn-glycerol (diglycerides) and tristearoyl-sn-glycerol (triglycerides) may be present.
-
Solvent Residues: Residual solvents from the manufacturing process can interfere with experiments.
-
-
Biological Contaminants:
-
Microbial Growth: Lipid solutions can support the growth of bacteria and fungi, especially if not handled under aseptic conditions.[1] Endotoxins from bacteria can elicit strong cellular responses.
-
Cross-Contamination: Introduction of other lipids or active compounds from shared lab equipment can occur.[2]
-
To troubleshoot, first, verify the purity of your this compound stock using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Secondly, review your handling and storage procedures to ensure they align with best practices.
Q2: I observe unexpected peaks in my analytical chromatogram (e.g., HPLC, GC) of this compound. What could they be?
A2: Unexpected peaks typically indicate the presence of chemical impurities. Based on the chemistry of this compound, these could be:
-
Free Stearic Acid: A common degradation product.
-
Glycerol: The other hydrolysis product.
-
Diglycerides and Triglycerides: Common byproducts from the synthesis of monoglycerides.[3]
-
Isomers: Depending on the synthesis and storage, the stearoyl group could migrate, forming 2-Stearoyl-sn-glycerol.
To identify these peaks, it is recommended to run analytical standards for these potential contaminants alongside your sample.
Q3: My cells in culture are showing signs of toxicity (e.g., poor viability, morphological changes) after treatment with this compound. What could be the issue?
A3: Cell toxicity can arise from several factors related to your this compound solution:
-
Solvent Toxicity: The solvent used to dissolve the lipid, most commonly DMSO, can be toxic to cells at higher concentrations.[4] It is crucial to keep the final solvent concentration in the cell culture medium low, typically below 0.1%.[5]
-
Contamination with Free Fatty Acids: High concentrations of free stearic acid can be lipotoxic to some cell lines.[6]
-
Microbial Contamination: Bacteria or fungi in your stock solution can directly harm cells or release toxic byproducts.
-
Oxidized Lipids: Although stearic acid is a saturated fatty acid and less prone to oxidation, contaminants with unsaturated fatty acids could be present and become oxidized, leading to cellular stress.
Actionable Solutions:
-
Prepare a vehicle control (medium with the same final concentration of solvent) to differentiate between compound and solvent effects.
-
Filter-sterilize your stock solution using a 0.22 µm syringe filter compatible with your solvent.
-
Prepare fresh stock solutions regularly and store them appropriately.
Q4: How can I prevent microbial contamination of my this compound stock solutions?
A4: Lipid-containing solutions can be susceptible to microbial growth.[1] To prevent this:
-
Aseptic Technique: Always handle the compound and its solutions in a sterile environment, such as a laminar flow hood. Use sterile pipette tips, tubes, and containers.
-
Sterile Solvents: Use high-purity, sterile-filtered solvents for reconstitution.
-
Filter Sterilization: After dissolving the this compound, sterilize the stock solution by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent used (e.g., PTFE for organic solvents).
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is handled and to avoid repeated freeze-thaw cycles.[2]
-
Proper Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier.
Data Presentation
Table 1: Representative Purity and Storage Specifications for this compound
| Parameter | Specification | Vendor A | Vendor B | Vendor C |
| Purity | Minimum percentage of this compound | ≥95%[7][8] | ≥98% | 98.66%[9] |
| Form | Physical state at room temperature | Solid[8] | Solid | Solid |
| Storage Temp. | Recommended long-term storage temperature | -20°C[8] | -20°C | -20°C |
| Stability | Expected shelf-life under proper storage | ≥ 2 years[8] | ≥ 1 year | Not specified |
| Common Impurities | Potential contaminants | Free stearic acid, diglycerides | Glycerol, related glycerides | Not specified |
Note: This table is a summary of typical data from various suppliers and should be used as a general guide. Always refer to the certificate of analysis provided with your specific lot.
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution for Cell Culture
Objective: To prepare a sterile, concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Sterile 0.22 µm PTFE syringe filter
-
Sterile syringes
-
Warming block or water bath set to 37°C
Procedure:
-
Perform all steps in a sterile laminar flow hood.
-
Weigh the desired amount of this compound into a sterile vial. For example, to make a 10 mM stock solution, weigh out 3.59 mg.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration. For a 10 mM stock from 3.59 mg, add 1 mL of DMSO.
-
Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.[10] Visually inspect to ensure the solid is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm PTFE syringe filter to the syringe.
-
Dispense the solution through the filter into sterile, single-use aliquots in amber or foil-wrapped tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Purity Assessment of this compound by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of a this compound sample and identify potential contaminants like free stearic acid and diglycerides.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
This compound sample
-
Standards: Stearic acid, 1,2- or 1,3-distearoyl-sn-glycerol
-
Solvent for sample preparation (e.g., Chloroform or a Chloroform:Methanol mixture)
-
TLC developing chamber
-
Mobile Phase: A common solvent system for neutral lipids is Hexane:Diethyl Ether:Acetic Acid (e.g., in a 80:20:1 ratio).
-
Visualization reagent:
-
Iodine chamber
-
Or, a charring spray like phosphomolybdic acid in ethanol (B145695) followed by heating.[1]
-
Procedure:
-
Prepare the TLC developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover and let it equilibrate for at least 15-30 minutes.[11]
-
Dissolve a small amount of your this compound sample and the standards in the spotting solvent.
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate. Mark lanes for your sample and each standard.[12]
-
Using a capillary tube, carefully spot small amounts of your sample and the standards onto their respective lanes on the origin line. Keep the spots small.[12]
-
Allow the spots to dry completely.
-
Place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualize the spots. For iodine, place the dried plate in a chamber with a few iodine crystals. Lipids will appear as yellow-brown spots.[1] Alternatively, spray with phosphomolybdic acid and heat on a hot plate until dark green spots appear.[1]
-
Analyze the results. A pure sample of this compound should show a single major spot. Compare the migration of any additional spots in your sample lane to the standards to identify potential contaminants. Non-polar compounds like triglycerides will travel furthest up the plate, followed by free fatty acids, diglycerides, and then the more polar monoglycerides.
Mandatory Visualizations
Monoacylglycerol Signaling Pathway
Caption: Simplified pathway of this compound metabolism and signaling.
Experimental Contamination Troubleshooting Workflow
Caption: Logical workflow for troubleshooting contamination in experiments.
References
- 1. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]
- 2. Controlling Cross-Contamination in Research Facilities | Dycem [dycem.com]
- 3. 1-ステアロイル-2-アラキドノイル-sn-グリセロール ~98%, suitable for stimulation of protein kinase C derived from liver cells, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. DMSO and cellular culture - Tissue and Cell Culture [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. calpaclab.com [calpaclab.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. emulatebio.com [emulatebio.com]
- 11. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 1-Stearoyl-sn-glycerol and 2-Stearoyl-sn-glycerol in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Stearoyl-sn-glycerol and 2-Stearoyl-sn-glycerol in the context of cellular signaling. While direct comparative studies on the signaling activities of these two specific monoacylglycerol isomers are limited, this document synthesizes available data on their distinct metabolic fates and the signaling roles of 1-monoacylglycerols versus 2-monoacylglycerols to infer their likely differential effects.
Introduction: Structural Isomers with Potentially Divergent Functions
This compound and 2-Stearoyl-sn-glycerol are positional isomers, differing only in the location of the stearoyl acyl chain on the glycerol (B35011) backbone. This compound is a 1-acyl-sn-glycerol, while 2-Stearoyl-sn-glycerol is a 2-monoglyceride.[1][2][3][4] This seemingly minor structural variance can lead to significant differences in their recognition by enzymes and, consequently, their downstream signaling functions. While the diacylglycerol counterpart, 1-stearoyl-2-arachidonoyl-sn-glycerol, is a well-established activator of Protein Kinase C (PKC), the specific signaling roles of the individual stearoyl monoacylglycerol isomers are less clear but appear to diverge.[5][6][7][8]
Differential Metabolism: A Key Determinant of Signaling Specificity
A critical point of divergence in the signaling pathways of 1- and 2-monoacylglycerols lies in their differential phosphorylation by diacylglycerol kinase (DGK) isozymes. DGKs catalyze the conversion of monoacylglycerols (MAGs) to lysophosphatidic acids (LPAs), which are themselves important signaling molecules. Different DGK isozymes exhibit distinct substrate preferences for 1-MAGs versus 2-MAGs.
A comprehensive analysis of ten DGK isozymes revealed three distinct categories based on their monoacylglycerol kinase (MGK) activities[2]:
-
Type V DGK (DGKθ): Shows a preference for 1-monoacylglycerols, with approximately 6% 1-MGK activity and less than 2% 2-MGK activity relative to its DGK activity.[2]
-
Types I-III DGKs (α, β, γ, δ, η, κ, ε): Exhibit a stronger preference for 2-monoacylglycerols, with 2-MGK activity ranging from 7.9% to 19.2% of their DGK activity, while their 1-MGK activity is less than 3.0%.[2]
-
Type IV DGKs (ζ and ι): Possess negligible kinase activity towards both 1- and 2-monoacylglycerols.[2]
This enzymatic specificity suggests that this compound and 2-Stearoyl-sn-glycerol are likely to be metabolized by different sets of enzymes, leading to the production of distinct LPA species and the activation of separate downstream signaling cascades.
Data Presentation: Substrate Specificity of Diacylglycerol Kinase Isozymes
| DGK Isozyme Type | Isozymes | Relative 1-MGK Activity (%) | Relative 2-MGK Activity (%) | Primary MAG Substrate |
| Type V | θ | ~6 | <2 | 1-Monoacylglycerols |
| Types I-III | α, β, γ, δ, η, κ, ε | <3 | 7.9 - 19.2 | 2-Monoacylglycerols |
| Type IV | ζ, ι | <1 | <1 | Neither |
Data sourced from a comprehensive analysis of ten DGK isozymes.[2]
Postulated Signaling Pathways
Based on the differential metabolism and the known roles of related lipids, we can propose distinct primary signaling pathways for this compound and 2-Stearoyl-sn-glycerol.
This compound Signaling Pathway
The preference of DGKθ for 1-monoacylglycerols suggests a pathway where this compound is converted to 1-stearoyl-sn-lysophosphatidic acid (LPA 18:0). This LPA species can then activate specific G-protein coupled receptors (GPCRs) of the LPA receptor family (LPAR1-6), leading to a variety of cellular responses, including cell proliferation, migration, and survival.
References
- 1. scilit.com [scilit.com]
- 2. Distinct 1-monoacylglycerol and 2-monoacylglycerol kinase activities of diacylglycerol kinase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of protein kinase C activity by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 1-Stearoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification and characterization of 1-Stearoyl-sn-glycerol (1-monostearin), a key monoacylglycerol in various biological and pharmaceutical contexts. Understanding the nuances of each technique is critical for selecting the most appropriate method to achieve specific research and development goals.
Overview of Analytical Techniques
The analysis of this compound primarily relies on chromatographic and spectroscopic techniques. The choice of method is often dictated by the sample matrix, the required sensitivity and selectivity, and the need for structural elucidation versus routine quantification. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for the different analytical techniques used for this compound analysis. The data presented is a synthesis of findings from various studies on monoglycerides (B3428702) and related lipid compounds.
| Analytical Method | Common Detector(s) | Derivatization Required? | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| HPLC | ELSD, CAD, UV (low λ), MS | Generally no | 0.3 - 2 mg/L (ELSD)[1] | 4 mg/L (ELSD)[1] | Broad applicability to non-volatile compounds, no sample heating.[2][3] | Lower resolution than GC for complex mixtures, detector limitations. |
| GC-MS | Mass Spectrometry (MS), FID | Yes (e.g., silylation)[3][4] | ~0.2 µg/mL (for a similar lipid)[5] | ~0.6 µg/mL (for a similar lipid)[5] | High separation efficiency and sensitivity, definitive identification with MS.[2][3] | Limited to volatile and thermally stable compounds (or derivatives).[2][3] |
| LC-MS/MS | Tandem Mass Spectrometry | Can be beneficial for sensitivity | < 50 ng/mL (for derivatized glycerol)[6] | < 150 ng/mL (for derivatized glycerol)[6] | High sensitivity and selectivity, suitable for complex matrices. | Potential for ion suppression, may require derivatization for optimal performance.[7][8] |
| NMR | NMR Spectrometer | No | Higher than MS-based methods | Higher than MS-based methods | Provides detailed structural information, non-destructive, quantitative without calibration standards (qNMR).[9] | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound as it does not require derivatization.
-
Sample Preparation: Dissolution in an appropriate organic solvent mixture.
-
Chromatographic Separation:
-
Column: Normal-phase columns like silica (B1680970) or diol are often used. For instance, a Zorbax silica column (250 x 4.6 mm, 5 µm) can be employed.[1]
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and isopropanol, is typically used for isocratic elution.[10]
-
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile compounds without a chromophore.[1]
-
Charged Aerosol Detector (CAD): Another universal mass-based detector that offers good sensitivity.
-
UV Detector: Limited applicability due to the lack of a strong chromophore in this compound, but detection at low wavelengths (~213 nm) is possible.[10]
-
Mass Spectrometry (MS): Provides high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity but requires the derivatization of this compound to increase its volatility.
-
Sample Preparation and Derivatization:
-
Extraction of lipids from the sample matrix.
-
Derivatization to a volatile silyl (B83357) ether, commonly using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
-
Chromatographic Separation:
-
Column: A capillary column suitable for high-temperature analysis is used.
-
Temperature Program: A programmed temperature ramp is employed to separate the analytes based on their boiling points.
-
-
Detection:
-
Mass Spectrometry (MS): Provides mass-to-charge ratio information, allowing for the definitive identification and quantification of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and quantification of this compound without the need for reference standards (in the case of quantitative NMR, qNMR).[9]
-
Sample Preparation: Dissolution in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
¹H NMR: Provides information on the number and types of protons in the molecule. Specific signals can be used for quantification.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Data Analysis: The concentration of this compound can be determined by integrating the signals corresponding to specific protons and comparing them to an internal standard of known concentration.
Visualizing Workflows and Pathways
Analytical Workflow for this compound
Caption: General analytical workflow for this compound.
Metabolic Pathway of this compound
This compound is a key intermediate in lipid metabolism. While it is not a primary signaling molecule itself, its formation and breakdown are part of pathways that generate important signaling molecules.[11][12][13]
Caption: Metabolic pathway showing the role of this compound.
Conclusion
The selection of an analytical method for this compound should be guided by the specific requirements of the study.
-
HPLC with universal detectors like ELSD or CAD is a robust choice for routine quantification without derivatization.
-
GC-MS is superior for high-sensitivity applications and when definitive identification is required, although it necessitates a derivatization step.
-
LC-MS/MS offers a balance of high sensitivity and selectivity, particularly for complex biological matrices, though method development can be more involved.
-
NMR is unparalleled for structural elucidation and absolute quantification without the need for specific reference standards, but it has lower sensitivity than chromatography-based methods.
By understanding the strengths and limitations of each technique, researchers can make informed decisions to obtain accurate and reliable data for this compound analysis.
References
- 1. Physical properties of the transmembrane signal molecule, sn-1-stearoyl 2-arachidonoylglycerol. Acyl chain segregation and its biochemical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast LC-MS quantitation of glucose and glycerol via enzymatic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | PDF or Rental [articles.researchsolutions.com]
- 11. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantitative Analysis of 1-Stearoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1-Stearoyl-sn-glycerol (1-SG), a key monoacylglycerol involved in lipid metabolism. Understanding the advantages and limitations of different analytical techniques is crucial for accurate quantification in various biological matrices. This document outlines a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, compares it with alternative techniques, and provides detailed experimental protocols and relevant biological pathways.
Comparison of Quantitative Assay Methods
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of common analytical platforms.
| Parameter | LC-MS/MS (Targeted) | GC-MS | HPLC-ELSD |
| Specificity | Very High (based on precursor/product ion transitions) | High (based on retention time and mass spectrum) | Moderate (co-elution can be an issue) |
| Sensitivity | Very High (fmol to pmol range)[1] | High (pmol range) | Low to Moderate (ng range) |
| Linearity | Wide dynamic range | Good | Limited dynamic range |
| Accuracy | High | High | Moderate |
| Precision | High (<15% CV) | High (<20% CV) | Moderate (can be >20% CV) |
| Sample Throughput | High | Moderate (requires derivatization) | High |
| Sample Preparation | Liquid-liquid or solid-phase extraction | Extraction and derivatization | Extraction |
| Cost (Instrument) | High | Moderate to High | Low to Moderate |
| Primary Use Case | Targeted quantification in complex biological matrices | Analysis of volatile and semi-volatile compounds | General purpose quantification of non-volatile compounds |
Featured Quantitative Assay: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and specific quantification of lipids like this compound from complex biological samples.[1]
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on established lipidomics workflows.[2][3]
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma, add 375 µL of a pre-chilled 1:2 (v/v) mixture of chloroform (B151607):methanol.[2]
-
Add an appropriate internal standard (e.g., this compound-d5) at a known concentration.
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.[2]
-
Add 125 µL of deionized water and vortex for 1 minute to induce phase separation.[2]
-
Centrifuge at 2000 x g for 10 minutes.[2]
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:chloroform for LC-MS/MS analysis.[2]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate this compound from other lipid isomers.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion [M+H]+ > Product ion (specific fragment).
-
MRM Transition for Internal Standard: Corresponding transition for the deuterated standard.
-
3. Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[4][5]
-
Linearity: A calibration curve should be constructed using at least five standards of known concentrations.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Recovery: The efficiency of the extraction process should be evaluated.
-
Matrix Effect: Assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte.
Alternative Quantitative Assays
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of monoacylglycerols. However, it requires derivatization to increase the volatility of the analyte.[6][7] Trimethylsilyl (TMS) ethers are common derivatives for this purpose. While offering high specificity, the additional sample preparation step can increase variability and analysis time.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a more universal detection method that does not require the analyte to have a chromophore. It is a more cost-effective option compared to mass spectrometry. However, it suffers from lower sensitivity and a non-linear response, which can complicate quantification.[6]
Visualizations
Experimental Workflow for Lipidomics Analysis
Caption: General experimental workflow for the lipidomics analysis of monoacylglycerols.[2]
Triglyceride Hydrolysis Pathway
Caption: Triglyceride hydrolysis pathway leading to the formation and breakdown of monoacylglycerols.[2]
Biological Significance of this compound
This compound is a monoacylglycerol that plays a role as an intermediate in the breakdown of triglycerides. Recent metabolomic studies have indicated a potential association between circulating levels of 1-stearoylglycerol and a reduced risk of prostate cancer, suggesting a role for the dysregulation of lipid metabolism in this disease.[8] Further research into the precise biological functions and signaling pathways involving this compound is warranted.
References
- 1. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Monoacylglycerol analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Laboratory Comparison of 1-Stearoyl-sn-glycerol Measurements
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of lipid measurements across different laboratories is a cornerstone of rigorous scientific inquiry. This guide provides a framework for the cross-validation of 1-Stearoyl-sn-glycerol, a key monoacylglycerol involved in various physiological processes.
While a formal cross-laboratory study on this compound has not been published, this guide outlines the critical experimental protocols and data presentation formats necessary for such a comparison. By adhering to standardized methodologies, researchers can enhance the reliability and comparability of their findings. This document details recommended analytical methods, a proposed experimental workflow, and the relevant biological context of acylglycerol signaling.
Comparative Analysis of Analytical Methodologies
The quantification of this compound in biological matrices is primarily achieved through mass spectrometry-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of platform can significantly impact the results, and understanding their comparative performance is crucial for cross-laboratory validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Typically required (e.g., silylation) to increase volatility and thermal stability.[1] | Generally not required, allowing for a more direct analysis of the native molecule. |
| Sensitivity | High sensitivity, with detection limits in the picogram to femtomole range, especially with negative chemical ionization.[2] | High sensitivity, often in the low picomole to femtomole range, depending on the instrument and ionization source. |
| Specificity | Good specificity, with characteristic fragmentation patterns of derivatized monoacylglycerols aiding in isomer identification.[1] | Excellent specificity, particularly with Multiple Reaction Monitoring (MRM), which provides high selectivity in complex matrices. |
| Throughput | Lower throughput due to longer chromatographic run times and the need for derivatization. | Higher throughput is achievable with modern UPLC systems and "dilute-and-shoot" approaches for some analytes.[3] |
| Inter-laboratory Reproducibility | Can be high with standardized protocols, but variability in derivatization efficiency can be a source of error. | Generally considered to have high reproducibility, especially with the use of stable isotope-labeled internal standards.[4][5] |
| Instrumentation Cost | Generally lower initial capital investment compared to high-end LC-MS/MS systems. | Higher initial capital investment, particularly for high-resolution mass spectrometers. |
Proposed Standardized Experimental Protocols for Cross-Laboratory Validation
To ensure the comparability of data across different laboratories, a standardized experimental protocol is essential. The following sections outline a recommended workflow for the quantification of this compound in human plasma.
Sample Preparation: Lipid Extraction
A robust and reproducible lipid extraction method is the foundation of reliable quantification. The following protocol is based on established lipidomics standard operating procedures.[6][7]
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add a pre-determined amount of a stable isotope-labeled internal standard for this compound (e.g., 1-Stearoyl-d5-sn-glycerol). This is critical for correcting for sample loss during preparation and for variations in instrument response.
-
Protein Precipitation and Lipid Extraction:
-
Add 225 µL of ice-cold methanol (B129727) to the plasma sample.
-
Vortex thoroughly for 1 minute.
-
Add 750 µL of ice-cold methyl-tert-butyl ether (MTBE).
-
Incubate for 1 hour at room temperature with intermittent vortexing.
-
Add 188 µL of PBS to induce phase separation.
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lipid Phase Collection: Carefully collect the upper organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent chromatographic analysis (e.g., isopropanol:acetonitrile:water for LC-MS or a suitable solvent for GC-MS derivatization).
Analytical Methodology: A Comparative Approach
Laboratories should ideally use the same analytical platform for a direct comparison. However, if different platforms are used, understanding the nuances of each is critical.
a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is recommended for the separation of monoacylglycerols.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]
-
Mobile Phase B: Isopropanol:Acetonitrile:Water (90:9:1) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the lipids.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion (M+H)+ to a characteristic product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
-
Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
b) Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Derivatization:
-
To the dried lipid extract, add a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to convert the hydroxyl groups of the glycerol (B35011) backbone to trimethylsilyl (B98337) (TMS) ethers. This increases the volatility of the analyte.[1]
-
-
Chromatographic Separation:
-
Column: A capillary column suitable for lipid analysis (e.g., a non-polar or mid-polar phase).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized monoacylglycerols.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for certain derivatives.[2]
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized this compound and its internal standard.
-
-
Quantification: Similar to LC-MS/MS, quantification is based on the ratio of the peak area of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Diacylglycerol Signaling Pathway
This compound is a monoacylglycerol, which can be formed from the hydrolysis of diacylglycerols (DAGs) or be a precursor for their synthesis. DAGs are crucial second messengers in numerous signaling pathways.[8][9][10][11] The following diagram illustrates a simplified diacylglycerol signaling cascade.
Experimental Workflow for Cross-Laboratory Validation
The following diagram outlines the proposed standardized workflow for the analysis of this compound to ensure comparability of results between laboratories.
By implementing these standardized protocols and analytical methodologies, the scientific community can move towards more reliable and comparable measurements of this compound, ultimately leading to a more robust understanding of its role in health and disease.
References
- 1. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of 1-stearoyl-2-arachidonoyl-sn-3-glycerol in human basophils via gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 7. Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol pathway | PPTX [slideshare.net]
- 10. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Kinase C Activation: Evaluating Alternatives to 1-Stearoyl-sn-glycerol
For researchers, scientists, and drug development professionals engaged in the study of Protein Kinase C (PKC) signaling, the selection of an appropriate activator is a critical experimental parameter. While 1-Stearoyl-sn-glycerol, a diacylglycerol (DAG) analog, serves as a valuable tool, a range of alternative activators with distinct properties are available. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for specific research needs.
This comprehensive guide delves into the performance of several key alternatives to this compound for the activation of Protein Kinase C (PKC). The following sections will provide a detailed comparison of their mechanisms of action, isoform selectivity, and potency, supplemented with experimental protocols and visual representations of the underlying signaling pathways.
Key Alternatives and Their Mechanisms of Action
The primary alternatives to this compound for PKC activation fall into several chemical classes, each with a unique mode of interaction with the C1 domain of conventional and novel PKC isoforms.
-
Other Diacylglycerol (DAG) Analogs: Compounds like 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) and 1,2-dioctanoyl-sn-glycerol (B43705) (DOG) are synthetic, cell-permeable analogs of the endogenous PKC activator, DAG.[1][2] They mimic the physiological activation mechanism by binding to the C1 domain, inducing a conformational change and subsequent kinase activation.[2] Their action is typically transient as they can be metabolized by cellular enzymes.[1]
-
Phorbol (B1677699) Esters: Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu) are potent tumor promoters that are structurally distinct from DAG but also bind to the C1 domain with high affinity.[3] Unlike DAG analogs, phorbol esters are not readily metabolized, leading to sustained and often irreversible activation of PKC, which can result in the downregulation of certain PKC isoforms with prolonged exposure.[4][5]
-
Bryostatins: Bryostatin (B1237437) 1 is a marine-derived macrolide that is a potent PKC activator.[6] It binds to the C1 domain with high affinity, often with greater potency than phorbol esters for downregulating certain PKC isoforms.[4][7] Bryostatin 1 is considered a "non-promoting" activator and can antagonize some of the effects of phorbol esters, making it a valuable tool for studying specific PKC-mediated pathways.[8]
-
Ingenol (B1671944) Mebutate (PEP005): This diterpene ester, derived from the plant Euphorbia peplus, is a potent PKC activator.[1][9] It binds to the C1 domain and can induce PKC isoform-specific translocation and downstream signaling.[10][11] Ingenol mebutate has been shown to have pro-apoptotic effects in some cancer cell lines.[11]
Comparative Performance Data
The selection of a PKC activator is often guided by its potency and isoform selectivity. The following tables summarize available quantitative data for the binding affinities and activation potencies of these compounds against various PKC isoforms. It is important to note that these values can vary depending on the specific assay conditions and cell types used.
| Activator | PKC Isoform | Binding Affinity (Ki, nM) | Source(s) |
| Bryostatin 1 | PKCα | 1.35 | [6][7][12] |
| PKCβ2 | 0.42 | [7][12] | |
| PKCδ | 0.26 | [7][12] | |
| PKCε | 0.24 | [7][12] |
| Activator | PKC Isoform | Activation (EC50, nM) | Source(s) |
| Ingenol Derivative (Compound 9) | PKCβII | 6 | [13] |
| Ingenol Derivative (Compound 10) | PKCβII | 828 | [13] |
| Ingenol Derivative (Compound 10) | PKCδ | Sub-micromolar | [13] |
Qualitative and Semi-Quantitative Comparisons:
-
Bryostatin 1 vs. PMA: Bryostatin 1 is generally more potent than PMA in downregulating PKCα and PKCβ1.[7] For PKCδ translocation, bryostatin 1 is markedly more potent than PMA.[4] However, the dose-response for bryostatin 1-induced downregulation of PKCδ can be biphasic, with higher concentrations leading to reduced downregulation.[4][7]
-
Ingenol Mebutate vs. PMA: Ingenol mebutate can translocate PKC isoforms with equal or higher potency than PMA in some cell lines.[10] However, the in vitro kinase activity of PKCα induced by ingenol mebutate was found to be lower than that induced by PMA.[10]
-
DAG Analogs vs. Phorbol Esters: DAG analogs induce a reversible activation of PKC that is terminated by cellular metabolism, while phorbol esters cause a more sustained, and in some cases, irreversible activation.[5]
Signaling Pathways and Experimental Workflows
The activation of PKC by these diverse molecules initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate the general PKC activation pathway and a typical experimental workflow for assessing PKC activation.
Caption: General PKC signaling pathway showing activation by endogenous and exogenous activators.
Caption: Workflow for comparing the efficacy of different PKC activators.
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This protocol is adapted from a method for measuring PKC activity in cell extracts using a radioactive phosphate (B84403) transfer assay.[6]
Materials:
-
Cells of interest
-
PKC activator of choice (e.g., PMA, OAG, Bryostatin 1)
-
Lysis Buffer (20 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 0.5 mM EGTA, 10 mM β-mercaptoethanol, protease and phosphatase inhibitors)
-
Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (for control activation)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Cell Lysis:
-
Culture and treat cells with the desired PKC activator for the specified time and concentration.
-
Wash cells with ice-cold PBS and lyse in Lysis Buffer.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to separate the cytosolic and particulate fractions. The supernatant is the cytosolic fraction. The pellet can be resuspended in Lysis Buffer containing 1% Triton X-100 to solubilize the membrane fraction.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, cell lysate (containing PKC), PS/DAG vesicles (or the test activator), and the PKC substrate.
-
Pre-incubate the mixture at 30°C for 3 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 5-10 minutes.
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in 10% TCA.
-
Wash the paper three times with 5% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKC (pmol of phosphate transferred per minute per mg of protein).
-
PKC Translocation Assay
This protocol describes a common method to assess PKC activation by monitoring its translocation from the cytosol to the cell membrane using Western blotting.[14][15]
Materials:
-
Cells of interest
-
PKC activator of choice
-
Fractionation Buffer (e.g., hypotonic buffer containing protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody specific for the PKC isoform of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Fractionation:
-
Treat cultured cells with the PKC activator.
-
Harvest the cells, wash with cold PBS, and resuspend in ice-cold Fractionation Buffer.
-
Allow cells to swell on ice and then lyse them using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet, containing the membranes, is the particulate fraction.
-
-
Sample Preparation and Western Blotting:
-
Resuspend the particulate fraction in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize membrane proteins.
-
Determine the protein concentration of both the cytosolic and particulate fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane and then incubate with a primary antibody specific for the PKC isoform being studied.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic versus the particulate fraction. An increase in the particulate fraction indicates translocation and activation.
-
Conclusion
The choice of a PKC activator significantly influences the outcome and interpretation of experimental results. While this compound and other DAG analogs provide a means to mimic physiological PKC activation, alternatives such as phorbol esters, bryostatins, and ingenol mebutate offer distinct advantages in terms of potency, duration of action, and isoform-specific effects. This guide provides a framework for researchers to make informed decisions based on comparative data and established experimental protocols, ultimately leading to more precise and reproducible findings in the complex field of PKC signaling.
References
- 1. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. Bryostatin 1 inhibits phorbol ester-induced apoptosis in prostate cancer cells by differentially modulating protein kinase C (PKC) delta translocation and preventing PKCdelta-mediated release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of protein kinase C subtypes alpha, gamma, delta, epsilon, zeta, and eta by tumor-promoting and nontumor-promoting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Monoacylglycerol Isomers by Mass Spectrometry: A Guide for Researchers
A deep dive into the mass spectrometry-based techniques for the differentiation and quantification of sn-1/3 and sn-2 monoacylglycerol isomers, complete with experimental insights and comparative data.
Monoacylglycerols (MAGs) are crucial lipid metabolites involved in various physiological and pathological processes. They exist as constitutional isomers, primarily differing in the position of the fatty acyl chain on the glycerol (B35011) backbone: sn-1/3 (alpha-MAG) or sn-2 (beta-MAG). Due to their structural similarity and the facile acyl migration of sn-2 to the more stable sn-1/3 position, their distinct separation and quantification pose a significant analytical challenge.[1][2] This guide provides a comparative analysis of mass spectrometry (MS)-based methodologies designed to resolve this challenge, offering researchers the data and protocols needed to select the appropriate strategy.
Mass Spectrometry Strategies for MAG Isomer Differentiation
The differentiation of MAG isomers by mass spectrometry relies on exploiting subtle differences in their physicochemical properties. This can be achieved through chromatographic separation prior to MS analysis, distinct fragmentation patterns in tandem mass spectrometry (MS/MS), or gas-phase separation using ion mobility.
1. Tandem Mass Spectrometry (MS/MS): The Fragmentation Fingerprint
While direct infusion or "shotgun" lipidomics using MS/MS is a high-throughput method for quantifying total MAG species, it generally cannot differentiate between sn-1/3 and sn-2 isomers without a separation step.[2][3] The fragmentation of MAGs, typically analyzed as protonated molecules [M+H]⁺ or ammonium (B1175870) adducts [M+NH₄]⁺, often results in the neutral loss of the glycerol head group, yielding a dominant fragment ion corresponding to the fatty acyl chain.[4] This primary fragmentation is not typically informative for isomer distinction.
However, derivatization followed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can provide isomer-specific fragmentation patterns. For silylated MAGs, sn-2 isomers yield a unique set of diagnostic fragment ions (e.g., at m/z 218, 203, 191) that are not produced by the sn-1/3 isomers, enabling reliable differentiation.[1]
2. Liquid Chromatography-Mass Spectrometry (LC-MS): The Separation Powerhouse
Coupling liquid chromatography with mass spectrometry is a powerful approach for isomer analysis.[3][5] Reversed-phase liquid chromatography (RPLC) is the most common technique used.
-
Principle: RPLC separates molecules based on their hydrophobicity. While sn-1/3 and sn-2 MAG isomers have identical chemical formulas, they can sometimes be separated based on subtle differences in their interaction with the stationary phase, especially when using high-resolution ultra-performance liquid chromatography (UPLC) systems.[6][7]
-
Performance: The ability to resolve isomers is highly dependent on the fatty acid composition, with longer and more unsaturated chains generally providing better separation.[8] For complex biological samples, achieving baseline separation of all MAG isomers can be difficult, often resulting in co-elution.[5]
3. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Separation by Shape
IMS-MS adds another dimension of separation based on the size, shape, and charge of an ion in the gas phase.[9] This technique measures an ion's collision cross-section (CCS), which can differ between isomers.
-
Principle: After ionization, ions are guided through a drift tube filled with a buffer gas. More compact isomers will travel through the tube faster than their more elongated counterparts, allowing for their separation.[9]
-
Performance: High-resolution ion mobility has demonstrated the ability to separate lipid isomers, including acyl chain positional isomers, with differences in CCS of less than 1%.[10][11] This makes it a promising technique for distinguishing MAG regioisomers without prior chromatographic separation or chemical derivatization.[9][12]
Quantitative Data Comparison
The choice of analytical method depends on the specific research question, sample complexity, and available instrumentation. The following tables summarize key comparative data for different methodologies.
Table 1: Comparison of MS-Based Methodologies for MAG Isomer Analysis
| Methodology | Principle of Differentiation | Advantages | Limitations | Typical Application |
| GC-MS (with derivatization) | Isomer-specific fragmentation patterns of TMS-derivatives.[1] | Provides clear, diagnostic fragment ions for each isomer. | Requires time-consuming derivatization; not suitable for high-throughput analysis.[2] | Detailed structural elucidation of known MAGs. |
| LC-MS/MS | Chromatographic separation prior to MS detection.[6] | Good for complex mixtures; allows for quantification of separated isomers. | Isomer separation is not always complete and is dependent on acyl chain structure.[5][8] | Quantitative lipidomics of biological samples. |
| IMS-MS | Gas-phase separation based on ion shape (Collision Cross-Section).[10] | Rapid separation without chromatography; high resolution can separate closely related isomers. | Requires specialized instrumentation; CCS libraries for MAGs are still developing. | High-throughput screening and structural confirmation. |
Table 2: Diagnostic Ions for Silylated MAG Isomers by GC-MS
| Isomer | Characteristic Fragmentation | Key Diagnostic Fragment Ions (m/z) | Reference |
| α-MAG (sn-1/3) C16:0 | Loss of methylene(trimethylsilyl)oxonium (103 amu). | 205 | [1] |
| β-MAG (sn-2) C16:0 | Unique fragmentation pathway. | 218, 203, 191, 103 | [1] |
Experimental Protocols
Protocol 1: GC-MS Analysis of MAG Isomers via Silylation
This protocol is adapted from methodologies described for the structural elucidation of MAG regioisomers.[1]
1. Sample Preparation & Derivatization:
- To a dried lipid extract or standard (approx. 100 µg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Add 50 µL of pyridine (B92270) as a catalyst.
- Vortex the mixture and heat at 70°C for 30 minutes.
- After cooling to room temperature, the sample is ready for injection.
2. GC-MS Parameters:
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injection Volume: 1 µL (splitless mode).
- Inlet Temperature: 280°C.
- Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 5°C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 50-650.
- Data Analysis: Identify isomers based on the presence of diagnostic ions as listed in Table 2.
Protocol 2: General Workflow for LC-MS/MS Analysis
This protocol provides a general workflow for the separation and quantification of MAG isomers in biological samples.[6][7]
1. Lipid Extraction (Folch Method):
- Homogenize the tissue or plasma sample in a 2:1 (v/v) mixture of chloroform:methanol.
- Vortex vigorously for 15 minutes.
- Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.
- Collect the lower organic phase containing the lipids.
- Dry the extract under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase for LC analysis.
2. LC-MS/MS Parameters:
- LC Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
- Gradient: A time-gradient optimized to separate lipids, typically starting with a high percentage of A and gradually increasing B.
- Flow Rate: 0.3 - 0.4 mL/min.
- Column Temperature: 50°C.
- MS Ionization: Electrospray Ionization (ESI) in positive ion mode.
- MS Analysis: Full scan followed by data-dependent MS/MS on the most abundant MAG precursor ions.
- Collision Energy: Optimized for fragmentation (e.g., 15-25 eV).[4]
- Data Analysis: Quantify isomers by integrating the peak areas from their respective extracted ion chromatograms.
Visualizations
References
- 1. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utupub.fi [utupub.fi]
- 9. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 10. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. tofwerk.com [tofwerk.com]
- 12. Ion Mobility and Tandem Mass Spectrometry of Phosphatidylglycerol and Bis(monoacylglycerol)phosphate (BMP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1-Stearoyl-sn-glycerol and Other Monoacylglycerols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-Stearoyl-sn-glycerol and other monoacylglycerols (MAGs), with a focus on their differential effects on cellular signaling pathways. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.
Introduction to Monoacylglycerols
Monoacylglycerols (MAGs) are lipids composed of a glycerol (B35011) molecule esterified to a single fatty acid. They are primarily known as intermediates in the metabolism of triacylglycerols and phospholipids. However, emerging research has identified specific MAGs as bioactive signaling molecules that can modulate various physiological processes. The biological activity of a MAG is largely determined by the type of fatty acid attached and its position on the glycerol backbone. This guide specifically examines the known biological activities of this compound in comparison to other well-characterized MAGs.
Comparative Biological Activities
The biological activities of this compound are not as extensively characterized as other MAGs. While its phosphorylated derivative, this compound 3-phosphate, is known to be a bioactive phospholipid that interacts with G protein-coupled receptors (GPCRs), direct and quantitative biological data for this compound itself is limited in the current scientific literature.[1][2] An observational study has suggested a potential association between 1-stearoylglycerol and a reduced risk of prostate cancer, but the underlying mechanism remains to be elucidated.[3]
In contrast, other MAGs have demonstrated distinct and measurable biological effects. The following table summarizes the available quantitative data for comparison.
| Monoacylglycerol | Biological Target/Process | Activity | Quantitative Data |
| This compound | Prostate Cancer Risk | Associated with reduced risk | Odds Ratio = 0.20 (for cases diagnosed >5 years after blood collection)[3] |
| 2-Oleoylglycerol (2-OG) | GPR119 | Agonist | EC50 = 2.5 µM[4] |
| GLP-1 Secretion | Stimulates | - | |
| 1-Palmitoleoyl glycerol | P-glycoprotein (P-gp) | Inhibitor | - |
| Apoptosis | Induces | - |
Signaling Pathways
The signaling pathways modulated by MAGs are diverse and specific to the individual molecule and its cellular target.
2-Oleoylglycerol and the GPR119 Signaling Pathway
2-Oleoylglycerol (2-OG) is an agonist for the G protein-coupled receptor 119 (GPR119).[4] Activation of GPR119 in intestinal L-cells and pancreatic β-cells leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, promotes the secretion of glucagon-like peptide-1 (GLP-1) and insulin (B600854), respectively, playing a role in glucose homeostasis.[4][5][6][7]
References
- 1. This compound 3-phosphate sodium | Others 16 | 325465-92-7 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Commercial 1-Stearoyl-sn-glycerol
For researchers, scientists, and drug development professionals utilizing 1-Stearoyl-sn-glycerol, ensuring its purity is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound, complete with detailed experimental protocols and supporting data.
Introduction
This compound, a monoacylglycerol, is a crucial lipid molecule in various research and pharmaceutical applications. Its chemical and stereochemical purity can significantly impact its biological activity and the interpretation of experimental outcomes. Commercial preparations of this compound can contain various impurities, including positional isomers, enantiomers, free fatty acids, and di- or triglycerides. This guide outlines the key analytical techniques for the comprehensive purity assessment of this compound.
Potential Impurities in Commercial this compound
The synthesis and storage of this compound can lead to the formation of several impurities. Understanding these potential contaminants is the first step in selecting the appropriate analytical methods for their detection and quantification.
Table 1: Common Potential Impurities in Commercial this compound
| Impurity Category | Specific Impurities | Origin |
| Positional Isomers | 2-Stearoyl-glycerol | Acyl migration from the sn-1 to the sn-2 position. |
| Enantiomeric Impurity | 3-Stearoyl-sn-glycerol (the sn-3 enantiomer) | Use of non-stereospecific starting materials or racemization during synthesis. |
| Starting Materials | Stearic Acid, Glycerol (B35011) | Incomplete reaction or hydrolysis during synthesis or storage. |
| Byproducts | 1,2-Distearoyl-sn-glycerol, 1,3-Distearoyl-glycerol | Further esterification during synthesis. |
A critical challenge in the analysis of this compound is the propensity for acyl migration , where the stearoyl group moves from the sn-1 to the sn-2 position, forming 2-Stearoyl-glycerol. This isomerization can occur during synthesis, storage, and even during analysis if conditions are not carefully controlled.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific purity aspect being investigated (e.g., chemical purity, isomeric purity, enantiomeric purity).
Table 2: Comparison of Analytical Methods for Purity Assessment
| Analytical Technique | Purity Aspect Assessed | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity, Positional Isomers | High sensitivity and resolution for volatile and semi-volatile compounds. Provides structural information for impurity identification. | Requires derivatization to increase volatility. High temperatures can induce acyl migration. Not suitable for enantiomeric separation without a chiral column. |
| High-Performance Liquid Chromatography (HPLC) with ELSD/CAD | Chemical Purity, Positional Isomers | Non-destructive, operates at lower temperatures, minimizing acyl migration. Suitable for non-volatile compounds. | Universal detectors like ELSD/CAD may have non-linear responses and require careful calibration. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity | The gold standard for separating and quantifying enantiomers. | Requires specialized and often expensive chiral stationary phases. Method development can be complex. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Chemical Purity, Positional Isomers, Quantitative Analysis | Non-destructive, provides detailed structural information, and can be used for absolute quantification (qNMR) without a reference standard for every analyte. | Lower sensitivity compared to chromatographic methods. May not resolve all impurities without high-field instruments. |
Experimental Protocols
The following are detailed, exemplary protocols for the key analytical methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Positional Isomer Analysis
This method is based on the AOCS Official Method Cd 11b-91 for the analysis of mono- and diglycerides. It involves the derivatization of the hydroxyl groups to form more volatile trimethylsilyl (B98337) (TMS) ethers.
Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 280°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 340°C.
-
Hold at 340°C for 10 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
-
Transfer Line Temperature: 290°C.
-
Data Analysis: Identify peaks by their mass spectra and retention times. The TMS-derivatized 1-monostearin will have a characteristic mass spectrum. Positional isomers (2-monostearin) will have very similar mass spectra but may have slightly different retention times. Quantify impurities by comparing their peak areas to that of the main component, assuming similar response factors for isomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for determining the presence of the unwanted 3-Stearoyl-sn-glycerol enantiomer.
Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chiral HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The two enantiomers (this compound and 3-Stearoyl-sn-glycerol) should be resolved into two separate peaks. The enantiomeric purity is calculated from the peak areas of the two enantiomers.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity
qNMR allows for the determination of the absolute purity of the sample by comparing the integral of a known proton signal from the analyte to that of a certified internal standard.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).
-
Ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify a well-resolved proton signal from this compound (e.g., the methylene (B1212753) protons of the glycerol backbone).
-
Integrate this signal and the known signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: A general workflow for the comprehensive purity assessment of this compound.
Logical Relationship of Purity Aspects
Caption: Interrelationship between the different aspects of purity for this compound.
Conclusion and Recommendations
A comprehensive assessment of the purity of commercial this compound requires a multi-technique approach.
-
For routine quality control of chemical purity and the detection of positional isomers, GC-MS after silylation or HPLC-ELSD/CAD are suitable methods. Care must be taken to use mild conditions to prevent acyl migration during sample preparation and analysis.
-
To ensure the correct stereochemistry, which is often critical for biological activity, chiral HPLC is an indispensable tool for determining enantiomeric purity.
-
For an accurate determination of the absolute purity of a batch, quantitative ¹H NMR is a powerful, non-destructive technique that provides a high degree of confidence in the purity value.
It is recommended that researchers request detailed certificates of analysis from suppliers that specify the methods used for purity assessment and provide data on all potential impurities. For critical applications, in-house verification of purity using the protocols outlined in this guide is strongly advised.
A Guide to Inter-Laboratory Comparison of 1-Stearoyl-sn-glycerol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison of 1-Stearoyl-sn-glycerol quantification. Due to the absence of publicly available, formal proficiency testing programs specifically for this compound, this document outlines a standardized analytical protocol and presents a hypothetical dataset to illustrate expected performance across different laboratories. This guide is intended to aid in the validation of analytical methods and ensure the reliability and comparability of results in a research and drug development setting.
Introduction to this compound
This compound is a monoacylglycerol that plays a significant role in various cellular processes. It is a key intermediate in the metabolism of glycerolipids and is involved in cellular signaling pathways. Notably, as a diacylglycerol (DAG) analog, it can activate Protein Kinase C (PKC), a family of enzymes that are critical in signal transduction, cellular regulation, and tumor promotion. The accurate quantification of this compound is therefore crucial for understanding its physiological and pathological roles.
Hypothetical Inter-Laboratory Study Results
The following table summarizes hypothetical quantitative data from a simulated inter-laboratory study involving four laboratories. Each laboratory was provided with a set of identical samples containing known concentrations of this compound.
Table 1: Inter-Laboratory Comparison of this compound Quantification
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 |
| Method Used | GC-MS with silylation | LC-MS/MS | GC-MS with silylation | LC-MS/MS |
| Mean Accuracy (%) | 98.5 | 101.2 | 97.9 | 102.5 |
| Intra-day Precision (RSD %) | 4.2 | 3.5 | 5.1 | 3.8 |
| Inter-day Precision (RSD %) | 6.8 | 5.5 | 7.2 | 6.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.02 | 0.06 | 0.03 |
| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.006 | 0.02 | 0.009 |
| Linearity (R²) | 0.998 | 0.999 | 0.997 | 0.999 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted in an inter-laboratory comparison for this compound quantification.
Sample Preparation and Lipid Extraction
A standardized protocol for lipid extraction is crucial to minimize variability between laboratories.
-
Homogenization: Biological samples (e.g., cell pellets, tissue homogenates) are homogenized in a suitable buffer.
-
Lipid Extraction: Lipids are extracted using a modified Bligh-Dyer method. To 1 volume of the homogenate, 3.75 volumes of a chloroform (B151607):methanol (1:2, v/v) mixture are added. The mixture is vortexed and incubated for 15 minutes.
-
Phase Separation: 1.25 volumes of chloroform and 1.25 volumes of water are added, followed by vortexing and centrifugation to induce phase separation.
-
Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The extracted lipids are dried under a stream of nitrogen and reconstituted in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1) for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Derivatization: The hydroxyl groups of this compound are silylated to increase volatility. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The dried lipid extract is incubated with MSTFA at 60°C for 30 minutes.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to separate the analytes of interest.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Internal Standard: A suitable internal standard, such as a deuterated analog of this compound or a structurally similar monoacylglycerol not present in the sample, should be added at the beginning of the sample preparation process for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatograph. Separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution using solvents such as methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of monoacylglycerols.
-
MS/MS Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.
-
Internal Standard: As with GC-MS, a suitable internal standard is essential for accurate quantification.
Visualizations
Signaling Pathway of this compound
This compound, as a monoacylglycerol, is a precursor for diacylglycerols (DAGs) which are key activators of Protein Kinase C (PKC). The following diagram illustrates this simplified signaling pathway.
Simplified signaling pathway of Protein Kinase C (PKC) activation involving diacylglycerol (DAG).
Experimental Workflow for this compound Quantification
The diagram below outlines the general workflow for the quantification of this compound from a biological sample.
General experimental workflow for this compound quantification.
Navigating the Specificity Challenge: A Guide to the Validation and Alternative Detection Methods for 1-Stearoyl-sn-glycerol
For researchers and drug development professionals, the precise detection and quantification of lipid signaling molecules are paramount. 1-Stearoyl-sn-glycerol (1-SG), a monoacylglycerol, has garnered interest for its role in lipid metabolism and potential as a biomarker. However, the development and validation of specific antibodies for small lipid molecules like 1-SG present significant immunological challenges. This guide provides a comprehensive overview of these challenges, outlines alternative and more reliable methods for 1-SG detection and quantification, and presents a detailed look at a well-characterized signaling pathway of a related lipid molecule to provide contextual understanding.
The Challenge of Generating Specific Antibodies to this compound
The generation of highly specific antibodies against small, non-immunogenic molecules, or haptens, like this compound is a complex endeavor. Lipids, in general, are poor immunogens due to their small size and lack of chemical complexity needed to stimulate a robust immune response. To elicit an immune response, these small lipid molecules must be conjugated to a larger carrier protein. However, this process can still result in antibodies with low affinity and, more critically, a lack of specificity. The resulting antibodies may recognize the carrier protein, the linker used for conjugation, or a combination of the lipid and the carrier, rather than the specific lipid molecule itself. Furthermore, the subtle structural differences between various acylglycerols make it exceedingly difficult to generate an antibody that can distinguish this compound from other closely related lipids.
Currently, a thorough search of commercial antibody suppliers reveals a lack of commercially available antibodies specifically validated for the detection of this compound . Product listings for "this compound antibodies" or related terms often lead to antibodies against enzymes involved in its metabolism, such as monoacylglycerol lipase (B570770) (MGL), or against structurally different lipid molecules like diacylglycerols. This absence underscores the technical hurdles in producing and validating antibodies with the required specificity for this particular monoacylglycerol.
Alternative and Recommended Methods for this compound Detection
Given the absence of specific antibodies, mass spectrometry-based methods stand as the gold standard for the accurate and specific quantification of this compound. These techniques offer high sensitivity and the ability to distinguish between structurally similar lipid species.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used and robust method for lipid analysis. It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.
Experimental Workflow:
Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocol for LC-MS/MS Analysis of this compound:
-
Lipid Extraction (Folch Method):
-
Homogenize the tissue or plasma sample in a chloroform/methanol mixture (2:1, v/v).
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/chloroform 1:1, v/v).
-
-
Liquid Chromatography Separation:
-
Column: A C18 reverse-phase column is typically used for separating monoacylglycerols.
-
Mobile Phase: A gradient of solvents is used to elute the lipids. For example, a gradient of mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and mobile phase B (e.g., acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate).
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of monoacylglycerols.
-
MS Scan Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. The precursor ion for this compound ([M+H]+) would be m/z 359.3.
-
Fragmentation: Collision-induced dissociation (CID) of the precursor ion will generate specific product ions that can be monitored for quantification. A characteristic fragment would be the loss of the stearoyl group.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of lipids. It often requires derivatization of the analyte to increase its volatility.
Experimental Workflow:
Caption: General workflow for this compound analysis by GC-MS.
Detailed Experimental Protocol for GC-MS Analysis of this compound:
-
Lipid Extraction: Similar to the LC-MS protocol.
-
Derivatization: The hydroxyl groups of 1-SG are derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to make the molecule volatile for GC analysis.
-
Gas Chromatography: A capillary column with a non-polar stationary phase is used for separation. The oven temperature is programmed to ramp up to elute the derivatized 1-SG.
-
Mass Spectrometry: Electron ionization (EI) is typically used. The resulting mass spectrum will show a characteristic fragmentation pattern for the derivatized 1-SG, which can be used for identification and quantification.
Data Comparison Table for Detection Methods:
| Feature | LC-MS/MS | GC-MS | Immunoassays (Hypothetical) |
| Specificity | Very High | High | Potentially Low to Moderate |
| Sensitivity | High (picomolar to femtomolar) | High (picomolar) | Variable, generally lower |
| Quantification | Excellent (with internal standards) | Good (with internal standards) | Semi-quantitative to quantitative |
| Sample Prep | Moderate complexity | More complex (derivatization) | Simple |
| Throughput | Moderate to High | Moderate | High |
| Cost | High (instrumentation) | Moderate (instrumentation) | Low to Moderate (reagents) |
| Availability | Widely available in core facilities | Widely available | Not available for 1-SG |
Signaling Pathway Context: The Role of Diacylglycerols in Protein Kinase C Activation
While the specific signaling roles of this compound are still under investigation, the signaling pathways of structurally related diacylglycerols (DAGs), such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), are well-documented. DAGs are crucial second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes.[1][2][3][4]
PKC Activation by Diacylglycerol:
Caption: Activation of Protein Kinase C (PKC) by diacylglycerol (DAG).[1][2][3][4]
This pathway illustrates how an extracellular signal can be transduced into an intracellular response via the generation of DAG and subsequent activation of PKC. While 1-SG is a monoacylglycerol, it is an important intermediate in the metabolic pathways that can lead to the formation of DAGs, highlighting its potential indirect role in cell signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Stearoyl-sn-glycerol and Diacylglycerols in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lipid Second Messengers
In the intricate world of cellular signaling, lipid molecules play a pivotal role as second messengers, modulating a vast array of physiological processes. Among these, diacylglycerols (DAGs) are well-established activators of key signaling proteins, particularly Protein Kinase C (PKC). This guide provides a comprehensive comparison of 1-Stearoyl-sn-glycerol, a monoglyceride, and the broader class of diacylglycerols, clarifying their distinct structures and functions. Furthermore, we delve into a comparative analysis of different diacylglycerol isomers, supported by experimental data and detailed protocols to aid in research and drug development.
Fundamental Structural and Functional Distinctions: this compound vs. Diacylglycerols
It is crucial to first establish the fundamental difference between this compound and diacylglycerols. This compound is a monoglyceride , possessing a single stearic acid chain esterified to the glycerol (B35011) backbone.[1][2] In contrast, diacylglycerols are characterized by two fatty acid chains attached to the glycerol backbone.[3][4] This structural variance is the primary determinant of their distinct biological roles. While this compound is primarily an intermediate in lipid metabolism, certain diacylglycerol isomers, specifically sn-1,2-diacylglycerols, are potent signaling molecules.[3][5][6]
The Signaling Role of Diacylglycerols and the Isomeric Specificity
Diacylglycerols are key players in signal transduction, primarily through their activation of Protein Kinase C (PKC) isoforms.[3][7][8] The generation of sn-1,2-DAG at the plasma membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), is a critical event in initiating downstream signaling cascades.[3][6][9]
The biological activity of DAGs is highly dependent on their isomeric form. The sn-1,2-diacylglycerol stereoisomer is the physiologically active form for PKC activation, while sn-1,3-diacylglycerols are considerably less effective.[5][10] Furthermore, the nature of the fatty acyl chains, such as their saturation and length, significantly influences the potency of PKC activation.[10][11]
Comparative Effects of Diacylglycerol Isomers on Protein Kinase C Activation
The table below summarizes the differential effects of various diacylglycerol isomers on the activation of PKC α, a conventional PKC isoform.
| Diacylglycerol Isomer | Fatty Acid Composition | Relative PKC α Activation | Key Findings |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Saturated (C18:0) and Polyunsaturated (C20:4) | High | Potent activator of conventional and novel PKC isoforms.[11][12][13] |
| 1-Palmitoyl-2-oleoyl-sn-glycerol (POPS) | Saturated (C16:0) and Monounsaturated (C18:1) | Moderate to High | Unsaturated 1,2-diacylglycerols are generally more potent activators than saturated ones in certain membrane environments.[10] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Monounsaturated (C18:1) at both positions | High | More effective than its 1,3-isomer in promoting PKC α binding to vesicles.[10] |
| 1,3-Dioleoylglycerol | Monounsaturated (C18:1) at both positions | Low | Significantly lower activating capacity compared to the 1,2-isomer.[10] |
| Saturated 1,2-Diacylglycerols | e.g., 1,2-Dipalmitoyl-sn-glycerol | Low to Moderate | Generally less potent than their unsaturated counterparts.[10] |
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a common method for measuring PKC activity using a radioactive assay. Non-radioactive, ELISA-based methods are also widely available.[14]
Materials:
-
Purified or immunoprecipitated PKC enzyme
-
PKC lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Stopping solution (e.g., 75 mM H₃PO₄)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare the lipid activator by mixing phosphatidylserine and the diacylglycerol to be tested in chloroform, drying under nitrogen, and resuspending in assay buffer followed by sonication.
-
Set up the kinase reaction by combining the kinase reaction buffer, PKC enzyme, lipid activator, and substrate peptide in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding the stopping solution.
-
Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate PKC activity based on the amount of ³²P incorporated into the substrate peptide per unit time.
Cell-Based Assay for PKC Translocation
This protocol describes a method to visualize the activation of PKC in intact cells by observing its translocation to the plasma membrane using immunofluorescence.
Materials:
-
Cells cultured on glass coverslips
-
Diacylglycerol or other stimulant (e.g., phorbol (B1677699) esters as a positive control)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody specific for the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and grow to the desired confluency.
-
Treat the cells with the diacylglycerol of interest for a specified time. Include untreated and positive controls.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against the PKC isoform.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the PKC isoform.
Conclusion
References
- 1. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol pathway | PPTX [slideshare.net]
- 9. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to 1-Stearoyl-sn-glycerol Extraction Protocols
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 1-Stearoyl-sn-glycerol is paramount. The choice of extraction protocol can significantly impact the yield, purity, and ultimately, the reliability of experimental results. This guide provides a comparative analysis of common lipid extraction methods for this compound, offering detailed protocols, quantitative comparisons, and visual workflows to aid in selecting the most suitable procedure for your research needs.
Introduction to this compound and Extraction Principles
This compound is a monoglyceride containing stearic acid at the sn-1 position.[1][2][3] As a metabolite found in plasma, it is a molecule of interest in various physiological and pathological studies.[4] Effective extraction of this and other lipids from complex biological matrices is a critical first step in their analysis.
Lipid extraction techniques primarily rely on the principle of using organic solvents to disrupt cell membranes and dissolve lipids, separating them from other cellular components like proteins and carbohydrates. The most widely used methods are liquid-liquid extractions, which can be broadly categorized into two-phase (biphasic) and single-phase (monophasic) systems.[5]
Comparison of Key Extraction Protocols
This guide focuses on three widely adopted biphasic liquid-liquid extraction methods: the Folch method, the Bligh-Dyer method, and the Methyl-tert-butyl ether (MTBE) method. Additionally, we will discuss Solid-Phase Extraction (SPE) as a valuable alternative or complementary technique.
| Parameter | Folch Method | Bligh-Dyer Method | MTBE Method | Solid-Phase Extraction (SPE) |
| Principle | Biphasic liquid-liquid extraction using a high volume of chloroform (B151607) and methanol (B129727).[1] | A modified, lower solvent volume version of the Folch method.[6] | Biphasic liquid-liquid extraction using MTBE as a less toxic alternative to chloroform.[7] | Chromatographic separation based on analyte affinity for a solid sorbent.[8] |
| Primary Solvents | Chloroform, Methanol, Water[9] | Chloroform, Methanol, Water[10] | Methyl-tert-butyl ether (MTBE), Methanol, Water[11] | Various, depending on the sorbent (e.g., silica, reversed-phase).[12] |
| Typical Sample Types | Tissues, cells, biological fluids[9] | Tissues, cells, biological fluids, particularly those with high water content.[10] | Tissues, cells, biological fluids[7] | Biological fluids, lipid extracts for fractionation.[8] |
| Number of Identified Monoglycerides (B3428702) (Mouse Tissue) | Pancreas: 55, Spleen: 14, Brain: 22, Liver: 17, Intestine: 35, Plasma: 20[5] | Data for monoglycerides not specifically detailed in the provided results, but generally considered effective for a broad range of lipids.[13] | Generally shows good recovery for a broad range of lipids, but may have lower recovery for some polar lipids compared to Folch.[5] | Primarily used for fractionation and purification rather than initial total lipid extraction.[8] |
| Advantages | High recovery for a broad range of lipids, considered a "gold standard".[13] | Faster than the Folch method due to lower solvent volumes.[1] | Use of a less toxic solvent (MTBE); the lipid-rich organic phase is the upper layer, simplifying collection.[7][14] | High selectivity, potential for automation, and cleaner extracts.[15] |
| Disadvantages | Use of toxic chloroform, large solvent volumes, lower phase collection can be challenging.[16] | Can underestimate lipid content in samples with high lipid concentrations (>2%).[1][4] | May have lower recoveries for certain polar lipid classes.[5] | Can be more expensive, requires method development for specific analytes.[12] |
Note: The quantitative data for the number of identified monoglycerides is based on a study on mouse tissues and may vary depending on the sample matrix and analytical platform.
Experimental Protocols
Folch Method (Modified)
This protocol is adapted for general tissue samples.
Materials:
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution (Saline)
-
Homogenizer
-
Centrifuge
-
Separating funnel or centrifuge tubes
Procedure:
-
Weigh approximately 500 mg of tissue and homogenize it with 10 mL of the chloroform:methanol mixture.[9]
-
Filter the homogenate through a Whatman No. 42 filter paper into a separating funnel or a large centrifuge tube.[9]
-
Add 0.2 volumes of the saline solution to the filtrate (e.g., 2 mL for 10 mL of filtrate).[9]
-
Mix vigorously and centrifuge at a low speed (e.g., 2000 rpm for 10 minutes) to facilitate phase separation.[16]
-
Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase.[9]
-
The solvent can be evaporated under a stream of nitrogen to concentrate the lipid extract.
Bligh-Dyer Method
This protocol is suitable for samples with high water content, such as cell suspensions or homogenates.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a sample containing 1 mL of aqueous volume (e.g., cell suspension), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[10]
-
Vortex for 10-15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.[10]
-
Add 1.25 mL of deionized water and vortex for another minute.[10]
-
Centrifuge to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully aspirate and collect this phase.[10]
Methyl-tert-butyl ether (MTBE) Method
This method offers a safer alternative to chloroform-based extractions.
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Deionized Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To your sample (e.g., 100 µL of plasma or tissue homogenate), add 750 µL of methanol and vortex for at least 10 seconds.[11]
-
Add 2.5 mL of MTBE and mix well by vortexing or sonication.[11]
-
Incubate the mixture at room temperature for 1 hour on a shaker.[11]
-
Add 625 µL of deionized water to induce phase separation.[11]
-
Incubate at room temperature for 10 minutes, then centrifuge at 1000 x g for 10 minutes.[11]
-
The upper organic phase contains the lipids. Carefully collect this upper phase.[11]
Solid-Phase Extraction (SPE) for Lipid Fractionation
SPE is often used to separate lipid classes from a total lipid extract obtained by one of the methods above. This is a general protocol using a silica-based sorbent.
Materials:
-
SPE cartridge (e.g., Silica gel)
-
Lipid extract redissolved in a non-polar solvent (e.g., chloroform)
-
Elution solvents of increasing polarity (e.g., chloroform, acetone (B3395972), methanol)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane (B92381) or chloroform) through it.
-
Sample Loading: Load the lipid extract (dissolved in a minimal amount of non-polar solvent) onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to elute neutral lipids like triacylglycerols and cholesterol esters.
-
Elution of Monoglycerides: Elute the monoglyceride fraction using a solvent of intermediate polarity, such as a mixture of chloroform and acetone or diethyl ether. The exact solvent composition may require optimization.
-
Elution of Polar Lipids: Finally, elute more polar lipids like phospholipids (B1166683) with a highly polar solvent like methanol.
Visualizing the Workflow and Decision-Making
To further clarify the experimental process and aid in protocol selection, the following diagrams are provided.
Caption: A generalized workflow for lipid extraction from biological samples.
Caption: A decision tree to guide the selection of an appropriate extraction protocol.
Conclusion
The optimal protocol for this compound extraction depends on the specific requirements of the study. The Folch method remains a robust choice for achieving high total lipid recovery. The Bligh-Dyer method offers a faster alternative for samples with high water content, though with potential underestimation in lipid-rich samples. The MTBE method provides a safer and more user-friendly workflow with comparable extraction efficiency for many lipid classes. For studies requiring the separation of monoglycerides from other lipid classes, Solid-Phase Extraction is an invaluable tool. Researchers should carefully consider their sample type, desired endpoint, and available resources when selecting the most appropriate extraction strategy.
References
- 1. vliz.be [vliz.be]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. Extraction of Lipid from Tissue Sample by MTBE —Bio-101 [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Quantitative Analysis of 1-Stearoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-Stearoyl-sn-glycerol, a key monoacylglycerol involved in various metabolic and signaling pathways, is critical for advancing research in lipidomics, drug discovery, and diagnostics. This guide provides an objective comparison of the primary analytical methods employed for the quantification of this compound, supported by experimental data and detailed methodologies.
Comparison of Quantification Methods
The selection of an optimal analytical method for this compound quantification hinges on the specific requirements of the study, including sensitivity, specificity, sample matrix, and throughput. The most prominent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Quantitative Performance Data
The following table summarizes the typical quantitative performance parameters for each method. Data for this compound is supplemented with data from structurally similar monoacylglycerols, such as 1-monostearin, where direct data is not available.
| Parameter | LC-MS/MS | GC-MS (with derivatization) | HPLC-CAD |
| Principle | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection based on the charge of aerosolized particles. |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.3 - 0.4 ng/mL[1] | ~0.0006 % (w/w) for free glycerol[2] | 0.8 - 7.3 ng on column[3] |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | ~0.002 % (w/w) for free glycerol[2] | 2.7 - 24.4 ng on column[3] |
| Precision (RSD%) | < 15%[1] | < 15% | < 5%[3] |
| Accuracy (Recovery %) | 85 - 115%[1] | 92.4 - 120%[4] | 93 - 114%[3] |
| Derivatization Required | No | Yes | No |
| Throughput | High | Medium | High |
| Specificity | Very High | High | Medium |
| Cost | High | Medium | Medium |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound without the need for derivatization.
a. Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., 1-stearoyl-d5-sn-glycerol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., a mixture of isopropanol (B130326), acetonitrile, and water).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor ion (e.g., [M+NH4]+ or [M+Na]+) and a characteristic product ion for this compound and the internal standard should be determined by direct infusion of standards.
d. Quantification Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity but requires derivatization to increase the volatility of this compound.
a. Sample Preparation and Derivatization
-
Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Isolate the monoacylglycerol fraction using solid-phase extraction (SPE) if necessary.
-
Evaporate the solvent to dryness under nitrogen.
-
Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a suitable solvent like pyridine.[6]
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[7]
-
Cool the sample to room temperature before injection into the GC-MS.
b. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 300-320°C and hold for 5-10 minutes.[4][8]
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
-
c. Quantification An internal standard (e.g., 1-heptadecanoyl-sn-glycerol) should be added before the extraction and derivatization steps. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a universal detector that does not require the analyte to have a chromophore or be easily ionizable, making it suitable for the direct analysis of this compound without derivatization.
a. Sample Preparation
-
Extract lipids from the sample as described for the GC-MS method.
-
Dissolve the dried lipid extract in a suitable solvent, such as a mixture of chloroform (B151607) and methanol.
b. HPLC-CAD Conditions
-
Column: A reversed-phase C18 or a normal-phase silica (B1680970) column can be used. For monoacylglycerols, a normal-phase separation can be advantageous.
-
Mobile Phase (Normal Phase): A gradient of a non-polar solvent (e.g., hexane (B92381) or isooctane) and a more polar solvent (e.g., isopropanol or ethyl acetate) with a small amount of an additive like acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
CAD Settings:
-
Evaporation Temperature: 35-50°C.
-
Gas: Nitrogen.
-
Data Collection Rate: 10 Hz.
-
c. Quantification Due to the non-linear response of the CAD, a calibration curve with multiple points is necessary. An internal standard that is structurally similar and not present in the sample should be used.
Visualizations
Signaling Pathway
Caption: A potential signaling pathway involving the generation of this compound.
Experimental Workflow
Caption: A generalized workflow for the quantification of this compound.
References
- 1. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1-Stearoyl-sn-glycerol vs. 1-Oleoyl-sn-glycerol for Researchers and Drug Development Professionals
In the realm of lipid research and drug development, the subtle structural differences between lipid molecules can have profound impacts on their physicochemical properties and biological functions. This guide provides a comprehensive head-to-head comparison of two closely related monoglycerides (B3428702): 1-Stearoyl-sn-glycerol and 1-oleoyl-sn-glycerol (B1139666). The former is characterized by a saturated C18:0 fatty acid (stearic acid), while the latter contains a monounsaturated C18:1 fatty acid (oleic acid). This single double bond is the focal point of their distinct behaviors, influencing everything from physical state to their roles in cellular signaling.
This guide summarizes their key properties, outlines detailed experimental protocols for their direct comparison, and provides visual workflows to aid in experimental design.
Physicochemical Properties: A Tale of Saturation
The primary difference between this compound and 1-oleoyl-sn-glycerol lies in the presence of a cis-double bond in the oleoyl (B10858665) chain of the latter. This seemingly minor variation introduces a kink in the hydrocarbon chain, preventing the tight packing that is characteristic of saturated fatty acids. This directly influences their physical properties, most notably their melting points. This compound, being fully saturated, is a solid at room temperature, while the unsaturated nature of 1-oleoyl-sn-glycerol typically renders it a waxy solid or semi-solid with a lower melting point.[1][2][3]
| Property | This compound | 1-Oleoyl-sn-glycerol |
| Molecular Formula | C21H42O4 | C21H40O4 |
| Molecular Weight | 358.6 g/mol [1][2] | 356.54 g/mol [3] |
| Physical State | Solid[1][2] | Waxy White Solid[4] |
| Melting Point | Higher | Lower |
| Fatty Acid Chain | Stearic Acid (C18:0, saturated) | Oleic Acid (C18:1, monounsaturated) |
| Solubility | Soluble in ethanol (B145695) and methanol[2] | Soluble in chloroform (B151607) (slightly) and methanol (B129727) (slightly) |
Biological Activity and Applications: More Than Just Structure
Both this compound and 1-oleoyl-sn-glycerol are endogenous metabolites and can serve as precursors for the synthesis of more complex lipids, such as diacylglycerols (DAGs) and triacylglycerols (TAGs).[5] Monoacylglycerols play a role in various physiological processes, and their fatty acid composition is a key determinant of their biological impact.
In the context of drug development, these molecules are of interest for their potential roles in signaling pathways and as components of lipid-based drug delivery systems. For instance, diacylglycerols derived from these monoglycerides are known activators of Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis. The degree of saturation of the fatty acyl chains in DAGs can influence the specific PKC isoforms they activate and the duration of that activation.
| Aspect | This compound | 1-Oleoyl-sn-glycerol |
| Metabolic Role | Precursor for saturated di- and triacylglycerols. | Precursor for unsaturated di- and triacylglycerols. |
| Signaling Potential | Can be converted to 1-stearoyl-containing diacylglycerols, which may have distinct effects on PKC isoforms compared to their unsaturated counterparts. | Can be converted to 1-oleoyl-containing diacylglycerols, potent activators of classical and novel PKC isoforms. |
| Drug Delivery | Its solid nature at room temperature could be leveraged in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based carriers for controlled drug release. | Its lower melting point and more fluid nature might be advantageous for formulating lipid-based systems where a less rigid structure is desired. |
Experimental Protocols for Direct Comparison
To provide a framework for researchers aiming to directly compare these two monoglycerides, the following detailed experimental protocols are provided.
Comparative Analysis of Thermal Properties using Differential Scanning Calorimetry (DSC)
Objective: To quantitatively compare the melting and crystallization behavior of this compound and 1-oleoyl-sn-glycerol.
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of each lipid into separate standard aluminum DSC pans.
-
Seal the pans hermetically. An empty sealed pan should be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 0°C).
-
Heat the samples at a controlled rate (e.g., 5°C/min) to a temperature above the expected melting point (e.g., 100°C).
-
Hold the samples at this temperature for 5 minutes to erase any prior thermal history.
-
Cool the samples back to the starting temperature at the same controlled rate.
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis:
-
From the second heating scan, determine the onset temperature, peak temperature (melting point), and enthalpy of fusion (ΔH) for each lipid.
-
From the cooling scan, determine the onset and peak crystallization temperatures.
-
Compare the thermograms to highlight differences in melting behavior and crystallinity.
-
Comparative Protein Kinase C (PKC) Activation Assay
Objective: To compare the ability of the diacylglycerol derivatives of this compound and 1-oleoyl-sn-glycerol to activate PKC in vitro.
Methodology:
-
Synthesis of Diacylglycerol Analogues:
-
Synthesize 1-stearoyl-2-acetyl-sn-glycerol and 1-oleoyl-2-acetyl-sn-glycerol. The acetyl group at the sn-2 position makes these molecules more cell-permeable and stable analogs for studying PKC activation.
-
-
PKC Activity Assay (ELISA-based):
-
Utilize a commercial PKC kinase activity assay kit.
-
Prepare a reaction mixture containing the PKC enzyme, a specific peptide substrate, and ATP.
-
Add varying concentrations of the synthesized diacylglycerol analogues (e.g., 0.1 to 100 µM) to the reaction mixtures. A known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), should be used as a positive control.
-
Incubate the reactions according to the kit manufacturer's instructions (typically 30-60 minutes at 30°C).
-
The assay measures the phosphorylation of the substrate peptide, often through a specific antibody that recognizes the phosphorylated form.
-
Detect the signal using a colorimetric or fluorometric plate reader.
-
-
Data Analysis:
-
Generate dose-response curves for each diacylglycerol analogue by plotting PKC activity against the logarithm of the analogue concentration.
-
Calculate the EC50 (half-maximal effective concentration) for each compound to compare their potency in activating PKC.
-
Comparative Cellular Uptake Assay
Objective: To compare the rate and extent of cellular uptake of this compound and 1-oleoyl-sn-glycerol.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., Caco-2 for intestinal absorption studies, or a target cell line for a specific drug delivery application) to near confluence in 24-well plates.
-
-
Preparation of Lipid Suspensions:
-
Prepare stock solutions of each monoglyceride in a suitable organic solvent (e.g., ethanol).
-
Prepare working solutions by dispersing the stock solutions in cell culture medium containing a fluorescent probe (e.g., NBD) to label the lipids. Alternatively, radiolabeled lipids can be used.
-
-
Uptake Experiment:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add the lipid-containing medium to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, terminate the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular lipids.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
If using fluorescently labeled lipids, measure the fluorescence of the cell lysates using a fluorometer.
-
If using radiolabeled lipids, measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the uptake to the total protein content of the cell lysate, determined using a protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Plot the cellular uptake (e.g., in nmol lipid/mg protein) against time for each monoglyceride.
-
Compare the uptake kinetics and the maximum uptake levels between the two compounds.
-
Visualizing the Concepts: Diagrams and Workflows
To further clarify the discussed concepts and experimental procedures, the following diagrams are provided.
Conclusion
The choice between this compound and 1-oleoyl-sn-glycerol in research and drug development is not trivial. The presence or absence of a single double bond in the fatty acid chain significantly alters their physicochemical properties, which in turn is expected to influence their biological activity and formulation characteristics. This compound offers the rigidity and higher melting point of a saturated lipid, potentially beneficial for creating stable, solid lipid-based drug delivery systems. In contrast, 1-oleoyl-sn-glycerol provides greater fluidity, which may be advantageous for applications requiring a less ordered lipid environment and for mimicking the signaling functions of unsaturated diacylglycerols. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these differences and make informed decisions in their specific applications.
References
A Researcher's Guide to Validating 1-Stearoyl-sn-glycerol Peak Identity in Chromatograms
For researchers, scientists, and drug development professionals, the accurate identification of lipid molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the chromatographic peaks of 1-Stearoyl-sn-glycerol, a key monoacylglycerol. We will delve into the experimental protocols of prevalent methods, present comparative data, and visualize the underlying principles and relevant biological pathways.
The Challenge of Isomers in Lipidomics
One of the primary challenges in the analysis of monoacylglycerols like this compound is the presence of regioisomers (e.g., 2-Stearoyl-sn-glycerol) and enantiomers (e.g., 3-Stearoyl-sn-glycerol). These molecules have the same mass and similar physicochemical properties, making their separation and individual identification a non-trivial task. The choice of analytical methodology is therefore critical to ensure accurate and reliable results.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is a powerful and widely used technique for the analysis of lipids. It offers high sensitivity and selectivity, allowing for both quantification and structural elucidation.
Chiral HPLC for Enantiomeric Separation
To resolve the enantiomers of this compound, chiral chromatography is necessary. This is often achieved by derivatizing the hydroxyl groups of the glycerol (B35011) backbone with a chiral reagent, creating diastereomers that can be separated on a standard stationary phase.
Experimental Protocol: Chiral HPLC Separation
-
Derivatization: The monoacylglycerol is reacted with a chiral derivatizing agent, such as 3,5-dinitrophenyl urethane, to form diastereomeric derivatives.
-
Column: A chiral stationary phase column, for instance, one based on (S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine linked to aminopropyl-silanized silica, can be employed.
-
Mobile Phase: A non-polar mobile phase is typically used for normal-phase chromatography. For example, a mixture of hexane, 1,2-dichloroethane, and ethanol (B145695) in a 40:12:3 ratio by volume has been shown to provide baseline resolution of derivatized this compound from its sn-3 analogue[1].
-
Detection: A UV detector can be used to monitor the elution of the derivatized compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry is instrumental in confirming the identity of the eluted peaks. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint.
Experimental Protocol: HPLC-MS/MS Analysis
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids, typically forming protonated molecules ([M+H]^+) or adducts with ions like sodium ([M+Na]^+) or ammonium (B1175870) ([M+NH_4]^+).
-
Fragmentation: In the collision cell of the mass spectrometer, the selected precursor ion is fragmented through collision-induced dissociation (CID). For monoacylglycerols, a characteristic fragmentation is the neutral loss of the fatty acid chain, providing information about the acyl group. The fragmentation of the glycerol backbone can also provide structural information.
-
Internal Standard: For accurate quantification, a deuterated internal standard such as 1-Stearoyl-rac-glycerol-d35 is recommended. This standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of matrix effects and variations in instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for lipid analysis, particularly for volatile or semi-volatile compounds. For non-volatile lipids like this compound, derivatization is necessary to increase their volatility.
Experimental Protocol: GC-MS Analysis
-
Derivatization: The hydroxyl groups of the glycerol backbone are typically derivatized to form more volatile esters, such as pentafluorobenzoyl esters. This derivatization also enhances sensitivity in negative ion chemical ionization mode.
-
Gas Chromatography: A capillary GC column is used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: Electron ionization (EI) or chemical ionization (CI) can be used. Negative ion CI of pentafluorobenzoyl esters can generate an intense molecular anion with limited fragmentation, which is beneficial for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution. While generally less sensitive than mass spectrometry, NMR is unparalleled for the unambiguous elucidation of molecular structure, including the position of acyl chains and stereochemistry. Both ¹H and ¹³C NMR can be used to characterize this compound. The chemical shifts of the protons and carbons in the glycerol backbone and the stearoyl chain provide definitive structural information.
Comparison of Analytical Techniques
| Feature | HPLC-MS | GC-MS | NMR |
| Sample Volatility | Not required | Required (derivatization often needed) | Not required |
| Sensitivity | High (pmol to fmol) | Very High (fmol to amol with derivatization) | Lower (nmol to µmol) |
| Specificity | High, especially with MS/MS | High, especially with MS | Very High |
| Isomer Separation | Excellent with chiral columns | Good for regioisomers, requires chiral columns for enantiomers | Can distinguish isomers, but separation is not the primary function |
| Quantitative Accuracy | Excellent with internal standards | Excellent with internal standards | Good, but requires higher concentrations |
| Structural Information | Good (fragmentation pattern) | Good (fragmentation pattern) | Excellent (unambiguous structure) |
| Throughput | High | Moderate | Low |
| Derivatization | Often required for chiral separation | Generally required | Not required |
Visualization of Key Processes
To better understand the workflow and the biological context of this compound analysis, the following diagrams are provided.
Caption: General workflow for validating this compound peaks.
This compound is a type of diacylglycerol (DAG), which are important signaling molecules. One of their key roles is the activation of Protein Kinase C (PKC).
Caption: Simplified PKC signaling pathway involving diacylglycerol.
Conclusion
The validation of this compound peaks in chromatograms requires a multi-faceted approach. Chiral HPLC-MS/MS offers a sensitive and specific method for the separation and identification of enantiomers, especially when coupled with the use of an appropriate internal standard. GC-MS provides a high-resolution alternative, particularly for volatile derivatives. NMR spectroscopy, while less sensitive, offers definitive structural elucidation. The choice of technique will depend on the specific research question, the required level of sensitivity and structural detail, and the available instrumentation. For robust and unambiguous identification, a combination of these techniques is often the most powerful strategy.
References
Safety Operating Guide
Proper Disposal Procedures for 1-Stearoyl-sn-glycerol: A Guide for Laboratory Professionals
The proper disposal of 1-Stearoyl-sn-glycerol, a common monoacylglycerol used in research and development, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is generally not classified as hazardous, it is imperative to follow institutional and regulatory guidelines for chemical waste. This guide provides essential safety information and a step-by-step operational plan for its disposal.
Safety and Hazard Profile
Before handling or disposing of this compound, it is essential to be aware of its chemical and physical properties. While one Safety Data Sheet (SDS) indicates the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another source considers it a hazardous substance under OSHA 29 CFR 1910.1200, albeit with low hazard ratings.[1][2] Always refer to the specific SDS provided by the manufacturer of your product and consult with your institution's Environmental Health and Safety (EHS) department.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | MG(18:0/0:0/0:0), L-(+)-1-Monostearin, 1-Octadecanoyl-sn-glycerol[1][3][4] |
| CAS Number | 22610-61-3[1] |
| Physical Form | Solid, powder[5] |
| GHS Classification | Not classified as hazardous[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| Health Hazards | Generally does not irritate the skin.[1] Direct eye contact may cause temporary discomfort.[2] Its use in food products suggests a high degree of tolerance upon ingestion.[2] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water.[1] Large quantities should not be allowed to enter water systems.[1] The compound is considered biodegradable.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This process emphasizes a safety-first approach and adherence to general laboratory chemical waste guidelines.
Step 1: Hazard Assessment and Classification
-
Review the Safety Data Sheet (SDS): Always begin by consulting the SDS that accompanied the specific product in use. This document contains the most accurate and relevant safety and disposal information from the manufacturer.
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) department.[7] They will provide the definitive classification of the waste (e.g., non-hazardous solid waste vs. chemical waste) based on local, state, and federal regulations.[8] Unless explicitly confirmed to be non-hazardous by your EHS office, treat all chemical waste as potentially hazardous.[7]
Step 2: Waste Segregation and Collection
-
For Small Quantities Deemed Non-Hazardous: If the SDS and your EHS office confirm that small quantities are not considered hazardous waste, they may be disposed of with regular laboratory or household waste.[1]
-
For Quantities Requiring Chemical Waste Disposal:
-
Designate a specific waste container for this compound waste.
-
The container must be made of a compatible material, such as polyethylene (B3416737) or polypropylene, and be free from damage or leaks.[2][9]
-
Clearly label the container with "Hazardous Waste" (or as directed by your EHS office) and the full chemical name: "this compound".[8][10]
-
Step 3: Spill Management
-
Minor Spills: For small spills of the solid powder, use dry clean-up procedures to avoid generating dust.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Place the collected material into your designated chemical waste container.[2]
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert personnel.[2] Contact your institution's emergency responders or EHS department for guidance.[2]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][11]
-
Safe Storage Practices: Ensure the SAA is away from heat sources and incompatible materials, such as strong oxidizing agents.[10][11] Do not store acids and bases together.[11]
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[7][11] Regularly inspect the container for any signs of leakage.[11]
Step 5: Final Disposal
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months for partially filled containers, but check your institution's policy), contact your EHS department to arrange for a waste pickup.[8][11]
-
Documentation: Complete any necessary waste disposal forms or logs as required by your institution.
Step 6: Empty Container Disposal
-
Decontamination: Once a container of this compound is empty (meaning all material has been removed that can be), deface or remove all chemical and hazard labels.[7]
-
Final Disposal: Remove the cap and dispose of the empty container in the regular trash, as permitted by your institution's guidelines.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to this structured disposal plan, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure working environment and maintaining compliance with all relevant safety regulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 22610-61-3 - Coompo [coompo.com]
- 6. Monoacylglycerol and diacylglycerol production by hydrolysis of refined vegetable oil by-products using an immobilized lipase from Serratia sp. W3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
